6-Azido-d-lysine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFMYRVHHNNBE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is 6-Azido-d-lysine
An In-Depth Technical Guide to 6-Azido-d-lysine for Researchers and Drug Development Professionals
Introduction
This compound is a chemically modified, unnatural amino acid that serves as a powerful tool in chemical biology and drug development. As an analog of the essential amino acid L-lysine, its D-isoform can be incorporated into proteins and other biological molecules. The key feature of this compound is the presence of an azide (B81097) (-N3) group in place of the epsilon-amino group of lysine (B10760008). This azide moiety is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo specific, highly efficient reactions with exogenously supplied partners. This property makes it invaluable for a wide range of applications, including protein labeling, tracking, and the development of targeted therapeutics like antibody-drug conjugates.[1][2][3]
This guide provides a comprehensive overview of this compound, including its chemical properties, key applications, detailed experimental protocols, and the underlying biochemical pathways.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C6H12N4O2 |
| Molecular Weight | 172.19 g/mol |
| CAS Number | 1418009-93-4 (free acid), 2098497-01-7 (hydrochloride salt) |
| Appearance | White crystalline powder[4] |
| Purity | ≥98% (HPLC)[4] |
| Storage Conditions | 2-8 °C, dry[4] |
| Synonyms | (R)-2-Amino-6-azidohexanoic acid, N-epsilon-Azido-D-lysine[4] |
Key Applications in Research and Development
The bioorthogonal azide group of this compound enables its use in a variety of powerful techniques, primarily centered around "click chemistry."
Metabolic Labeling
This compound can be introduced into cellular systems, where it is incorporated into newly synthesized proteins by the cell's own translational machinery. This process, known as metabolic labeling, effectively installs a chemical handle (the azide group) into proteins, allowing for their subsequent detection and analysis. This technique is particularly useful for monitoring de novo protein synthesis and for identifying specific proteins in complex biological samples.[4]
Click Chemistry: A Bioorthogonal Ligation Tool
The azide group of incorporated this compound can be specifically reacted with molecules containing a complementary alkyne group in a highly efficient and selective reaction known as click chemistry. This allows for the attachment of various probes, such as fluorophores for imaging or biotin (B1667282) for purification and identification. There are two main types of click chemistry reactions used with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage between the azide and a terminal alkyne.[5][6] However, the copper catalyst can be toxic to living cells, so this method is often used with cell lysates or in fixed cells.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide.[5][6] The absence of a toxic catalyst makes SPAAC ideal for applications in living cells and organisms.[7]
The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the preferred method for live-cell imaging and in vivo studies.
Proteomics and Drug Development
In proteomics, this compound is used to identify and quantify newly synthesized proteins or to study post-translational modifications.[8][9][10] By incorporating this unnatural amino acid and subsequently using click chemistry to attach an affinity tag like biotin, researchers can isolate and identify labeled proteins using mass spectrometry.[8]
In drug development, this compound is a valuable tool for creating antibody-drug conjugates (ADCs). By incorporating the amino acid into a specific site on an antibody, a potent cytotoxic drug can be attached via click chemistry. This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio, which is a significant advantage over traditional, non-specific conjugation methods.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound and Detection via SPAAC
This protocol details a method for metabolically labeling the peptidoglycan of bacteria with this compound and subsequently detecting the labeled bacteria using a fluorescent probe via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
This compound hydrochloride[6]
-
Phosphate-buffered saline (PBS)
-
DBCO-sulfo-Cy5 (or other strained alkyne-fluorophore conjugate)[5]
-
Centrifuge
Procedure:
-
Metabolic Labeling:
-
Prepare a 1 M stock solution of this compound hydrochloride in sterile water.
-
In a sterile microcentrifuge tube, add 1 µL of the 1 M this compound stock solution to 1 mL of the bacterial culture medium to achieve a final concentration of 1 mM.[5][6]
-
Inoculate the medium with the bacteria and incubate for 1 hour under appropriate growth conditions.[5][6]
-
-
Cell Harvesting and Washing:
-
Click Chemistry Reaction (SPAAC):
-
Final Washing and Analysis:
Visualizing Experimental Workflows
Metabolic Labeling and SPAAC Detection Workflow
Caption: Workflow for metabolic labeling of bacteria and SPAAC detection.
General Proteomic Analysis Workflow using this compound
Caption: Workflow for proteomic analysis using this compound.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be valuable for specialized applications. The synthesis typically involves the protection of the amino and carboxyl groups of D-lysine, followed by the conversion of the epsilon-amino group to an azide, and subsequent deprotection. One common strategy employs orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) for the alpha-amino group and a copper complex to facilitate the specific modification of the epsilon-amino group.[2] The epsilon-amino group is then converted to an azide via a diazo transfer reaction.[11] The final step involves the removal of the protecting groups to yield the desired product.
Conclusion
This compound is a versatile and powerful tool for chemical biologists, researchers, and drug development professionals. Its ability to be incorporated into proteins and subsequently modified via highly specific and efficient click chemistry reactions opens up a wide array of applications, from fundamental studies of protein synthesis and function to the development of next-generation targeted therapeutics.[2][3][12] The protocols and workflows described in this guide provide a solid foundation for the successful implementation of this compound in a variety of research and development settings.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound HCl [baseclick.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
6-Azido-d-lysine chemical structure and properties
An In-depth Technical Guide to 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, unnatural amino acid that has become an indispensable tool in chemical biology, drug development, and proteomics. It is a derivative of the natural amino acid D-lysine, where the terminal amine group on the side chain is replaced by an azide (B81097) (-N₃) moiety. This modification allows for highly specific chemical ligation to molecules containing alkyne groups through bioorthogonal "click chemistry" reactions.[1][2] Its utility lies in the ability to introduce a reactive handle into peptides and proteins at specific sites for subsequent modification, without interfering with native biological processes.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and workflow diagrams.
Chemical Structure and Properties
This compound is characterized by an amino group, a carboxylic acid group, and a terminal azide on its six-carbon side chain. The "D" designation refers to the stereochemistry at the alpha-carbon.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound and its common hydrochloride salt form are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (2R)-2-amino-6-azidohexanoic acid | [3] |
| Synonyms | (R)-2-Amino-6-azidohexanoic acid, N-epsilon-Azido-D-lysine | [4] |
| Molecular Formula | C₆H₁₂N₄O₂ (Free Acid) / C₆H₁₂N₄O₂ · HCl (HCl Salt) | [3][5] |
| Molecular Weight | 172.19 g/mol (Free Acid) / 208.65 g/mol (HCl Salt) | [3] |
| CAS Number | 1418009-93-4 (Free Acid) / 2098497-01-7 (HCl Salt) | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Purity | ≥98% (HPLC) | [4] |
| Storage Conditions | 2-8 °C, dry place | [4][7] |
Core Concepts and Applications
The primary utility of this compound stems from its azide group, which is a bioorthogonal handle. This means it does not react with native functional groups found in biological systems, ensuring that its chemical reactivity is reserved for specifically introduced reaction partners.[1]
Bioorthogonal Click Chemistry
This compound is a key reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and specific.[8] It participates in two main types of azide-alkyne cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide group of this compound with a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[9][10][11] While very effective for in vitro applications, the potential cytotoxicity of copper limits its use in living cells.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][9][10] The ring strain of the alkyne component is sufficient to drive the reaction with the azide without the need for a catalyst, making SPAAC ideal for applications in living cells and organisms.[11][12]
Caption: Click chemistry pathways for this compound.
Key Applications
-
Site-Specific Protein Labeling: By incorporating this compound into a protein's sequence, a unique chemical handle is created at a predetermined position. This allows for the attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or PEG chains, with high precision.[1][7] This method avoids the non-specific labeling of multiple lysine (B10760008) residues that occurs with traditional methods like NHS-ester chemistry.[1]
-
Antibody-Drug Conjugate (ADC) Synthesis: The precise placement of cytotoxic drugs onto an antibody is critical for ADC efficacy and safety. This compound enables the site-specific conjugation of payloads, leading to homogenous ADC populations with defined drug-to-antibody ratios.[1][5]
-
Solid-Phase Peptide Synthesis (SPPS): It can be used as a building block in SPPS to generate peptides containing a bioorthogonal handle for subsequent modification or cyclization.[1][13]
-
Metabolic Labeling: While less common for lysine analogs compared to methionine analogs, D-amino acids like this compound can be incorporated into the cell walls of certain bacteria, allowing for the specific labeling and visualization of bacterial peptidoglycan.
Caption: Comparison of labeling methodologies.
Experimental Protocols
The following are generalized protocols for the incorporation and subsequent labeling of proteins using this compound. Optimization is often required based on the specific protein and labels used.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This method is suitable for generating synthetic peptides or small proteins with this compound at a defined position.
-
Resin and Protection: Use standard Fmoc-based SPPS protocols. Fmoc-6-azido-D-lysine(Boc)-OH is used as the building block. The Boc group protects the alpha-amine during coupling.
-
Coupling: Dissolve Fmoc-6-azido-D-lysine(Boc)-OH and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF. Add to the deprotected N-terminus of the growing peptide chain on the solid support.
-
Chain Elongation: Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid-based) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude azide-containing peptide using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.[14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for in vitro labeling of a purified protein or peptide containing this compound.[12]
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL solution of the azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of the alkyne-containing molecule (e.g., alkyne-dye) in DMSO or DMF.
-
Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO₄) in water, 50 mM Sodium Ascorbate in water, and 10 mM of a copper ligand (e.g., TBTA) in DMSO.[12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.[12]
-
Add the catalyst components in the following order, mixing gently after each addition: Copper ligand, CuSO₄, and finally Sodium Ascorbate. The final concentrations should be approximately 100-200 µM CuSO₄, 1-2 mM Sodium Ascorbate, and 100-200 µM ligand.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE (if the label adds sufficient mass or is fluorescent).
-
Purification: Remove excess reagents and catalyst using dialysis or a spin desalting column.[12]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for both in vitro and in vivo (live cell) labeling.
-
Reagent Preparation:
-
Prepare the azide-functionalized protein as described for CuAAC. For live-cell experiments, the protein would be expressed with the incorporated azide in situ.
-
Prepare a stock solution of the strained alkyne (e.g., DBCO-dye) in a biocompatible solvent like DMSO.
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the strained alkyne reagent to the azide-functionalized protein solution. No catalyst is needed.
-
-
Incubation: Incubate the reaction for 4-12 hours. SPAAC reactions are generally slower than CuAAC. The incubation can be done at room temperature or 37°C.[12]
-
Purification: For in vitro reactions, purify the labeled protein using dialysis or a desalting column to remove the excess alkyne reagent. For cellular experiments, washing the cells with fresh media is typically sufficient.
Caption: Experimental workflow for protein labeling.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nepsilon-Azido-D-Lysine hydrochloride | C6H12N4O2 | CID 46311075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound HCl [baseclick.eu]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound hydrochloride | ADC Linker | 2098497-01-7 | Invivochem [invivochem.com]
- 7. 6-Azido-L-lysine hydrochloride ≥95% [sigmaaldrich.com]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Azido-d-lysine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups into peptides and proteins is a powerful tool. 6-Azido-d-lysine, an unnatural amino acid, serves as a key building block in this endeavor. Its azide (B81097) moiety allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This technical guide provides an in-depth overview of the synthesis of this compound, including detailed experimental protocols and relevant quantitative data.
The synthesis of this compound and its protected derivatives is a multi-step process that typically involves the protection of the α-amino and ε-amino groups of D-lysine, followed by the conversion of the ε-amino group to an azide. The choice of protecting groups is crucial and depends on the intended application, with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) being the most common.
Synthetic Strategies
The primary method for introducing the azide functionality at the 6-position of the lysine (B10760008) side chain is through a diazo-transfer reaction. This reaction converts a primary amine to an azide using a diazo-transfer reagent. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride.
A general and efficient synthetic route starts with commercially available D-lysine hydrochloride. The synthesis of the Fmoc-protected version, Fmoc-D-Lys(N3)-OH, which is a versatile building block for solid-phase peptide synthesis (SPPS), is outlined below. This strategy employs an orthogonal protection scheme to selectively modify the side-chain amine.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of azido-lysine derivatives and can be applied to the D-enantiomer.
Protocol 1: Synthesis of Nα-Fmoc-Nε-Boc-D-lysine
This initial step involves the orthogonal protection of the two amino groups of D-lysine.
Materials:
-
D-lysine hydrochloride
-
Copper(II) acetate (B1210297) monohydrate
-
Sodium bicarbonate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dioxane
-
8-Quinolinol
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Acetone
-
Diethyl ether
Procedure:
-
D-lysine hydrochloride is reacted with copper(II) acetate monohydrate in a basic aqueous solution to form the copper complex, which selectively protects the α-amino group and the carboxyl group.
-
The ε-amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc₂O).
-
The copper is subsequently removed using 8-quinolinol to yield Nε-Boc-D-lysine.
-
The free α-amino group is then protected with Fmoc-OSu in the presence of a base to give Nα-Fmoc-Nε-Boc-D-lysine.
-
The product is isolated and purified by crystallization or chromatography.
Protocol 2: Synthesis of Nα-Fmoc-6-azido-D-lysine (Fmoc-D-Lys(N3)-OH)
This protocol describes the deprotection of the ε-amino group and the subsequent diazo-transfer reaction.
Materials:
-
Nα-Fmoc-Nε-Boc-D-lysine
-
Trifluoroacetic acid (TFA)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate (B86663) pentahydrate
-
Potassium carbonate
-
Methanol
-
Water
Procedure:
-
The Boc protecting group on the ε-amino group of Nα-Fmoc-Nε-Boc-D-lysine is selectively removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The resulting free amine is then subjected to a diazo-transfer reaction. The amine is dissolved in a biphasic mixture of water, methanol, and dichloromethane.
-
Imidazole-1-sulfonyl azide hydrochloride and a catalytic amount of copper(II) sulfate are added.
-
The pH of the reaction mixture is carefully adjusted to and maintained at approximately 9 with potassium carbonate.
-
The reaction is stirred vigorously for several hours until completion, monitored by TLC or LC-MS.
-
Upon completion, the product is extracted into an organic solvent, washed, dried, and concentrated to yield Fmoc-D-Lys(N3)-OH. The product can often be obtained in high purity without the need for column chromatography.[1]
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of Fmoc-protected azido-lysine, based on reported syntheses of the L-enantiomer which are expected to be comparable for the D-enantiomer.
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| Hofmann Rearrangement & Amine Formation | Fmoc-Gln-OH | Fmoc-Dab-OH | 71-74 | [1] |
| Diazo-Transfer | Fmoc-Dab-OH | Fmoc-Aha(N3)-OH | 65-74 | [1] |
| Orthogonal Protection & Diazo-Transfer | L-lysine·HCl | Fmoc-azido-l-lysine | Not specified | [2] |
Note: The yields are for analogous syntheses of other azido (B1232118) amino acids, as specific yield data for each step of the this compound synthesis was not available in the searched literature.
Commercially available protected forms of this compound are typically characterized by their purity, which is often ≥98% as determined by HPLC.[3]
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the general application of this compound in peptide synthesis and bioconjugation.
Caption: Synthetic workflow for Nα-Fmoc-6-azido-D-lysine.
Caption: Application of Fmoc-D-Lys(N3)-OH in SPPS and bioconjugation.
References
An In-Depth Technical Guide to the Incorporation of 6-Azido-D-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the incorporation of 6-azido-D-lysine, a bioorthogonal chemical reporter, into bacterial cell walls. This technology offers a powerful tool for studying bacterial peptidoglycan dynamics, a critical process in bacterial survival and a key target for antimicrobial agents.
Core Mechanism of this compound Incorporation
Unlike its L-isomer, this compound is not incorporated into proteins through ribosomal translation. Instead, its primary site of incorporation is the peptidoglycan (PG) of the bacterial cell wall. This process is mediated by the promiscuous nature of enzymes involved in PG biosynthesis, specifically transpeptidases.
The incorporation of this compound occurs in the periplasmic space (in Gram-negative bacteria) or on the cell surface (in Gram-positive bacteria) and is independent of cytoplasmic protein synthesis. Two main enzymatic pathways are responsible for this incorporation:
-
D,D-Transpeptidase (D,D-TPase) Pathway: D,D-TPases, also known as penicillin-binding proteins (PBPs), are the canonical enzymes responsible for cross-linking peptidoglycan chains. They recognize and cleave the terminal D-alanine from a pentapeptide stem of a lipid II precursor, forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a neighboring peptide chain, forming a cross-link. D,D-TPases can also utilize exogenous D-amino acids, such as this compound, as alternative substrates, incorporating them at the C-terminus of the peptide stem.
-
L,D-Transpeptidase (L,D-TPase) Pathway: L,D-TPases provide an alternative mechanism for peptidoglycan cross-linking, particularly in certain bacterial species or under specific growth conditions. These enzymes act on tetrapeptide stems and form 3-3 cross-links. L,D-TPases are also known to incorporate non-canonical D-amino acids, including this compound, into the peptidoglycan structure.[1][2][3]
The azide (B81097) group of the incorporated this compound is a bioorthogonal handle. It is chemically inert within the biological system but can be specifically and efficiently labeled with a complementary probe, typically an alkyne- or cyclooctyne-modified fluorescent dye or affinity tag, through "click chemistry" reactions. This allows for the visualization and analysis of newly synthesized peptidoglycan.
Below is a diagram illustrating the primary mechanism of this compound incorporation into the bacterial peptidoglycan.
Caption: Incorporation of this compound into peptidoglycan via transpeptidases.
Quantitative Data on Incorporation
Quantifying the incorporation of this compound is crucial for optimizing labeling experiments and interpreting the results. The efficiency of incorporation can be influenced by several factors, including the bacterial species, growth phase, concentration of the probe, and incubation time. While specific quantitative data for this compound is not extensively reported in a centralized manner, data from studies using analogous fluorescent D-amino acids (FDAAs) provide valuable insights into the expected labeling efficiencies.
| Bacterial Species | D-Amino Acid Probe | Method of Quantification | Typical Labeling Efficiency / Observation | Reference |
| Escherichia coli | Fluorescent D-amino acids (FDAAs) | Fluorescence Microscopy | Labeling observed at sites of new cell wall synthesis. | --INVALID-LINK-- |
| Bacillus subtilis | Fluorescent D-amino acids (FDAAs) | Fluorescence Microscopy, Flow Cytometry | Efficient labeling, with fluorescence intensity dependent on probe concentration and incubation time. | --INVALID-LINK-- |
| Vibrio cholerae | D-methionine | Mass Spectrometry | Incorporation into PG muropeptides observed during stationary phase. | --INVALID-LINK-- |
| Staphylococcus aureus | Fluorescent D-amino acids (FDAAs) | Super-resolution Microscopy | Visualization of PG at the nanoscale. | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound for bacterial cell wall labeling.
Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for incorporating this compound into the peptidoglycan of growing bacterial cells.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound hydrochloride (stock solution in sterile water or DMSO)
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Grow a culture of the desired bacterial strain overnight in the appropriate liquid medium at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Grow the culture with shaking at the optimal temperature until it reaches the desired growth phase (e.g., early to mid-exponential phase, OD600 of 0.4-0.6).
-
Add this compound to the culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically for each bacterial strain.
-
Continue to incubate the culture under the same conditions for a period ranging from a few minutes to several hours, depending on the desired extent of labeling and the bacterial growth rate. For labeling sites of active PG synthesis, a short incubation time is recommended.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) or another appropriate buffer to remove unincorporated this compound.
-
The azide-labeled cells are now ready for fixation and subsequent bioorthogonal ligation.
Bioorthogonal Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to label the azide-modified peptidoglycan with an alkyne-containing fluorescent probe.
Materials:
-
Azide-labeled bacterial cells
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS
-
Microcentrifuge tubes
Procedure:
-
Resuspend the washed, azide-labeled bacterial cells in PBS.
-
Prepare the "click" reaction cocktail. For a final volume of 100 µL, the final concentrations should be:
-
100-200 µM CuSO4
-
500-1000 µM THPTA
-
2.5-5 mM sodium ascorbate (freshly prepared)
-
10-50 µM alkyne-fluorescent dye
-
-
Add the click reaction cocktail to the cell suspension.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction by washing the cells twice with PBS containing 10 mM EDTA to chelate the copper.
-
Wash the cells twice more with PBS.
-
The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.
Materials:
-
Azide-labeled bacterial cells
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy3, BCN-FITC)
-
PBS or growth medium
-
Microcentrifuge tubes
Procedure:
-
Resuspend the washed, azide-labeled bacterial cells in PBS or fresh growth medium.
-
Add the cyclooctyne-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the reaction for 1-2 hours at the optimal growth temperature for the bacteria, protected from light.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The fluorescently labeled cells can be immediately analyzed by live-cell imaging or fixed for later analysis.
Sample Preparation for Mass Spectrometric Analysis of Labeled Peptidoglycan
This protocol outlines the general steps for isolating and preparing peptidoglycan for mass spectrometry to confirm the incorporation of this compound.
Materials:
-
Azide-labeled bacterial cells
-
Boiling 4% SDS solution
-
Pronase
-
Hydrochloric acid (HCl)
-
Mutanolysin or lysozyme (B549824)
-
Sodium borohydride (B1222165)
-
Phosphoric acid
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Harvest a large culture of azide-labeled bacteria by centrifugation.
-
Resuspend the cell pellet in boiling 4% SDS and incubate at 100°C for 30 minutes to lyse the cells and solubilize membranes and proteins.
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation and wash extensively with water to remove SDS.
-
Treat the sacculi with pronase to digest any remaining proteins.
-
Wash the sacculi with water to remove the pronase.
-
Digest the purified peptidoglycan with a muramidase (B13767233) such as mutanolysin or lysozyme to generate soluble muropeptides.
-
Reduce the muropeptides with sodium borohydride to prevent the formation of anomers.
-
Acidify the sample with phosphoric acid.
-
Desalt the muropeptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the desalted muropeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of this compound will result in a characteristic mass shift in the corresponding muropeptide fragments.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general experimental workflow for labeling bacterial peptidoglycan with this compound and subsequent detection.
Caption: General workflow for bacterial peptidoglycan labeling and analysis.
Signaling Pathways
The incorporation of this compound is a metabolic labeling process that directly probes the peptidoglycan biosynthesis pathway. There are no traditional "signaling pathways" triggered by this molecule in the way a ligand might activate a receptor. The relevant pathway is the metabolic route of peptidoglycan synthesis itself. The diagram in Section 1 illustrates the key enzymatic steps involved in the incorporation.
This technical guide provides a foundational understanding and practical protocols for the use of this compound in bacteriology research. The ability to specifically label and visualize sites of peptidoglycan synthesis offers exciting opportunities for understanding bacterial growth, division, and morphogenesis, as well as for the development of novel antimicrobial strategies. Researchers are encouraged to optimize the provided protocols for their specific bacterial strains and experimental questions.
References
An In-depth Technical Guide to Metabolic Labeling with 6-Azido-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for metabolic labeling using 6-Azido-L-lysine. This technique offers a powerful tool for the site-specific incorporation of a bioorthogonal azide (B81097) group into newly synthesized proteins, enabling a wide range of applications in proteomics, drug discovery, and cellular biology.
Core Principles of 6-Azido-L-lysine Metabolic Labeling
6-Azido-L-lysine is a synthetic analog of the essential amino acid L-lysine, where the terminal epsilon-amino group is replaced by an azide moiety. This subtle modification allows it to be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of natural lysine (B10760008). The key advantage of this technique lies in the bioorthogonal nature of the azide group; it is chemically inert within the cellular environment but can be specifically and efficiently reacted with a complementary probe, most commonly through "click chemistry."
This method provides a significant advantage over traditional protein labeling techniques, such as NHS-ester labeling, which often lead to non-specific modifications at multiple sites and can require harsh reaction conditions that may compromise protein structure and function. In contrast, azide-based labeling with 6-Azido-L-lysine offers site-specific modification, fast reaction kinetics at neutral pH, and preservation of the protein's tertiary structure.[1]
The overall workflow of metabolic labeling with 6-Azido-L-lysine can be summarized in two main steps:
-
Incorporation: Cells are cultured in a lysine-deficient medium supplemented with 6-Azido-L-lysine. During protein synthesis, this analog is incorporated into newly synthesized proteins.
-
Detection (Click Chemistry): The azide-labeled proteins are then detected by reacting them with a probe containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction, known as a bioorthogonal cycloaddition, forms a stable triazole linkage.
Two primary forms of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst. While effective for in vitro applications on cell lysates, the cytotoxicity of copper limits its use in living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry that utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with azides without the need for a toxic catalyst, making it suitable for live-cell imaging and in vivo studies.[1]
Logical Workflow for Metabolic Labeling with 6-Azido-L-lysine
Caption: General workflow for metabolic labeling of proteins with 6-Azido-L-lysine.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with 6-Azido-L-lysine
This protocol is a general guideline for labeling proteins in mammalian cell lines such as HEK293T or HeLa cells. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lysine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
6-Azido-L-lysine hydrochloride
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing lysine-free DMEM with 10% dFBS. Just before use, add 6-Azido-L-lysine to the desired final concentration. A starting concentration of 1 mM is often used.
-
Starvation (Optional but Recommended): To enhance incorporation, you can starve the cells for a short period. To do this, aspirate the complete growth medium, wash the cells once with warm PBS, and then incubate them in the lysine-free medium (without 6-Azido-L-lysine) for 30-60 minutes.
-
Labeling: Aspirate the starvation medium (if used) or the complete growth medium and add the prepared labeling medium containing 6-Azido-L-lysine.
-
Incubation: Incubate the cells for a period of 16-24 hours to allow for protein synthesis and incorporation of the amino acid analog. Incubation times may need to be optimized.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated 6-Azido-L-lysine. The cells are now ready for lysis and downstream click chemistry, or for live-cell imaging with a SPAAC reagent.
| Parameter | Recommended Range | Starting Point | Notes |
| 6-Azido-L-lysine Concentration | 0.1 - 2 mM | 1 mM | Higher concentrations may be toxic. Test a range to find the optimal concentration for your cell line. |
| Incubation Time | 4 - 48 hours | 16 - 24 hours | Shorter times can be used for pulse-labeling experiments to study nascent proteins. Longer times increase the labeled protein population. |
| Cell Confluency | 70 - 90% | 80% | Actively dividing cells will have higher rates of protein synthesis and incorporation. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol is for the detection of azide-labeled proteins in cell lysates using a fluorescent alkyne probe.
Materials:
-
Azide-labeled cell lysate (from section 2.1) in a suitable lysis buffer (e.g., RIPA buffer without reducing agents)
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Reagent Stocks:
-
Alkyne probe: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
THPTA: 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µL of azide-labeled cell lysate (1-2 mg/mL)
-
2 µL of Alkyne probe stock (final concentration: 200 µM)
-
2 µL of CuSO₄ stock (final concentration: 1 mM)
-
2 µL of THPTA stock (final concentration: 1 mM)
-
-
Initiate the Reaction: Add 2 µL of freshly prepared sodium ascorbate stock (final concentration: 5 mM) to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: The labeled proteins in the lysate can now be precipitated (e.g., with acetone (B3395972) or methanol/chloroform) and prepared for analysis by SDS-PAGE and in-gel fluorescence scanning or for mass spectrometry-based proteomic analysis.
| Reagent | Stock Concentration | Final Concentration |
| Alkyne Probe | 10 mM | 200 µM |
| CuSO₄ | 50 mM | 1 mM |
| THPTA | 50 mM | 1 mM |
| Sodium Ascorbate | 500 mM | 5 mM |
Quantitative Data and Applications
Metabolic labeling with 6-Azido-L-lysine enables a variety of quantitative proteomic workflows, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a pSILAC (pulsed SILAC) experiment, cells can be pulsed with heavy isotope-labeled amino acids and 6-Azido-L-lysine simultaneously to quantify newly synthesized proteins that have incorporated the azide handle. This allows for the specific enrichment and quantification of the nascent proteome under different experimental conditions.
While direct, side-by-side quantitative comparisons of the incorporation efficiency of 6-Azido-L-lysine versus other amino acid analogs like L-azidohomoalanine (AHA) are not extensively documented in readily available literature, the choice of analog often depends on the biological question. AHA is a methionine surrogate and is excellent for studying overall protein synthesis, as methionine is the initiating amino acid. 6-Azido-L-lysine, being a lysine analog, is incorporated throughout the polypeptide chain and can be particularly useful for studying post-translational modifications on lysine residues or for applications where a higher density of labeling is desired.
Potential Applications in Drug Development:
-
Target Identification and Validation: Identify newly synthesized proteins in response to drug treatment.
-
Mechanism of Action Studies: Elucidate how a drug affects protein synthesis, turnover, and localization.
-
Biomarker Discovery: Discover novel protein biomarkers that are differentially synthesized or degraded upon drug exposure.
-
Antibody-Drug Conjugate (ADC) Development: The azide handle can be used for the site-specific conjugation of payloads to antibodies.[1]
Visualization of a Relevant Signaling Pathway: Lysine Degradation
While 6-Azido-L-lysine is primarily a tool for labeling and tracking proteins, its structural similarity to lysine means it can be conceptually linked to lysine metabolic pathways. Understanding these pathways can provide context for how the cell processes this amino acid analog. The primary pathway for lysine degradation in most tissues is the saccharopine pathway, which occurs in the mitochondria.
Lysine Degradation Pathway (Saccharopine Pathway)
Caption: The saccharopine pathway of L-lysine degradation.
This guide provides a foundational understanding and practical starting points for utilizing 6-Azido-L-lysine in metabolic labeling experiments. For specific applications, further optimization and validation will be necessary to achieve the desired experimental outcomes.
References
6-Azido-d-lysine for Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 6-Azido-d-lysine, a non-canonical amino acid, in peptide synthesis and subsequent bioconjugation applications. Its unique azido (B1232118) functionality serves as a versatile chemical handle for the site-specific modification of peptides through highly efficient and bioorthogonal "click chemistry" reactions. This allows for the precise introduction of a wide array of functionalities, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules, making it an invaluable tool in drug discovery, diagnostics, and materials science.
Introduction to this compound
This compound is a synthetic derivative of the natural amino acid lysine, where the terminal amine of the side chain is replaced by an azide (B81097) group. This modification is key to its utility, as the azide group is largely inert to biological conditions but can undergo highly specific and efficient reactions with alkynes. This bioorthogonality ensures that modifications occur only at the intended site, preserving the peptide's structure and function.
The "d" configuration of the amino acid can impart increased proteolytic stability to the resulting peptides, a desirable characteristic for therapeutic applications. The incorporation of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols using its Fmoc-protected form.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS). This process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Fmoc-SPPS of a this compound containing Peptide
This protocol outlines the manual synthesis of a model peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-6-azido-d-lysine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine solution in DMF for 1 minute.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 6 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 30-40 minutes at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Incorporation of Fmoc-6-azido-d-lysine: When the sequence calls for the azido-lysine residue, use Fmoc-6-azido-d-lysine in the coupling step (Step 3).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[1]
-
Quantitative Data for SPPS
| Parameter | Typical Value/Range | Reference(s) |
| Resin Loading | 0.1 - 0.7 mmol/g | [2] |
| Amino Acid Equivalents | 3 - 5 eq. | [2] |
| Coupling Reagent Equivalents | 3 - 5 eq. | [2] |
| Coupling Time | 30 - 60 minutes | [2] |
| Deprotection Time | 1 + 6 minutes | [2] |
| Cleavage Time | 1 - 3 hours | [3] |
| Crude Peptide Purity | Highly variable, dependent on sequence and synthesis efficiency | [1] |
| Purified Peptide Yield | 6% - 70% (sequence and scale dependent) | [4] |
| Final Peptide Purity | >95% (achievable with HPLC purification) | [5] |
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Peptides.
Bioconjugation via Click Chemistry
The azide group of this compound enables its participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly reliable reaction that forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[6][7]
This protocol describes the conjugation of a peptide containing this compound to an alkyne-modified fluorescent dye.
Materials:
-
Azido-peptide (purified)
-
Alkyne-dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Protein labeling buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (for dissolving dye)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azido-peptide in protein labeling buffer to a known concentration.
-
Dissolve the alkyne-dye in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of CuSO₄ in water and a 50 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution with the alkyne-dye stock solution (typically a 1.5 to 10-fold molar excess of the dye is used).[8]
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[9]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-16 hours.[8] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.[8]
-
Purification: Purify the resulting peptide-dye conjugate from excess reagents using size-exclusion chromatography or RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry and UV-Vis spectroscopy.
| Parameter | Typical Value/Range | Reference(s) |
| Peptide Concentration | 10 µM - 1 mM | [9] |
| Alkyne:Azide Molar Ratio | 1.5:1 to 10:1 | [8] |
| Copper(I) Concentration | 50 - 250 µM | [9] |
| Ligand:Copper Ratio | 5:1 | [9] |
| Sodium Ascorbate Conc. | 1 - 5 mM | [9] |
| Reaction Time | 1 - 16 hours | [8] |
| Reaction Temperature | Room Temperature | [7] |
| pH | 6.8 - 8.0 | [8] |
| Yield | Often quantitative (>95%) | [6][7] |
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[10] This makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern.[10]
This protocol details the conjugation of a peptide containing this compound to a biomolecule (e.g., an antibody) functionalized with DBCO.
Materials:
-
Azido-peptide (purified)
-
DBCO-functionalized biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the azido-peptide in the reaction buffer to a known concentration.
-
The DBCO-functionalized biomolecule should also be in a compatible buffer.
-
-
Reaction Setup:
-
Mix the azido-peptide with the DBCO-functionalized biomolecule in a microcentrifuge tube. A 2 to 4-fold molar excess of the peptide is often used.[11]
-
-
Incubation: Incubate the reaction mixture for 2-48 hours. The reaction can be performed at room temperature or at 4°C for longer incubations.[11][12]
-
Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography or affinity chromatography, to remove the unreacted peptide.
-
Characterization: Analyze the conjugate by SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated biomolecule, and confirm the conjugation by mass spectrometry.[12]
| Parameter | Typical Value/Range | Reference(s) |
| Peptide Concentration | Micromolar to millimolar range | [11] |
| DBCO:Azide Molar Ratio | 1:2 to 1:4 | [11] |
| Reaction Time | 2 - 48 hours | [11][12] |
| Reaction Temperature | 4°C - 25°C | [11][12] |
| pH | 7.0 - 9.0 | [12] |
| Yield | High to quantitative | [13] |
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Experimental Workflow.
Applications in Research and Drug Development
The ability to site-specifically modify peptides with this compound opens up a vast range of applications for researchers and drug development professionals.
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking peptides in biological systems.
-
PEGylation: Conjugation of polyethylene glycol (PEG) to increase the hydrodynamic radius and in vivo half-life of therapeutic peptides.
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
Radiolabeling: Introduction of chelating agents for radiolabeling with isotopes for PET imaging or radiotherapy.
-
Surface Immobilization: Covalently attaching peptides to surfaces for the development of biosensors and functionalized biomaterials.
-
Probing Protein-Protein Interactions: Creating peptide-based probes to study biological pathways.
Caption: Logical Relationship of this compound from Synthesis to Application.
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug developers. Its straightforward incorporation into peptides via standard SPPS and the subsequent highly efficient and specific click chemistry reactions enable the precise engineering of peptide-based molecules with tailored properties and functionalities. This technical guide provides the foundational knowledge and detailed protocols to empower researchers to leverage the full potential of this compound in their scientific endeavors.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. digital.csic.es [digital.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
6-Azido-d-lysine: An In-Depth Technical Guide to its Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-d-lysine is a synthetic amino acid analog of lysine (B10760008) where the epsilon-amino group is replaced by an azide (B81097) moiety.[1] This modification renders it a powerful tool in molecular biology, primarily due to the bioorthogonal nature of the azide group.[2] Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[3] The azide group of this compound can selectively react with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[4][5] This high specificity and efficiency of the click reaction allows for the precise labeling and manipulation of proteins and other biomolecules.[6]
This technical guide provides an in-depth overview of the core applications of this compound in molecular biology, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a research setting.
Core Applications
The unique properties of this compound make it a versatile tool for a range of applications, including metabolic labeling, quantitative proteomics, the study of protein-protein interactions, and the development of targeted therapeutics.
Metabolic Labeling of Nascent Proteins
Metabolic labeling with this compound allows for the selective tagging and subsequent identification of newly synthesized proteins within cells or organisms.[7] When introduced to cell culture media, this compound is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of natural lysine.[1] The incorporated azide groups then serve as handles for the attachment of reporter molecules, such as fluorescent dyes or biotin, via click chemistry.[5]
Experimental Protocol: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of mammalian cells with this compound and subsequent fluorescent detection of newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
This compound hydrochloride (or L-form, depending on experimental goals)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Click chemistry reaction buffer components (see table below)
Procedure:
-
Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in complete medium.
-
Starvation (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the complete medium with lysine-free medium supplemented with dFBS and incubate for 1-2 hours to deplete intracellular lysine pools.
-
Metabolic Labeling: Replace the starvation medium with lysine-free medium supplemented with dFBS and this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (see Table 1).
-
Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate with the alkyne-functionalized fluorescent dye and the click chemistry reaction components (see Table 2 for a typical CuAAC reaction setup).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Analysis: The fluorescently labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning or analyzed by mass spectrometry.
Quantitative Data for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10-100 µM | Higher concentrations may be toxic to some cell lines.[8] |
| Incubation Time | 4-24 hours | Longer incubation times lead to higher incorporation levels. |
| Alkyne-Dye Concentration | 10-50 µM | A 2-5 fold molar excess over the estimated incorporated azide is recommended. |
Table 1: Recommended concentration and incubation time for metabolic labeling with this compound in mammalian cells.
| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Protein Lysate | 1-5 mg/mL | 50 µL | 0.5-2.5 mg/mL |
| Alkyne-Dye | 1 mM in DMSO | 1 µL | 10 µM |
| CuSO4 | 50 mM in H2O | 1 µL | 500 µM |
| THPTA | 100 mM in H2O | 1 µL | 1 mM |
| Sodium Ascorbate | 500 mM in H2O (freshly prepared) | 1 µL | 5 mM |
| PBS | 46 µL |
Table 2: Example reaction setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling proteins in a cell lysate.
Visualization of Metabolic Labeling Workflow
Caption: Workflow for metabolic labeling of proteins with this compound.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[9] By combining SILAC with this compound, it is possible to specifically quantify newly synthesized proteins under different experimental conditions. In this approach, one cell population is grown in "light" medium containing natural lysine, while another is grown in "heavy" medium containing a stable isotope-labeled version of this compound (e.g., with ¹³C or ¹⁵N). After treatment, the cell populations are combined, and the azide-labeled proteins are enriched and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise measure of the relative synthesis rates of individual proteins.
Experimental Protocol: SILAC with this compound
Materials:
-
SILAC-compatible mammalian cell line
-
"Light" SILAC medium (containing natural lysine and arginine)
-
"Heavy" SILAC medium (containing heavy isotope-labeled arginine and this compound)
-
Dialyzed fetal bovine serum (dFBS)
-
Alkyne-biotin
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Cell Adaptation: Adapt two populations of cells to the "light" and "heavy" SILAC media over several passages to ensure complete incorporation of the respective amino acids.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lysis and Protein Digestion: Lyse the combined cell pellet and digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Click Chemistry with Alkyne-Biotin: Perform a click reaction to attach alkyne-biotin to the azide-containing peptides.
-
Enrichment of Azide-labeled Peptides: Use streptavidin beads to enrich for the biotinylated peptides, which correspond to the newly synthesized proteins.
-
Mass Spectrometry Analysis: Elute the enriched peptides and analyze them by LC-MS/MS.
-
Data Analysis: Use SILAC quantification software to determine the heavy-to-light ratios for each identified peptide, representing the relative synthesis rates of the corresponding proteins.
Visualization of SILAC Workflow with this compound
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-orthogonal Affinity Purification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 7. This compound HCl [baseclick.eu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. academic.oup.com [academic.oup.com]
A Technical Guide to the Early Research of Azido-Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on azido-functionalized amino acids, providing a detailed look at their initial synthesis, incorporation into peptides, and early applications. This document focuses on the seminal work that established these powerful tools in chemical biology and drug discovery.
Introduction
Azido-functionalized amino acids have become indispensable tools in chemical biology, proteomics, and drug development. The azide (B81097) group, being small, stable, and bioorthogonal, serves as a versatile chemical handle for a wide range of applications. Its ability to participate in highly specific ligation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), allows for the precise modification of peptides and proteins. Furthermore, the azide moiety's photoreactive properties have enabled its use in photoaffinity labeling to elucidate biological interactions. This guide delves into the early research that laid the groundwork for these modern applications.
Early Synthetic Methodologies
The introduction of the azido (B1232118) group into amino acids was a critical step in their development as research tools. Early methods focused on the conversion of existing amino acids or their precursors into their azido-counterparts.
Synthesis of p-Azido-L-phenylalanine
One of the earliest and most significant achievements in this field was the synthesis of p-azido-L-phenylalanine, a photoreactive amino acid analog of tyrosine. This work, pioneered by Schwyzer and Caviezel in 1971, provided a crucial tool for photoaffinity labeling.[1] The synthesis involved the diazotization of a protected p-amino-L-phenylalanine derivative, followed by reaction with an azide salt.
Experimental Protocol: Synthesis of p-Azido-L-phenylalanine (Adapted from Schwyzer & Caviezel, 1971)
A detailed protocol for the synthesis of p-azido-L-phenylalanine peptides often starts with the protection of the p-amino group of p-amino-L-phenylalanine.[2] This can be achieved using protecting groups like benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), often via the formation of a copper complex to selectively acylate the p-amino group.[2] The α-amino and α-carboxyl groups are also protected, with groups that can be selectively removed.[2] The conversion of the p-amino group to the p-azido group is then carried out. This method is advantageous as it can be performed without affecting sensitive functional groups like disulfide bridges.[2]
-
Starting Material: A suitably protected p-amino-L-phenylalanine derivative.
-
Step 1: Diazotization: The protected p-amino-L-phenylalanine is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium at low temperatures to form a diazonium salt.
-
Step 2: Azide Installation: The resulting diazonium salt is then reacted with an azide source, such as sodium azide, to yield the p-azido-L-phenylalanine derivative.
-
Step 3: Deprotection: The protecting groups on the amino acid are removed to yield the final p-azido-L-phenylalanine.
Logical Workflow for the Synthesis of p-Azido-L-phenylalanine
Caption: Synthetic pathway for p-azido-L-phenylalanine.
Synthesis of Aliphatic Azido Amino Acids
The synthesis of aliphatic azido amino acids, such as L-azidoalanine and L-azidohomoalanine, followed different strategies, often involving nucleophilic substitution reactions.
Experimental Protocol: General Synthesis of Aliphatic Azido Amino Acids (Pre-2000 Methods)
Early syntheses of aliphatic azido amino acids often relied on the conversion of a suitable precursor with a good leaving group at the desired position. For example, the synthesis of L-azidohomoalanine could be achieved from a protected L-aspartic acid derivative.
-
Starting Material: A protected amino acid with a hydroxyl or other leaving group precursor on the side chain (e.g., N-Boc-O-Bn-L-aspartic acid).
-
Step 1: Reduction: The side-chain carboxylic acid is reduced to a primary alcohol.
-
Step 2: Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation.
-
Step 3: Nucleophilic Substitution: The activated side chain is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide moiety via an SN2 reaction.
-
Step 4: Deprotection: The protecting groups are removed to yield the final azido amino acid.
| Amino Acid | Precursor | Key Reagents | Reported Yield (Overall) | Reference |
| L-Azidohomoalanine | N-Boc-O-Bn-L-aspartic acid | 1. i-Butyl chloroformate, N-methyl morpholine, NaBH4; 2. MsCl, Et3N; 3. NaN3; 4. HCl | Gram quantities with high purity | [3] |
| L-Azidoalanine | Fmoc-Asn-OH | 1. [Bis(trifluoroacetoxy)iodo]benzene, Pyridine; 2. Imidazole-1-sulfonyl azide HCl, K2CO3 | 62-75% (for the diazo transfer step) |
Early Methods for Incorporation into Peptides
The utility of azido-functionalized amino acids is fully realized when they are incorporated into peptide chains. The advent of Solid-Phase Peptide Synthesis (SPPS) provided a robust platform for this purpose.
The Azido Acid Method in Solid-Phase Peptide Synthesis
In 1997, Meldal and coworkers introduced a novel method for SPPS using α-azido acids.[4] This approach offered several advantages, including the ability to activate the carboxyl group as an acid chloride without significant side reactions or racemization.[5]
Experimental Protocol: Incorporation of α-Azido Acids in SPPS (Adapted from Meldal et al., 1997)
-
Step 1: Resin Preparation: An appropriate solid support (e.g., Wang resin) is prepared with the first amino acid attached.
-
Step 2: N-terminal Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.
-
Step 3: Activation of the α-Azido Acid: The α-azido acid is activated, for example, by converting it to the acid chloride using thionyl chloride.
-
Step 4: Coupling: The activated α-azido acid is coupled to the N-terminus of the growing peptide chain on the solid support.
-
Step 5: Iteration: Steps 2-4 are repeated to elongate the peptide chain.
-
Step 6: Reduction of the Azide: Upon completion of the peptide synthesis, the azide group can be reduced to an amine using reagents like dithiothreitol (B142953) (DTT).
-
Step 7: Cleavage and Deprotection: The final peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
Workflow for Peptide Synthesis using the Azido Acid Method
References
- 1. p-Azido-L-phenylalanine: a photo-affinity 'probe' related to tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of chemotactic peptides using alpha-azido acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-azido acids for direct use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-d-lysine is an unnatural amino acid derivative that has become an invaluable tool in chemical biology, drug development, and peptide synthesis.[1][2] Its azido (B1232118) functional group allows for highly specific and efficient bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4] This enables the precise labeling and tracking of proteins and other biomolecules.[2]
While its utility is significant, the presence of the azide (B81097) moiety necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols. Organic azides are energy-rich compounds and can be sensitive to heat, shock, and light.[5] This guide provides a comprehensive overview of the safety and handling guidelines for this compound to ensure its safe and effective use in a laboratory setting.
Hazard Identification and Classification
Organic azides are known for their potential explosive nature, especially those with a low carbon-to-nitrogen ratio.[5][6] A general guideline known as the "Rule of Six" suggests that having at least six carbon atoms for each energetic functional group (like an azide) renders the compound relatively safe.[7] this compound, with its six carbon atoms and one azide group, is considered to be on the stabler side of organic azides. However, it is still crucial to handle it with care.
One supplier of this compound hydrochloride has classified it as a self-reactive substance, indicated by the GHS02 pictogram (flame) and the signal word "Danger".[8] In contrast, a Safety Data Sheet (SDS) for the L-isomer did not classify it as hazardous.[9] Given this discrepancy, a conservative approach to handling is strongly recommended.
Potential Hazards:
-
Decomposition: Can decompose explosively when exposed to heat, shock, or light.[5][6]
-
Reaction with Acids: Reacts with strong acids to form hydrazoic acid, which is highly toxic and explosive.[7][10]
-
Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) or even metal spatulas can form highly unstable and shock-sensitive metal azides.[7][11]
-
Reaction with Halogenated Solvents: The use of chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) can lead to the formation of extremely unstable di- and tri-azidomethane.[6][7]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-Amino-6-azidohexanoic acid hydrochloride | [1][8] |
| Synonyms | This compound HCl, N-ε-Azido-D-lysine | [8] |
| Molecular Formula | C₆H₁₂N₄O₂ · HCl | [1][8] |
| Molecular Weight | 208.65 g/mol | [8] |
| Physical State | White crystalline powder | [1] |
| Purity | ≥95% to ≥99% (HPLC) | [1][8] |
| CAS Number | 2098497-01-7 (hydrochloride salt) | [1] |
Safe Handling and Personal Protective Equipment (PPE)
A meticulous approach to handling is paramount to ensure safety. The following protocols should be strictly adhered to.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.[11]
-
For reactions involving heating or scaling up, the use of a blast shield is mandatory.[5][11]
-
Keep the work area clean and free of unnecessary equipment and chemicals.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[9][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[10][11]
-
Skin and Body Protection: A lab coat must be worn.[10]
Handling Procedures:
-
Use plastic, ceramic, or Teflon-coated spatulas for weighing and transferring the solid. Never use metal spatulas. [5][6][7]
-
Avoid grinding the solid or subjecting it to any form of shock or friction.
-
When dissolving, add the solid to the solvent slowly.
-
Do not use ground glass joints, as they can create friction that may initiate decomposition.[5]
-
Work with the smallest quantities of the material necessary for the experiment.
-
Clearly label all containers with the chemical name and relevant hazard warnings.[5]
Storage and Incompatibilities
Proper storage is critical to maintaining the stability of this compound.
| Storage Parameter | Recommendation | Source(s) |
| Temperature | 2-8 °C | [1][8] |
| Conditions | Store in a dry, dark place. | [1][6] |
| Container | Use plastic amber containers. | [7] |
Incompatible Materials:
-
Strong Acids: Can form highly toxic and explosive hydrazoic acid.[7][10]
-
Heavy Metals and their Salts: Can form shock-sensitive metal azides.[7][11]
-
Strong Oxidizing Agents: [9]
-
Halogenated Solvents: (e.g., dichloromethane, chloroform) can form explosive di- and tri-azidomethane.[5][6][7]
-
Other Incompatibles: Bromine, carbon disulfide, dimethyl sulfate.[7][10]
Accidental Release and Emergency Procedures
Spill Cleanup:
-
For small spills of the solid, carefully sweep it up, avoiding dust formation.[11]
-
Use absorbent materials for solutions.[10]
-
Place the collected material in a clearly labeled, separate waste container.[11]
-
Do not clean up a spill if you are not trained or do not feel comfortable doing so.[10] In such cases, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[10]
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes.[9]
-
In all cases of doubt or if symptoms persist, seek medical attention.[9]
Waste Disposal
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
All waste containing this compound must be treated as hazardous waste.[7]
-
Collect azide-containing waste in a dedicated, clearly labeled container.[6][7]
-
Crucially, never mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[6][7]
-
Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[11]
-
Some protocols suggest that dilute azide solutions (≤5%) can be deactivated by reaction with nitrous acid.[11] However, this should only be performed by trained personnel following a validated standard operating procedure (SOP).
-
Dispose of all azide waste through your institution's chemical waste program.[7]
Experimental Protocols and Visual Guides
While specific experimental protocols will vary, the following workflow and diagrams illustrate the key safety considerations when using this compound in a typical laboratory procedure, such as a click chemistry reaction.
Representative Experimental Workflow: CuAAC Reaction
This protocol outlines a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
-
Preparation:
-
Ensure the work area in the fume hood is clean and uncluttered.
-
Set up a blast shield in front of the reaction apparatus.
-
Don all required PPE (lab coat, gloves, safety glasses).
-
-
Weighing and Dispensing:
-
Tare a suitable container (e.g., a plastic microfuge tube or glass vial) on a balance.
-
Using a plastic or ceramic spatula, carefully weigh the required amount of this compound hydrochloride. Avoid any scraping or grinding motions.
-
Similarly, weigh the alkyne-containing substrate, copper catalyst (e.g., CuSO₄), and reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a reaction vessel (e.g., a round-bottom flask with a stir bar), dissolve the this compound and the alkyne substrate in the chosen solvent. Avoid halogenated solvents.
-
Separately prepare stock solutions of the copper catalyst and reducing agent.
-
With stirring, add the reducing agent to the main reaction mixture, followed by the copper catalyst.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction as per the specific protocol. This may involve the addition of a chelating agent to remove copper.
-
Purify the product using appropriate techniques, such as column chromatography or precipitation. Avoid concentrating the reaction mixture to dryness via rotary evaporation if there is a possibility of unreacted azide remaining.[5]
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all glassware and equipment used.
-
Dispose of all azide-containing waste in the designated hazardous waste container.
-
Caption: Diagram 1: A generalized workflow for a CuAAC reaction using this compound.
Logical Relationships in Azide Safety
The following diagram illustrates the key safety principles and their underlying rationale when working with organic azides.
Caption: Diagram 2: Logical relationships between safety precautions and hazard mitigation.
References
- 1. This compound HCl [baseclick.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ucd.ie [ucd.ie]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. This compound hydrochloride ≥99% [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
6-Azido-d-lysine: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 6-Azido-d-lysine, a critical reagent for researchers, scientists, and drug development professionals. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its handling and analysis, and presents key applications in biochemical research.
Core Properties of this compound
This compound is an unnatural amino acid that serves as a valuable tool in chemical biology and drug discovery. Its azide (B81097) moiety allows for bioorthogonal ligation via "click chemistry," enabling the site-specific labeling and modification of proteins and other biomolecules.[1][2] Understanding its solubility and stability is paramount for its effective use in experimental workflows.
Physicochemical Data
The hydrochloride salt of this compound is typically supplied as a white to light yellow solid powder.[3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₄O₂ · HCl | [4] |
| Molecular Weight | 208.65 g/mol | |
| Appearance | White to light yellow solid powder | [3] |
| Purity | ≥98% (HPLC) | [4] |
| Storage Temperature | 2-8°C or -20°C |
Solubility Data
The solubility of this compound is a critical factor for its application in various experimental settings. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following information is available.
| Solvent | Solubility | Notes | Source(s) |
| Water | 116.67 mg/mL (as hydrochloride) | Ultrasonic assistance may be needed. | MedchemExpress Product Page |
| DMSO | Soluble | Specific concentration not provided, but often used as a solvent for stock solutions. | [3] |
| Ethanol | Limited solubility expected | Based on general solubility of lysine (B10760008) derivatives. | [5] |
It is recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a bulk solution.
Stability Profile
The stability of this compound is influenced by its molecular structure, which contains an energetic azide group. General principles for handling organic azides should be followed to ensure safety and experimental reproducibility.
General Stability and Storage
For long-term storage, this compound hydrochloride should be kept at 2-8°C or -20°C in a dry, dark environment. Many suppliers indicate a shelf life of at least 12 months under these conditions.[6] Solutions of this compound, once prepared, should be stored at -20°C or -80°C to minimize degradation.[2]
Chemical Stability Considerations
Organic azides are a class of compounds that can be sensitive to a variety of conditions:
-
Heat and Light: Exposure to elevated temperatures and light can lead to the decomposition of the azide group.[7][8]
-
Acids: Strong acidic conditions should be avoided as they can protonate the azide, potentially leading to the formation of hydrazoic acid, which is volatile and explosive.[7]
-
Metals: Contact with certain metals, particularly heavy metals, can form explosive metal azides. The use of metal spatulas for handling the solid compound should be avoided.[7]
-
Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane (B109758) or chloroform (B151607) due to the potential for forming explosive di- and triazidomethane.[9]
The stability of this compound in solution over time, especially at different pH values, has not been extensively documented in publicly available literature. Therefore, it is recommended to prepare fresh solutions for critical applications and to perform stability studies under the specific experimental conditions if required.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Analytical balance
-
HPLC system with a C18 column and UV detector
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of PBS in microcentrifuge tubes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a known volume of the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a pre-prepared calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Stability Assessment using a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) according to ICH Q1B guidelines.[12] A dark control should be run in parallel.
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to separate the parent compound from any degradation products.[13]
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time for each stress condition.
Visualization of Workflows and Pathways
Application in Bioorthogonal Chemistry
This compound is a key reagent in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction is used to label proteins that have been metabolically engineered to incorporate this compound.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | ADC Linker | 2098497-01-7 | Invivochem [invivochem.com]
- 4. This compound HCl [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 6. 6-Azido-L-lysine HCl, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Applications of High-Purity 6-Azido-d-lysine: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of high-purity 6-Azido-d-lysine (B7908890), a critical building block in bioconjugation, chemical biology, and drug development. It further details experimental protocols for its incorporation into biological systems and subsequent modification via click chemistry.
Commercial Availability of High-Purity this compound
A variety of chemical suppliers offer high-purity this compound, typically as a hydrochloride salt, suitable for research and development purposes. The purity of these compounds is generally assessed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry. Below is a comparative table of offerings from prominent commercial vendors.
| Supplier | Product Name | Purity | CAS Number | Molecular Weight ( g/mol ) | Form | Storage Conditions |
| baseclick GmbH | This compound HCl | ≥ 98% (HPLC)[1] | 2098497-01-7 (HCl salt) | 208.65 | White crystalline powder[1] | 2-8 °C, dry[1] |
| Sigma-Aldrich | This compound hydrochloride | ≥99%[2] | Not specified | 208.65[2] | Powder[2] | 2-8°C[2] |
| Jena Bioscience | This compound HCl | Conforms to mass identification (ESI-MS)[3] | 1418009-93-4[3] | 172.19 (free base)[3] | White powder[3] | 4°C, dry[3] |
| MedchemExpress | This compound hydrochloride | ≥98.0% | Not specified | Not specified | Not specified | Not specified |
| Precise PEG | N6-diazo-D-lysine hydrochloride | > 96% | 2098497-01-7 | 172.19 (free base) | Not specified | Not specified |
Experimental Protocols
This compound serves as a versatile chemical handle for the site-specific modification of biomolecules. Its azide (B81097) group allows for bioorthogonal ligation to alkyne-containing molecules through either a copper(I)-catalyzed or a strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively).
Protocol 1: Metabolic Labeling of Bacteria with this compound and SPAAC Ligation
This protocol describes the metabolic incorporation of this compound into the peptidoglycan of bacterial cell walls, followed by fluorescent labeling using a strain-promoted click chemistry reaction.
Materials:
-
This compound
-
Bacterial culture (e.g., Lactobacillus paracasei)
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
DBCO-sulfo-Cy5 (or other strained alkyne-fluorophore conjugate)
-
Centrifuge and microtubes
Methodology:
-
Metabolic Labeling:
-
Prepare a fresh culture of the desired bacteria in their appropriate growth medium.
-
Add this compound to the culture medium to a final concentration of 1 mM.[2]
-
Incubate the culture for 1 hour to allow for the incorporation of the azido-lysine into the cell wall.[2]
-
Harvest the labeled bacteria by centrifugation at 3,000 x g for 2 minutes.[2]
-
Wash the bacterial pellet three times with PBS to remove unincorporated this compound.[2]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Resuspend the washed, azide-modified bacteria in PBS.
-
Prepare a 5 mM stock solution of DBCO-sulfo-Cy5 in PBS.
-
Add the DBCO-sulfo-Cy5 solution to the bacterial suspension.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking (e.g., 100 rpm).[2]
-
After incubation, harvest the fluorescently labeled bacteria by centrifugation.
-
Wash the pellet three times with PBS to remove unreacted DBCO-sulfo-Cy5.[2]
-
The labeled bacteria are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
-
Protocol 2: Incorporation of this compound into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the incorporation of an Fmoc-protected this compound derivative into a growing peptide chain using standard solid-phase peptide synthesis techniques.
Materials:
-
Fmoc-6-azido-D-lysine-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20%)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Other Fmoc-protected amino acids
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Dichloromethane (DCM)
-
Diethyl ether
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine.
-
Amino Acid Coupling:
-
Activate the Fmoc-6-azido-D-lysine-OH by pre-mixing with a coupling reagent and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Once the peptide sequence is complete, remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using reverse-phase HPLC.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
Caption: Workflow for metabolic labeling and SPAAC.
References
A Technical Guide to the Theoretical Incorporation of 6-Azido-D-lysine into Proteins for Advanced Research and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical considerations for the site-specific incorporation of the unnatural amino acid 6-Azido-D-lysine into proteins. This powerful technique opens new avenues for protein engineering, drug targeting, and the study of complex biological processes by introducing a bioorthogonal azide (B81097) handle into a protein of interest. This guide details the primary incorporation methodologies, subsequent bioorthogonal conjugation reactions, and presents quantitative data and experimental protocols to facilitate the application of this technology.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a synthetic amino acid analogue of the natural amino acid lysine, where the terminal amine group of the side chain is replaced with an azide moiety.[1][2] This seemingly small modification is profound, as the azide group is a bioorthogonal chemical reporter. This means it is chemically inert within biological systems, not participating in native biochemical reactions, but can be selectively and efficiently reacted with a partner bioorthogonal group, such as an alkyne or a phosphine.[3][4][5] This selective reactivity forms the basis of "click chemistry" and the Staudinger ligation, enabling the precise attachment of various molecules (e.g., fluorescent dyes, drug molecules, polyethylene (B3416737) glycol) to a target protein.[1][]
The use of the D-enantiomer, this compound, is of particular interest for applications where resistance to proteolysis is desired, such as in the development of more stable peptide-based therapeutics.
Methodologies for Incorporation
There are two primary methods for incorporating this compound into proteins: genetic code expansion and solid-phase peptide synthesis.
Genetic Code Expansion
Genetic code expansion is a powerful technique that enables the site-specific incorporation of unnatural amino acids (UAAs) directly into proteins during translation in living cells.[7] This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA.[8] This process requires two key engineered components:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS): An enzyme that specifically recognizes the UAA (in this case, an azido-lysine derivative) and attaches it to its partner tRNA. This aaRS must not recognize any of the canonical amino acids.
-
An orthogonal tRNA: A transfer RNA molecule that recognizes the repurposed codon (e.g., the UAG codon) on the mRNA but is not recognized by any of the endogenous aaRSs.
The workflow for this process is depicted below.
While the genetic incorporation of the L-isomer of azido-lysine has been demonstrated in various organisms, including zebrafish and mammalian cells, the efficiency of incorporating D-amino acids via this method is generally lower due to the stereospecificity of the ribosomal machinery.[8] However, engineered synthetases and ribosomes are an active area of research to overcome this limitation.
Solid-Phase Peptide Synthesis (SPPS)
For in vitro applications or the creation of synthetic proteins and peptides, this compound can be readily incorporated using standard solid-phase peptide synthesis protocols.[1] This chemical synthesis approach offers the advantage of allowing the incorporation of multiple unnatural amino acids at any desired position within the peptide chain. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Bioorthogonal Conjugation Reactions
Once this compound is incorporated into a protein, the azide group serves as a handle for covalent modification through highly specific and efficient bioorthogonal reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is highly efficient and forms a stable triazole linkage between the azide on the protein and a terminal alkyne on a molecule of interest.[9] While very rapid, the requirement of a copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of copper, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react rapidly with azides without the need for a catalyst.[4][10] This makes SPAAC the preferred method for labeling proteins in living systems.[10]
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, resulting in a stable amide bond.[3] While it was one of the first bioorthogonal reactions developed, it generally has slower kinetics compared to click chemistry reactions.[3][11]
Quantitative Data Summary
The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the expression system, the specific orthogonal pair used, and the location of the incorporation site within the protein. Below is a summary of representative quantitative data for azido-amino acid incorporation and labeling.
| Parameter | Value | System/Conditions | Reference |
| Incorporation Yield | 5-20% of wild-type protein | Azido-amino acids in mammalian cells (general estimate) | |
| Optimal Concentration | > 50–400 µM | p-Azido-L-phenylalanine (AzF) in mammalian cells | [10] |
| SPAAC Labeling Efficiency | ~73% | eGFP with incorporated AzF labeled with DBCO-dye | [10] |
| CuAAC Reaction Rate | ~3 M⁻¹s⁻¹ | General CuAAC reaction | [12] |
| SPAAC Reaction Rate | ~10⁻² to 1 M⁻¹s⁻¹ | Azide with strained cyclooctynes | [10] |
| Staudinger Ligation Rate | ~10⁻³ M⁻¹s⁻¹ | Classical Staudinger ligation | [10] |
Experimental Protocols
The following are generalized protocols for the key experiments involved in the incorporation and labeling of proteins with this compound. These should be optimized for specific proteins and experimental systems.
Protocol: Genetic Incorporation of Azido-Lysine in Mammalian Cells
-
Cell Culture and Transfection:
-
Plate HEK293T cells in complete DMEM medium and grow to 70-80% confluency.
-
Co-transfect the cells with plasmids encoding:
-
The orthogonal azido-lysine-specific tRNA synthetase (aaRS).
-
The corresponding orthogonal tRNA.
-
The target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
-
Use a suitable transfection reagent following the manufacturer's protocol.
-
-
Induction of Protein Expression:
-
24 hours post-transfection, replace the medium with fresh medium supplemented with this compound (or a suitable L-isomer if a D-specific synthetase is unavailable) at a final concentration of 100-500 µM.
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
-
Verification of Incorporation:
-
Confirm the incorporation of azido-lysine by mass spectrometry (expecting a mass shift corresponding to the azido-lysine residue).
-
Analyze protein expression levels by SDS-PAGE and Western blotting.
-
Protocol: SPAAC Labeling of Azide-Modified Protein with a DBCO-Dye
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified azide-modified protein (at a typical concentration of 1-10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye (e.g., 10 mM in DMSO).
-
-
Labeling Reaction:
-
Add the DBCO-dye to the protein solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Removal of Excess Dye:
-
Remove the unreacted DBCO-dye using a spin desalting column or through dialysis against PBS.
-
-
Analysis of Labeling:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of the target protein.
-
Quantify the labeling efficiency using mass spectrometry or by comparing the fluorescence intensity to a standard curve.
-
Applications in Research and Drug Development
The ability to site-specifically incorporate this compound has numerous applications:
-
Protein Labeling: Precise attachment of fluorescent probes for imaging and biophysical studies.[1]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy, leading to more homogeneous and effective ADCs.[1]
-
PEGylation: Attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.
-
Protein-Protein Interaction Studies: Incorporation of photo-crosslinking groups to trap and identify binding partners.
Conclusion
The theoretical incorporation of this compound into proteins, facilitated by genetic code expansion and bioorthogonal chemistry, represents a cornerstone of modern protein engineering. This technology provides an unparalleled level of control over protein structure and function, enabling the development of novel therapeutics, diagnostics, and research tools. While challenges remain, particularly in enhancing the efficiency of D-amino acid incorporation in vivo, the ongoing development of new orthogonal systems and bioorthogonal reactions promises to further expand the capabilities of this powerful approach.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. This compound HCl [baseclick.eu]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 7. Expanding the Genetic Code for Neuronal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Zebrafish Genetic Code through Site-Specific Introduction of Azido-lysine, Bicyclononyne-lysine, and Diazirine-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 6-Azido-D-lysine in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of bacterial peptidoglycan using the non-canonical amino acid 6-Azido-D-lysine. This technique allows for the bioorthogonal introduction of an azide (B81097) chemical handle into the bacterial cell wall, enabling subsequent visualization and analysis through click chemistry. This method is a powerful tool for studying bacterial cell wall biosynthesis, dynamics, and interactions with antimicrobial agents.
Introduction
Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The biosynthesis of PG is a complex process involving the incorporation of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, with short peptide stems cross-linked to form a rigid mesh-like structure. D-amino acids, such as D-alanine and D-glutamate, are key components of these peptide stems.
Certain bacteria can incorporate unnatural D-amino acid analogs into their PG through the action of penicillin-binding proteins (PBPs), which are involved in the final stages of PG synthesis.[1][2][3] This promiscuity allows for the metabolic labeling of the bacterial cell wall with bioorthogonal chemical reporters, such as azides. This compound is an unnatural D-amino acid containing an azide group, which can be metabolically incorporated into the PG of various bacterial species.[4] The incorporated azide group can then be selectively reacted with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), a set of reactions commonly known as "click chemistry".[5][6][7][8][9] This two-step labeling strategy enables the visualization and analysis of PG synthesis and dynamics in live bacteria.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the metabolic incorporation of this compound into the peptidoglycan of Escherichia coli. The protocol may need optimization for other bacterial species.
Materials:
-
This compound hydrochloride (baseclick GmbH, Cat. No. BCM-AA015 or equivalent)[4]
-
Escherichia coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
Shaking incubator
Procedure:
-
Prepare a stock solution of this compound. Dissolve this compound HCl in sterile water or PBS to a final concentration of 100 mM. Filter-sterilize the solution and store it at -20°C.
-
Culture bacteria. Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).
-
Subculture the bacteria. The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Metabolic labeling. To the subculture, add the this compound stock solution to a final concentration of 1 mM. The optimal concentration may vary depending on the bacterial species and growth conditions and should be determined empirically (see Table 1 for a hypothetical optimization).
-
Incubate for labeling. Incubate the culture at 37°C with shaking for a desired period. For labeling of newly synthesized peptidoglycan, a short incubation time (e.g., 30 minutes to 2 hours) during the exponential growth phase is recommended.[10] For general labeling, incubation can be extended.
-
Harvest the cells. After incubation, harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the cells. Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove any unincorporated this compound. Resuspend the pellet in PBS after each wash and centrifuge as in the previous step.
-
Proceed to click chemistry. The azide-labeled bacterial cells are now ready for the click chemistry reaction (Protocol 2). The cell pellet can be stored at -80°C for later use.
Protocol 2: Click Chemistry Labeling of Azide-Modified Bacteria
This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to label the azide-functionalized bacterial cells with an alkyne-containing fluorescent probe.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-Alexa Fluor 488)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions.
-
Prepare the click reaction cocktail. For each sample, prepare the click reaction cocktail in a microcentrifuge tube by adding the following components in the order listed. The final volume of the reaction can be scaled as needed.
-
Resuspend the azide-labeled bacterial pellet in 100 µL of PBS.
-
Add 4 µL of the 10 mM alkyne-fluorophore stock solution (final concentration: 400 µM). The optimal concentration may range from 2 µM to 40 µM and should be optimized.[8]
-
Add 10 µL of the 100 mM THPTA stock solution (final concentration: 10 mM).[8]
-
Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration: 2 mM).[8]
-
-
Initiate the click reaction. Add 10 µL of the freshly prepared 300 mM sodium ascorbate stock solution to initiate the reaction (final concentration: 30 mM).[8] Vortex briefly to mix.
-
Incubate. Protect the reaction from light and incubate at room temperature for 30-60 minutes with gentle shaking.
-
Wash the cells. After incubation, pellet the cells by centrifugation at 4000 x g for 5 minutes.
-
Remove unreacted reagents. Carefully discard the supernatant and wash the cell pellet three times with PBS containing 1% BSA to quench any remaining copper and remove unreacted fluorescent probe.
-
Final resuspension. Resuspend the final cell pellet in PBS for analysis.
-
Analysis. The fluorescently labeled bacterial cells can now be analyzed by fluorescence microscopy or flow cytometry.
Data Presentation
The efficiency of metabolic labeling with this compound can be influenced by factors such as the concentration of the amino acid and the incubation time. The following table provides a hypothetical example of how to present quantitative data from an optimization experiment.
| This compound Concentration (mM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 2 | 15.2 | 2.1 |
| 0.1 | 2 | 125.8 | 10.5 |
| 0.5 | 2 | 450.3 | 35.2 |
| 1.0 | 2 | 890.7 | 68.9 |
| 2.0 | 2 | 910.4 | 75.3 |
| 1.0 | 0.5 | 350.1 | 28.4 |
| 1.0 | 1 | 620.9 | 55.7 |
| 1.0 | 4 | 950.6 | 80.1 |
Table 1: Hypothetical data on the optimization of this compound labeling in E. coli, as measured by flow cytometry after click chemistry with a fluorescent probe.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the metabolic labeling of bacterial peptidoglycan with this compound and subsequent detection via click chemistry.
Caption: Workflow for metabolic labeling and click chemistry detection.
Mechanism of Incorporation and Detection
The following diagram illustrates the molecular mechanism of this compound incorporation into the bacterial peptidoglycan and its subsequent detection.
Caption: Mechanism of this compound incorporation and detection.
References
- 1. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound HCl [baseclick.eu]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step CuAAC Click Chemistry with 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1] This reaction's specificity, reliability, and biocompatibility have made it an invaluable tool in chemical biology, drug discovery, and materials science.[2] 6-Azido-d-lysine, an unnatural amino acid bearing an azide (B81097) moiety, serves as a versatile building block for these conjugations. It can be incorporated into peptides and proteins, enabling their site-specific modification with a wide array of alkyne-containing reporters, crosslinkers, or therapeutic agents.[3] These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on quantitative analysis, and examples of its application in studying cellular processes.
Applications of this compound in CuAAC Chemistry
The introduction of an azide group via this compound allows for the precise chemical modification of peptides and proteins. This has numerous applications, including:
-
Bioconjugation: Attaching labels such as fluorophores, biotin, or other tags for visualization and purification of proteins.[4]
-
Drug Development: Synthesizing peptide-drug conjugates where a therapeutic small molecule is linked to a targeting peptide.[5]
-
Proteomics and Chemical Biology: Metabolic labeling of newly synthesized proteins in cells to identify and characterize protein-protein interactions and post-translational modifications.[6][7]
-
Material Science: Functionalizing surfaces and polymers with peptides to create novel biomaterials.[8]
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency and quantitative yields. The following table summarizes representative reaction conditions and outcomes for CuAAC reactions involving azido-modified amino acids and peptides. While specific kinetics for this compound will vary with the alkyne partner and reaction conditions, these values provide a general expectation of performance.
| Azide Substrate | Alkyne Substrate | Copper Source | Ligand | Solvent | Reaction Time | Yield/Conversion | Reference |
| Azide-modified peptide | Alkyne-modified peptide | Copper wire | None | DMF | 5 hours | 100% conversion | [8][9] |
| Azide-modified Pam2Cys | MUC1 peptide-alkyne | CuI | P(OEt)3/DIPEA | DMF | 30 minutes | Not specified | [8] |
| Azido-functionalized peptide on resin | α-amino alkyne | [Cu(CH3CN)4]PF6 | TBTA | Not specified | Not specified | High efficiency | [2] |
| Azide-modified amino acid | Alkyne-derivatised α-amino acid | CuSO4/NaAsc | TBTA | Not specified | 18 hours | 78% overall yield | [9] |
| Azide-modified peptide | Less sterically hindered peptide alkyne | CuSO4/NaAsc | Not specified | Not specified | 1 hour | Quantitative | [8] |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound Containing Peptides
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to a peptide synthesized with this compound.
Materials:
-
This compound containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF, if needed to dissolve reagents)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound containing peptide in degassed buffer.
-
Prepare a 20 mM stock solution of the alkyne-functionalized molecule in DMSO or buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound containing peptide solution (to a final concentration of 1 mM).
-
Alkyne-functionalized molecule solution (1.5-2 equivalents to the peptide).
-
THPTA/TBTA solution (to a final concentration of 1 mM).
-
CuSO₄ solution (to a final concentration of 0.2 mM).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM to initiate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the resulting peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Metabolic Labeling of Bacteria with this compound
This protocol provides a method for metabolically incorporating this compound into bacterial proteins for subsequent fluorescent labeling.[10]
Materials:
-
Bacterial culture (e.g., Lactobacillus paracasei)
-
Appropriate culture medium
-
This compound
-
Alkyne-fluorophore conjugate (e.g., DBCO-sulfo-Cy5)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Metabolic Labeling:
-
Add this compound to the bacterial culture medium to a final concentration of 1 mM.
-
Incubate the culture for 1 hour to allow for the incorporation of the azido-amino acid into newly synthesized proteins.[10]
-
-
Cell Harvesting and Washing:
-
Click Reaction:
-
Resuspend the washed, azide-modified bacteria in PBS.
-
Add a solution of the alkyne-fluorophore (e.g., 5 mM DBCO-sulfo-Cy5 in PBS) and incubate for 1 hour at room temperature with gentle shaking.[10]
-
-
Final Washing and Analysis:
-
Harvest the fluorescently labeled bacteria by centrifugation.
-
Wash the pellet three times with PBS to remove excess fluorophore.
-
The labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
Caption: Experimental workflow for CuAAC conjugation of a this compound containing peptide.
Caption: Probing protein interactions in a signaling pathway using metabolic labeling and click chemistry.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 5. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SPAAC Reaction Using 6-Azido-d-lysine and DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between 6-Azido-d-lysine and Dibenzocyclooctyne (DBCO) derivatives. This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems.
Introduction to SPAAC with this compound and DBCO
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic copper(I) catalyst.[1][2] This reaction occurs between a strained alkyne, such as DBCO, and an azide-containing molecule. The inherent ring strain of the cyclooctyne (B158145) ring in DBCO significantly lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures and pH.[1][2]
This compound is an unnatural amino acid that contains an azide moiety. It can be incorporated into proteins and other biomolecules through metabolic labeling or solid-phase peptide synthesis.[3] Once incorporated, the azide group serves as a chemical handle for conjugation with a DBCO-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule. This enables a wide range of applications, including protein labeling, imaging, and the development of targeted therapeutics.[4][5]
Key Features of the this compound and DBCO SPAAC Reaction:
-
Biocompatibility: The reaction is copper-free, making it suitable for use in living cells and whole organisms.[1][2]
-
High Specificity: The azide and DBCO groups react selectively with each other, minimizing off-target reactions with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction is generally fast, with second-order rate constants for DBCO derivatives typically ranging from approximately 0.1 to 2.0 M⁻¹s⁻¹.
-
Stability: The resulting triazole linkage is highly stable.[1]
-
Versatility: This chemistry is applicable to a wide range of biomolecules, including proteins, peptides, and nucleic acids.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions involving DBCO derivatives. While specific kinetic data for this compound is not extensively published, the data for other small molecule azides provide a reasonable approximation of the expected reaction rates.
Table 1: General Second-Order Rate Constants for DBCO Derivatives with Azides
| Cyclooctyne Derivative | Reactant Azide | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO Derivatives | Small Molecule Azides | ~0.1 - 2.0 | General literature |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | [6] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | [6] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates (Sulfo-DBCO-amine)
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | Reference |
| PBS | 7 | 0.32–0.85 | [6] |
| HEPES | 7 | 0.55–1.22 | [6] |
| DMEM | 7.4 | 0.59–0.97 | [6] |
| RPMI | 7.4 | 0.27–0.77 | [6] |
Note: Reaction rates can be influenced by factors such as the specific DBCO derivative used, the steric hindrance around the azide, the solvent, and the temperature.[7] The presence of a PEG linker between the DBCO moiety and the molecule of interest can increase reaction rates by reducing steric hindrance.[7]
Experimental Protocols
Here we provide detailed protocols for the incorporation of this compound into proteins via metabolic labeling and the subsequent SPAAC reaction with a DBCO-functionalized molecule.
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the incorporation of this compound into the peptidoglycan of bacteria.
Materials:
-
Bacterial culture (e.g., Lactobacillus paracasei)
-
Appropriate bacterial growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Grow a culture of the desired bacteria to the mid-logarithmic phase.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Add this compound to the bacterial culture to a final concentration of 1 mM.[4]
-
Incubate the culture for 1 hour at the optimal growth temperature for the bacteria.[4]
-
Harvest the cells by centrifugation (e.g., 3000 x g for 2 minutes).[4]
-
Wash the cell pellet three times with PBS to remove any unincorporated this compound.[4]
-
The azide-labeled bacteria are now ready for the SPAAC reaction.
Protocol 2: SPAAC Reaction of Azide-Labeled Biomolecule with a DBCO-Functionalized Reagent
This protocol provides a general procedure for the conjugation of an azide-labeled biomolecule (e.g., protein or cell) with a DBCO-functionalized reagent (e.g., DBCO-fluorophore).
Materials:
-
Azide-labeled biomolecule (from Protocol 1 or other methods)
-
DBCO-functionalized reagent (e.g., DBCO-sulfo-Cy5)
-
Reaction buffer (e.g., PBS, pH 7.4). Important: Do not use buffers containing sodium azide, as it will react with the DBCO reagent.[8]
-
DMSO (if the DBCO reagent is not water-soluble)
Procedure:
-
Resuspend the azide-labeled biomolecule in the reaction buffer. For cell labeling, adjust the cell density as required for your downstream application.
-
Prepare a stock solution of the DBCO-functionalized reagent. If the reagent is not soluble in aqueous buffers, dissolve it in a minimal amount of DMSO.[8] The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.[8]
-
Add the DBCO-functionalized reagent to the azide-labeled biomolecule. A 2-4 fold molar excess of the DBCO reagent over the azide is often recommended for efficient conjugation.[8] For the bacterial labeling example, a 5 mM solution of DBCO-sulfo-Cy5 can be added.[4]
-
Incubate the reaction mixture. Incubation times can vary from 1 to 12 hours at room temperature or overnight at 4°C.[7][8] For the bacterial labeling example, an incubation of 1 hour at room temperature with shaking is suggested.[4] Reaction progress can be monitored by tracking the decrease in DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy.[9]
-
After the incubation is complete, wash the biomolecule to remove any unreacted DBCO reagent. For cells, this can be done by centrifugation and resuspension in fresh buffer. For proteins in solution, size-exclusion chromatography or dialysis can be used for purification.
-
The DBCO-labeled biomolecule is now ready for downstream analysis.
Visualizations
References
- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 6-Azido-L-lysine HCl [baseclick.eu]
- 4. Bioorthogonal, two-component delivery systems based on antibody and drug-loaded nanocarriers for enhanced internalization of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic labeling in middle-down proteomics allows for investigation of the dynamics of the histone code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
6-Azido-d-lysine for Proteomic Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Azido-d-lysine, a non-canonical amino acid, in proteomic sample preparation. This technique enables the specific labeling and subsequent enrichment of newly synthesized proteins, offering a powerful tool for studying protein dynamics in various biological contexts, including drug discovery and development.
Introduction
This compound is a synthetic analog of the essential amino acid L-lysine. It contains an azide (B81097) group, which is a bioorthogonal chemical handle. This means it does not interact with native biological molecules but can be specifically reacted with a corresponding alkyne-containing reporter tag through a process called "click chemistry".[1][2] By introducing this compound into cell culture media, it is incorporated into newly synthesized proteins in place of L-lysine by the cell's translational machinery. This metabolic labeling approach, often used in combination with techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), allows for the selective isolation and identification of proteins synthesized within a specific timeframe.[3][4][5]
The ability to profile the de novo proteome is invaluable for understanding cellular responses to various stimuli, identifying drug targets, and elucidating mechanisms of action.[6][7] For instance, researchers can compare the proteomes of cells treated with a drug candidate to untreated cells to identify proteins whose synthesis is upregulated or downregulated, providing insights into the drug's effects.[6]
Key Applications
-
Profiling of Newly Synthesized Proteins: Isolate and identify proteins made in response to specific treatments or cellular states.[3][8]
-
Quantitative Proteomics: In conjunction with SILAC, quantify changes in protein synthesis between different experimental conditions.[4][9]
-
Target Identification and Validation: Identify the protein targets of small molecules and validate their interactions.[7][10]
-
Mechanism of Action Studies: Elucidate the downstream effects of drugs on cellular protein synthesis.[6]
-
Biomarker Discovery: Identify proteins whose synthesis is altered in disease states, serving as potential biomarkers.
Experimental Workflow Overview
The general workflow for using this compound in proteomic sample preparation involves three main stages: metabolic labeling, click chemistry-based biotinylation, and protein enrichment followed by mass spectrometry analysis.
Caption: General experimental workflow for proteomic sample preparation using this compound.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing lysine-free medium with dFBS to the desired concentration (e.g., 10%) and this compound to a final concentration of 1-4 mM.
-
Washing: Aspirate the complete medium from the cells and wash twice with pre-warmed sterile PBS to remove residual L-lysine.
-
Labeling: Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and harvest the cells by trypsinization or scraping. Proceed immediately to cell lysis or store the cell pellet at -80°C.
Protocol 2: Click Chemistry Reaction for Biotinylation of Labeled Proteins
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag to the azide-modified proteins.
Materials:
-
Metabolically labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer or 1% SDS in PBS)
-
Protease Inhibitor Cocktail
-
Benzonase nuclease
-
Alkyne-PEG4-Biotin
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors and benzonase. Sonicate or vortex vigorously to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume with 1 mg of protein, the final concentrations should be:
-
100 µM Alkyne-PEG4-Biotin
-
1 mM TCEP
-
100 µM TBTA
-
1 mM CuSO₄
-
2 mM Sodium Ascorbate
-
CRITICAL: Add the reagents in the order listed to ensure proper copper reduction.[11]
-
-
Click Reaction: Add the click reaction cocktail to the protein lysate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess click chemistry reagents.
Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography and their subsequent preparation for LC-MS/MS analysis.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% Acetonitrile in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass spectrometry grade Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic Acid
-
C18 desalting spin columns
Procedure:
-
Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions.
-
Protein Binding: Incubate the biotinylated protein lysate with the equilibrated streptavidin beads for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing 10 mM DTT and incubate for 30 minutes at 56°C. Cool to room temperature and add 55 mM IAA, then incubate for 20 minutes in the dark.
-
On-Bead Digestion: Wash the beads with Digestion Buffer. Resuspend the beads in Digestion Buffer and add trypsin (e.g., 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin columns according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained using this methodology. The specific numbers will vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Enrichment Efficiency of BONCAT-based Proteomics
| Experiment | Total Proteins in Lysate | Newly Synthesized Proteins (Pre-enrichment) | Newly Synthesized Proteins (Post-enrichment) | Enrichment Fold-Change |
| 4-hour pulse | ~100% | ~6% | ~80-83% | ~13-14 fold |
| 30-minute pulse | ~100% | ~3% | ~52-65% | ~17-22 fold |
Data adapted from a study utilizing a similar BONCAT methodology.[3]
Table 2: Representative Data from a Quantitative Proteomics Experiment (BONLAC)
| Protein ID | Gene Name | H/L Ratio (BDNF/Control) | p-value | Biological Function |
| P60709 | ACTB | 1.1 | 0.45 | Cytoskeleton |
| Q9Y698 | CAMK2A | 2.5 | <0.01 | Kinase, Synaptic Plasticity |
| P08758 | GNB1 | 0.9 | 0.62 | G-protein signaling |
| P62258 | RPL4 | 3.1 | <0.005 | Ribosomal protein |
Hypothetical data based on a BONLAC study investigating BDNF-induced protein synthesis.[8] H/L ratio represents the ratio of newly synthesized protein in the BDNF-treated (heavy label) vs. control (light label) samples.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key concepts and workflows related to the use of this compound in proteomics.
Caption: Principle of metabolic incorporation of this compound into proteins.
Caption: Schematic of the Cu(I)-catalyzed click chemistry reaction.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure complete removal of L-lysine by thorough washing. Optimize the concentration of this compound and the labeling duration. Check for cell viability, as toxicity can impair protein synthesis.
-
High Background in Enrichment: Use a stringent lysis buffer (e.g., containing SDS) and perform thorough washes of the streptavidin beads. Consider a protein precipitation step after the click reaction to remove excess reagents.
-
Inefficient Click Reaction: Prepare the click chemistry cocktail fresh each time. Ensure the correct order of reagent addition. Avoid amine-containing buffers like Tris, which can chelate copper.[11]
-
Protein Identification: The incorporation of a non-canonical amino acid may slightly alter peptide fragmentation in the mass spectrometer. Ensure your database search parameters account for the mass shift of this compound on lysine (B10760008) residues.
Conclusion
The use of this compound for metabolic labeling provides a robust and versatile platform for the study of newly synthesized proteins. By combining this approach with click chemistry and modern mass spectrometry, researchers can gain deep insights into the dynamics of the proteome in response to various biological perturbations. This methodology is particularly powerful for applications in drug discovery and development, aiding in target identification, validation, and understanding the mechanism of action of novel therapeutics.
References
- 1. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Protein preparation for LC-MS/MS analysis [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 6-Azido-d-lysine into Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, and specifically the peptidoglycan (PG) layer, is a critical structure for bacterial survival and a key target for antibiotics. The ability to visualize and study the dynamics of PG synthesis and remodeling is essential for understanding bacterial physiology and for the development of new antimicrobial strategies. Metabolic labeling using unnatural amino acids bearing bioorthogonal functional groups has emerged as a powerful tool for these investigations.
This document provides detailed application notes and protocols for the incorporation of 6-Azido-d-lysine, a synthetic amino acid analog, into the peptidoglycan of various bacterial species. The azide (B81097) group on this molecule serves as a chemical handle for subsequent covalent modification via "click chemistry," allowing for the attachment of fluorescent probes, affinity tags, or other reporter molecules. This enables the visualization and analysis of PG synthesis and dynamics with high specificity and spatiotemporal resolution.[1][2][3]
The promiscuity of the enzymes involved in peptidoglycan biosynthesis allows for the incorporation of D-amino acid analogs like this compound.[2][3] This process, known as metabolic labeling, is a robust method for decorating bacterial surfaces with chemical handles for a variety of applications, from basic research to diagnostics and therapeutics.[4][5]
Principle of the Method
The incorporation of this compound into peptidoglycan relies on the bacterial cell's own enzymatic machinery. The primary enzymes responsible for cross-linking the peptide stems of the peptidoglycan are D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases.[6][7][8] These enzymes exhibit a degree of substrate promiscuity and can recognize and incorporate D-amino acid analogs, such as this compound, into the peptide side chains of the peptidoglycan sacculus.[9][10]
Once incorporated, the azide moiety of this compound is exposed on the cell surface. This allows for a highly specific and efficient bioorthogonal reaction with a probe molecule containing a complementary functional group, typically a strained alkyne (e.g., dibenzocyclooctyne, DBCO) or a terminal alkyne in the presence of a copper(I) catalyst.[11] This "click chemistry" reaction forms a stable covalent bond, effectively labeling the sites of new peptidoglycan synthesis.[1][12]
Visualization of the Experimental Workflow
Caption: Experimental workflow for metabolic labeling of peptidoglycan with this compound and subsequent detection via click chemistry.
Signaling Pathway Diagram
Caption: Simplified pathway of peptidoglycan synthesis and the incorporation of this compound via transpeptidases.
Quantitative Data Summary
The efficiency of incorporation of azido-d-amino acids can vary depending on the bacterial species, the specific analog used, and the experimental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Relative Incorporation of D-Amino Acid Analogs in Staphylococcus aureus
| D-Amino Acid Analog | Relative Fluorescence Intensity (Mean ± S.D.) |
| Analog 1 (Smallest sidechain) | 100 ± 10 |
| Other Analogs | Varies (generally lower with increasing side chain size) |
Note: This table is a generalized representation based on findings that show a strong influence of the side chain size on incorporation efficiency, with smaller side chains like that of azido-D-alanine often showing higher incorporation than bulkier derivatives.[4] Specific data for this compound needs to be empirically determined for each bacterial strain.
Table 2: Effect of L,D-Transpeptidase Deletion on Probe Incorporation in Mycobacterium smegmatis
| M. smegmatis Strain | Probe | Fold Reduction in Labeling |
| ΔldtC (single deletion) | TetraFl | ~2-fold |
| ΔldtC (single deletion) | TetraFl-5 | ~2-fold |
| Multiple Ldt deletions | TetraFl / TetraFl-5 | > 5-fold |
Note: This data, while for a tetrapeptide probe, illustrates the significant role of L,D-transpeptidases in the incorporation of molecules at the peptide stem of peptidoglycan.[13] A similar dependence would be expected for this compound incorporation in bacteria where L,D-transpeptidases are active.
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) with this compound
Materials:
-
Bacterial strain of interest (e.g., S. aureus, B. subtilis)
-
Appropriate growth medium (e.g., LB, TSB)
-
This compound hydrochloride (stock solution in sterile water or PBS, e.g., 50 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% formaldehyde (B43269) in PBS), optional
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110, stored as a stock solution in DMSO)
-
Microcentrifuge tubes
-
Incubator shaker
-
Microcentrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into fresh growth medium.
-
Grow the culture overnight at the optimal temperature with shaking (e.g., 37°C).
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD600 of ~0.05-0.1.
-
Grow the culture to the desired growth phase, typically early- to mid-exponential phase (OD600 ≈ 0.4-0.6).
-
-
Metabolic Labeling:
-
Add this compound to the bacterial culture to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each strain.
-
Continue to incubate the culture under normal growth conditions for a period ranging from 30 minutes to several hours. The incubation time will influence the amount of label incorporated. For visualizing nascent PG synthesis, shorter incubation times are preferred.
-
-
Cell Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Wash the cells by repeating the centrifugation and resuspension steps two more times to remove any unincorporated this compound.
-
-
(Optional) Cell Fixation:
-
After the final wash, resuspend the cell pellet in a 4% formaldehyde solution in PBS.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the fixed cells three times with PBS to remove the fixative.
-
-
Click Chemistry Reaction:
-
Resuspend the washed cell pellet (live or fixed) in PBS.
-
Add the alkyne-functionalized fluorescent probe to a final concentration of 1-10 µM. The optimal concentration may vary depending on the probe.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing and Analysis:
-
Wash the labeled cells three times with PBS to remove the excess fluorescent probe.
-
Resuspend the final cell pellet in a suitable volume of PBS.
-
Analyze the labeled bacteria by fluorescence microscopy or flow cytometry.
-
Protocol 2: Metabolic Labeling of Gram-Negative Bacteria (e.g., Escherichia coli) with this compound
The protocol for Gram-negative bacteria is similar to that for Gram-positive bacteria, with some potential modifications to account for the outer membrane.
Key Considerations for Gram-Negative Bacteria:
-
Permeability: The outer membrane of Gram-negative bacteria can be a barrier to the uptake of some molecules. While D-amino acids are generally taken up, the efficiency may vary.
-
Concentration and Incubation Time: It may be necessary to use higher concentrations of this compound or longer incubation times to achieve sufficient labeling.
-
Outer Membrane Permeabilization: In some cases, gentle permeabilization of the outer membrane (e.g., with a low concentration of EDTA) may enhance labeling, but this should be carefully optimized to avoid affecting cell viability.
The steps for bacterial culture, metabolic labeling, washing, click chemistry, and analysis are generally the same as described in Protocol 1. It is crucial to empirically determine the optimal labeling conditions for each specific Gram-negative strain.
Concluding Remarks
The use of this compound in conjunction with click chemistry provides a versatile and powerful platform for studying bacterial peptidoglycan. This approach allows for the specific labeling of sites of new cell wall synthesis, enabling detailed investigations into bacterial growth, cell division, and the effects of antibiotics. The protocols provided here serve as a starting point, and optimization of parameters such as probe concentration and incubation time is recommended for achieving the best results with different bacterial species and experimental setups. The continued development and application of such chemical biology tools will undoubtedly lead to new insights into the fundamental processes of bacterial physiology and aid in the discovery of novel antimicrobial therapies.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 12. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Pull-Down Assays Using 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-d-lysine is a versatile chemical biology tool that enables the identification and characterization of protein-protein interactions through bioorthogonal chemistry. As an unnatural amino acid, it contains an azide (B81097) group that can be metabolically or chemically incorporated into proteins. This azide moiety serves as a "handle" for the subsequent attachment of a biotin (B1667282) tag via a highly specific and efficient "click chemistry" reaction. The biotinylated proteins can then be selectively captured and enriched using streptavidin-based affinity purification, a process commonly known as a pull-down assay. This allows for the isolation and subsequent identification of the labeled protein and its interacting partners by mass spectrometry.
This document provides detailed protocols for two primary methods of incorporating this compound into proteins for pull-down assays: metabolic labeling and chemical labeling. It also includes protocols for the subsequent click chemistry reaction and protein enrichment steps.
Principle of the Method
The overall workflow for a this compound-based protein pull-down assay involves three main stages:
-
Protein Labeling: Introduction of this compound into the target proteome. This can be achieved either by feeding cells with the amino acid to incorporate it during protein synthesis (metabolic labeling) or by chemically modifying purified proteins or cell lysates with an activated form of this compound (chemical labeling).
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are reacted with a biotin molecule that has been modified with an alkyne group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage. This can be catalyzed by copper(I) (CuAAC) or proceed via a strain-promoted mechanism (SPAAC) without a catalyst.[1][2]
-
Affinity Purification and Analysis: The biotinylated proteins, along with their binding partners, are captured on streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the protein complexes are eluted and identified using techniques such as mass spectrometry.[2][3]
Experimental Workflows
Figure 1. High-level workflows for metabolic and chemical labeling approaches.
Protocol 1: Metabolic Labeling of Proteins with this compound in Cell Culture
This protocol describes the incorporation of this compound into newly synthesized proteins in mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in their standard complete medium.
-
Amino Acid Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with lysine-free medium and incubate for 1-2 hours to deplete intracellular lysine (B10760008) pools.
-
Metabolic Labeling: Prepare a stock solution of this compound hydrochloride in sterile water or PBS. Add the this compound stock solution to the lysine-free medium to a final concentration of 50-200 µM.
-
Incubation: Incubate the cells with the this compound-containing medium for 12-24 hours. The optimal incubation time may vary depending on the cell type and protein turnover rates.
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay. The lysate is now ready for the click chemistry reaction.
Protocol 2: Chemical Labeling of Proteins with this compound NHS Ester
This protocol is suitable for labeling purified proteins or complex protein mixtures in cell lysates. It targets primary amines (N-terminus and lysine side chains).[4][5]
Materials:
-
Purified protein solution or cell lysate
-
This compound NHS ester
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[6]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Desalting column or dialysis cassette
-
Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Buffer Exchange: If the protein sample contains primary amines (e.g., Tris buffer), exchange it into the labeling buffer using a desalting column or dialysis.
-
Prepare NHS Ester Stock: Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.
-
Add the NHS ester stock solution to the protein solution to achieve a 5-20 fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction: Add quench buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Label: Separate the labeled protein from unreacted this compound NHS ester and quenching reagents using a desalting column or dialysis. The labeled protein is now ready for the click chemistry reaction.
Protocol 3: Click Chemistry Reaction for Biotinylation
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-alkyne tag to the azide-labeled proteins.
Materials:
-
Azide-labeled protein lysate (from Protocol 1 or 2)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper ligand stock solution (e.g., 50 mM THPTA or BTTAA in water/DMSO)
Procedure:
-
Prepare Protein Sample: In a microcentrifuge tube, add 0.5-1 mg of azide-labeled protein lysate. Adjust the volume with PBS or lysis buffer.
-
Add Click Reagents: Add the following reagents to the protein sample in the order listed, vortexing gently after each addition:
-
Biotin-alkyne to a final concentration of 50-100 µM.
-
Copper ligand to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend: Resuspend the protein pellet in a buffer suitable for streptavidin pull-down (e.g., PBS with 1% SDS).
Protocol 4: Streptavidin Pull-Down and Elution
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (from Protocol 3)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2% SDS, 30 mM biotin, 6 M urea, and 2 M thiourea (B124793) in PBS, pH 12, or on-bead digestion)[3]
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer an appropriate amount to a new tube. Wash the beads three times with PBS.
-
Binding: Add the biotinylated protein sample to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
2 x 1 mL of Wash Buffer 1
-
2 x 1 mL of Wash Buffer 2
-
3 x 1 mL of Wash Buffer 3
-
-
-
Elution:
-
For Mass Spectrometry (On-Bead Digestion): Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) and proceed with reduction, alkylation, and tryptic digestion directly on the beads.
-
For Western Blotting (Elution): Add Elution Buffer to the beads and incubate at 95°C for 10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Analysis: The eluted proteins or digested peptides are now ready for analysis by SDS-PAGE and Western blotting or by mass spectrometry.
Quantitative Data Summary
| Parameter | Metabolic Labeling | Chemical Labeling | Reference |
| Labeling Efficiency | Dependent on protein turnover | Can be controlled by reagent stoichiometry | [5][7] |
| Typical Labeling Concentration | 50-200 µM this compound | 5-20 fold molar excess of NHS ester | [8][9] |
| Identified Lysine Sites | >3,000 in some studies | >3,000 in some studies | [7][10] |
| Identified Proteins | >1,000 in some studies | >1,000 in some studies | [7][10] |
| Enrichment Fold Change | Variable, can be >10-fold | Variable, can be >10-fold | [11] |
Logical Relationships and Experimental Design
Figure 2. Key decision points in designing a this compound pull-down experiment.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Protein Yield | Inefficient labeling | Optimize labeling concentration and time. Ensure correct pH for NHS ester labeling. |
| Inefficient click reaction | Use fresh reducing agent. Optimize reagent concentrations. | |
| Inefficient pull-down | Ensure sufficient bead capacity. Check biotin-streptavidin interaction. | |
| High Background | Non-specific binding to beads | Increase stringency of wash steps. Include a pre-clearing step with beads. |
| Excess click reagents | Perform protein precipitation after the click reaction. | |
| No Interacting Partners Identified | Weak or transient interactions | Consider in vivo cross-linking before cell lysis. |
| Harsh lysis or wash conditions | Use milder detergents and lower salt concentrations. |
The use of this compound in combination with click chemistry and affinity purification is a powerful strategy for the discovery and characterization of protein-protein interactions. The choice between metabolic and chemical labeling depends on the specific research question. Careful optimization of each step, from labeling to elution, is crucial for obtaining high-quality, reproducible results. The protocols provided here serve as a comprehensive guide for researchers to successfully implement this technique in their studies.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Labeling with 6-Azido-d-lysine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with non-canonical amino acids has emerged as a powerful technique for the in vivo analysis of protein synthesis, dynamics, and localization. 6-Azido-d-lysine, a synthetic analog of the essential amino acid L-lysine, serves as a valuable tool for bioorthogonal labeling. Once incorporated into newly synthesized proteins, the azido (B1232118) group allows for covalent modification with a variety of probes via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the visualization and enrichment of proteins in living organisms.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal models, drawing upon established methodologies for analogous azido-amino acids like azidohomoalanine (AHA).
Key Applications
-
Proteome-wide analysis of protein synthesis: Monitor changes in protein production in response to various stimuli, diseases, or drug treatments.
-
Pulse-chase analysis of protein turnover: Determine the degradation rates of specific proteins or the entire proteome in vivo.[2]
-
Tissue-specific protein labeling: In conjunction with tissue-specific promoters driving the expression of enzymes for non-canonical amino acid incorporation, this technique can be used to label proteins in specific cell types or tissues.
-
In vivo imaging of protein localization: Visualize the spatial distribution of newly synthesized proteins within tissues and organs.[3]
Data Presentation
While specific quantitative data for this compound in vivo is limited, the following table provides a summary of reported dosages for the analogous azido-amino acid, azidohomoalanine (AHA), in mice. These values can serve as a starting point for optimizing this compound administration.
| Animal Model | Compound | Dosage | Administration Route | Key Findings |
| Mouse | AHA | 2 mg / 20 g body weight | Intraperitoneal Injection | Sufficient for labeling retinal proteins. Higher doses led to toxicity. |
| Mouse | AHA | Infused chow (low methionine diet) | Oral (ad libitum) | Effective for pulse-labeling the proteome for degradation rate studies.[2] |
| Mouse | AHA | Not specified | Intraperitoneal Injection | Feasible for in vivo proteome labeling without methionine depletion. |
A toxicity study on L-lysine hydrochloride in rats established a no-observed-adverse-effect level (NOAEL) of up to 5.0% in the diet, which suggests that lysine (B10760008) derivatives may be well-tolerated.[4] However, the azido modification's toxicity must be empirically determined for this compound.
Experimental Protocols
Important Note: These protocols are based on studies using the methionine analog, azidohomoalanine (AHA). Researchers should perform pilot studies to determine the optimal dosage, administration route, and potential toxicity of this compound for their specific animal model and experimental goals.
Protocol 1: In Vivo Metabolic Labeling via Intraperitoneal Injection
This protocol is suitable for short-term labeling studies.
Materials:
-
This compound hydrochloride
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal model (e.g., mice)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile PBS to the desired concentration. A starting concentration for a pilot study could be based on the AHA dosage (e.g., 2 mg per 20 g body weight). The solution should be sterile-filtered before use.
-
-
Animal Administration:
-
Acclimatize animals to handling and injection procedures.
-
Administer the this compound solution via intraperitoneal (IP) injection. The volume of injection should be appropriate for the size of the animal.
-
-
Labeling Period:
-
The labeling period can range from a few hours to several days, depending on the protein of interest and the experimental question.
-
-
Tissue Harvest:
-
At the end of the labeling period, euthanize the animals according to approved protocols.
-
Perfuse with PBS to remove blood from tissues.
-
Harvest tissues of interest and snap-freeze in liquid nitrogen or proceed immediately with homogenization for protein extraction.
-
Protocol 2: In Vivo Metabolic Labeling via Specialized Chow
This protocol is suitable for long-term labeling and pulse-chase studies.
Materials:
-
This compound hydrochloride
-
Custom animal chow with reduced L-lysine content (optional, but may increase incorporation efficiency)
-
Standard animal chow
-
Animal model (e.g., mice)
Procedure:
-
Preparation of this compound Chow:
-
Incorporate this compound into the specialized chow at a predetermined concentration. A pilot study is essential to determine a concentration that is both effective for labeling and non-toxic.
-
-
Pulse Phase (Labeling):
-
Switch the animals' diet to the this compound-containing chow.
-
Provide the chow and water ad libitum for the desired labeling period (e.g., 1-7 days).[2]
-
-
Chase Phase (for Turnover Studies):
-
Replace the this compound chow with standard chow.
-
The duration of the chase period will depend on the expected turnover rate of the proteins being studied.
-
-
Tissue Harvest:
-
Collect tissues at various time points during the chase phase to monitor the decay of the labeled protein population.
-
Process tissues as described in Protocol 1.
-
Protocol 3: Detection of Labeled Proteins via Click Chemistry
Following in vivo labeling, the incorporated this compound can be detected using click chemistry.
Materials:
-
Tissue homogenates containing labeled proteins
-
Alkyne-functionalized reporter tag (e.g., alkyne-biotin for enrichment, alkyne-fluorophore for imaging)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent (e.g., DBCO-fluorophore)
-
Ligand (e.g., THPTA) to stabilize the copper(I) ion (for CuAAC)
-
Reaction buffer
Procedure (CuAAC Example):
-
Prepare Click Chemistry Reaction Cocktail:
-
Prepare a fresh solution containing the alkyne-reporter, copper(II) sulfate, a reducing agent, and a copper-chelating ligand in an appropriate buffer.
-
-
Labeling Reaction:
-
Add the click chemistry reaction cocktail to the tissue homogenate.
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis:
-
For enrichment: If using alkyne-biotin, proceed with streptavidin affinity purification to isolate the newly synthesized proteins.
-
For visualization: If using an alkyne-fluorophore, labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning, or by fluorescence microscopy of tissue sections.
-
Mandatory Visualizations
Caption: Workflow for in vivo labeling via intraperitoneal injection.
Caption: Workflow for a pulse-chase experiment using specialized chow.
Caption: Bioorthogonal labeling via click chemistry.
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-6-Azido-d-lysine into synthetic peptides via solid-phase peptide synthesis (SPPS). The inclusion of this non-canonical amino acid provides a versatile chemical handle for subsequent bioorthogonal conjugation, enabling the development of novel peptide-based therapeutics, diagnostic tools, and research probes.
Introduction
Fmoc-6-Azido-d-lysine is a derivative of the amino acid lysine (B10760008) where the epsilon-amino group is replaced by an azido (B1232118) group. This modification is of significant interest in chemical biology and drug development as the azide (B81097) moiety serves as a bioorthogonal functional group. It can be selectively reacted with an alkyne- or cyclooctyne-containing molecule through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient and can be performed in complex biological environments, allowing for the site-specific labeling of peptides with a wide range of functionalities, including fluorescent dyes, imaging agents, and drug molecules.[1]
The use of the Fmoc protecting group on the alpha-amino group makes this building block fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1][2] The mild basic conditions used for Fmoc removal do not affect the integrity of the azide group, allowing for the straightforward synthesis of azide-containing peptides.[1][]
Data Presentation
The successful incorporation of Fmoc-6-Azido-d-lysine into a peptide sequence is dependent on optimized coupling and cleavage conditions. The following table summarizes representative quantitative data for the synthesis of peptides containing azido amino acids, demonstrating the high efficiency and purity that can be achieved.
| Parameter | Value | Remarks | Reference |
| Crude Peptide Purity | 80% - 91% | Purity determined by RP-HPLC after cleavage for various peptides containing a novel hydrophilic azido-amino acid. This serves as a strong indicator for the successful incorporation of similar azido-lysine derivatives. | [2] |
| Purified Peptide Yield | 69% - 80% | Isolated yields of model tripeptides containing various azido amino acids after HPLC purification. | [4] |
| Coupling Conditions | HATU/DIPEA, DIC/HOAt, PyBOP/DIPEA, Oxyma/DIC (microwave) | A variety of standard coupling reagents have been shown to be effective for the incorporation of azido-amino acids, yielding high purity peptides. | [2] |
| Azide Group Stability | Stable to Fmoc deprotection (piperidine) and coupling conditions. | The azide functionality is robust and compatible with the standard cycles of Fmoc-SPPS. | [1] |
| Cleavage Cocktail | TFA/H₂O/DTT/TIS | Dithiothreitol (B142953) (DTT) is recommended as a scavenger to prevent the reduction of the azide group during cleavage. Ethanedithiol (EDT) should be avoided as it can lead to significant azide reduction. | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-6-Azido-d-lysine into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Resin Selection and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. After swelling, drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for an additional 15 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Coupling: Incorporation of Fmoc-6-Azido-d-lysine
-
Activation Mixture Preparation : In a separate vial, dissolve Fmoc-6-Azido-d-lysine (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activation : Allow the activation mixture to stand for 1-2 minutes at room temperature.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time may vary depending on the sequence.
-
Monitoring : After the coupling, take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
Caution : This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as it involves the use of concentrated trifluoroacetic acid (TFA).
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. To minimize the reduction of the azide group, it is recommended to use a cocktail containing dithiothreitol (DTT) as a scavenger. A recommended cocktail is:
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Dithiothreitol (DTT)
-
1% Triisopropylsilane (TIS) Note : Avoid using ethanedithiol (EDT) as it has been shown to cause significant reduction of the azide group to an amine.[5]
-
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.5 g of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
Peptide Isolation : Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification : Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis : Analyze the purified peptide fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.
Visualizations
Caption: Workflow for SPPS with Fmoc-6-Azido-d-lysine.
References
- 1. chempep.com [chempep.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Visualizing 6-Azido-d-lysine Labeled Proteins by Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize proteins within their native cellular environment is crucial for understanding their function, localization, and dynamics. 6-Azido-d-lysine, a non-canonical amino acid analog of lysine, provides a powerful tool for the bioorthogonal labeling and subsequent visualization of proteins.[1][2][3] This unnatural amino acid can be metabolically incorporated into newly synthesized proteins. The azide (B81097) group serves as a chemical handle for covalent modification with a fluorescent probe via "click chemistry," a highly efficient and specific reaction.[4][5][6] This application note provides detailed protocols for the labeling of proteins with this compound and their visualization using fluorescence microscopy.
Principle of the Method
The visualization of this compound labeled proteins is a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium containing this compound. During protein synthesis, this azido-amino acid is incorporated into the proteome, effectively tagging newly synthesized proteins with an azide group.
-
Fluorescent Detection via Click Chemistry: The azide-labeled proteins are then detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6] This "click" reaction involves the covalent ligation of an alkyne-containing fluorescent dye to the azide group on the protein, enabling visualization by microscopy.[7][8] This method is highly specific as neither the azide nor the alkyne functional groups are naturally present in proteins.[5][7]
Experimental Workflow Overview
Caption: Experimental workflow for visualizing this compound labeled proteins.
Quantitative Data Summary
The following table summarizes typical reagent concentrations and incubation times for the visualization of this compound labeled proteins. These values may require optimization depending on the cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| This compound Concentration | 50 - 200 µM | Higher concentrations may be toxic to some cell lines. |
| Incubation Time | 4 - 24 hours | Longer incubation times increase labeling density. |
| Click Chemistry Reaction | ||
| Alkyne-Fluorophore Concentration | 1 - 10 µM | Titrate for optimal signal-to-noise ratio. |
| Copper (II) Sulfate (B86663) (CuSO₄) | 100 - 200 µM | Prepare fresh. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2 - 5 mM | Prepare fresh. |
| Copper Catalyst Ligand (e.g., TBTA) | 100 - 500 µM | Enhances reaction efficiency and protects the fluorophore. |
| Reaction Time | 30 - 60 minutes | At room temperature, protected from light. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Culture plates or coverslips
Procedure:
-
Seed cells on coverslips in a culture plate at a density that will result in 50-70% confluency at the time of labeling.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 100 µM).
-
Incubate the cells for the desired period (e.g., 16 hours) to allow for the incorporation of the azido-amino acid into newly synthesized proteins.
-
After incubation, gently aspirate the labeling medium and wash the cells twice with warm PBS to remove any unincorporated this compound.
-
The cells are now ready for fixation and fluorescent detection.
Protocol 2: Fluorescent Labeling of this compound Containing Proteins via Click Chemistry
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Alkyne)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate (B8700270) or TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is necessary for labeling intracellular proteins.
-
Washing: Wash the permeabilized cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., 2 µL of a 10 mM stock for a final concentration of 20 µM)
-
Copper (II) sulfate (e.g., 20 µL of a 50 mM stock for a final concentration of 1 mM)
-
TBTA (e.g., 20 µL of a 50 mM stock in DMSO/t-butanol for a final concentration of 1 mM)
-
Sodium Ascorbate (e.g., 20 µL of a 500 mM stock for a final concentration of 10 mM). Add the sodium ascorbate last to initiate the reaction.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in the bioorthogonal labeling strategy.
Caption: Bioorthogonal labeling and detection of proteins using this compound.
Conclusion
The use of this compound in combination with click chemistry provides a robust and versatile platform for the fluorescent labeling and imaging of newly synthesized proteins in cells. The high specificity and efficiency of the click reaction ensure minimal background and a high signal-to-noise ratio, making it an ideal tool for researchers in cell biology, drug discovery, and proteomics. The protocols provided herein offer a starting point for the successful implementation of this powerful technique.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Azido-L-lysine HCl [baseclick.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Western Blot Detection of 6-Azido-d-lysine Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of bioorthogonal amino acids into proteins has become a powerful tool for studying protein dynamics, interactions, and localization. 6-Azido-d-lysine, a non-canonical amino acid, can be metabolically incorporated into newly synthesized proteins in place of lysine. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of reporter molecules via "click chemistry." This application note provides a detailed protocol for the detection of this compound labeled proteins by Western blot, a widely used technique for protein analysis.
The workflow involves three main stages:
-
Metabolic Labeling: Mammalian cells are cultured in a medium containing this compound, leading to its incorporation into nascent proteins.
-
Click Chemistry: The azide-labeled proteins in the cell lysate are conjugated to a reporter molecule, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Western Blot Detection: The biotinylated proteins are then detected by standard Western blot procedures using an anti-biotin antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP).
This method offers a robust and sensitive approach to specifically detect and quantify newly synthesized proteins, providing valuable insights in various research areas, including proteomics and drug discovery.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols described below.
Table 1: Metabolic Labeling of Mammalian Cells with this compound
| Parameter | Recommendation | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization may be required for different cell lines. |
| This compound Concentration | 0.5 - 2 mM | Start with 1 mM and optimize for your cell line.[1] |
| Incubation Time | 1 - 24 hours | Dependent on the protein of interest's turnover rate. |
| Culture Medium | Lysine-free medium is recommended for efficient incorporation. | If using complete medium, a higher concentration of this compound may be necessary. |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Protein Lysate | 1-5 mg/mL | N/A |
| Alkyne-Biotin | 10 mM in DMSO | 20-100 µM |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM |
| THPTA (ligand) | 100 mM in H₂O | 1.2 mM |
| Sodium Ascorbate | 300-500 mM in H₂O (prepare fresh) | 5 mM |
| Reaction Time | N/A | 5 - 30 minutes at room temperature[2] |
| Reaction Quenching | 500 mM EDTA | 10 mM |
Table 3: Western Blot Detection
| Step | Reagent/Parameter | Recommendation |
| Protein Loading | Amount per lane | 15-30 µg of total protein[3] |
| Blocking | Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Incubation Time | 1 hour at room temperature | |
| Primary Antibody | Anti-Biotin Antibody (HRP-conjugated) | 1:1,000 - 1:25,000 dilution in blocking buffer |
| Incubation | 1 hour at room temperature or overnight at 4°C | |
| Secondary Antibody | N/A (if using conjugated primary) | If using an unconjugated primary, use an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). |
| Detection | Substrate | Enhanced Chemiluminescence (ECL) substrate |
Experimental Protocols
Part 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture Preparation:
-
Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
For optimal incorporation, it is recommended to use a lysine-free culture medium. If this is not feasible, use a complete medium and consider optimizing the concentration of this compound.
-
-
Labeling:
-
Prepare a stock solution of this compound hydrochloride in sterile water or PBS.
-
Add this compound to the culture medium to a final concentration of 1 mM.[1]
-
Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the turnover rate of the protein of interest.
-
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells in PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). It is recommended to use a buffer that does not contain primary amines, such as Tris, as this can interfere with the click reaction. Phosphate-based buffers are a good alternative.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.
-
Part 3: Click Chemistry Reaction (CuAAC)
Note: Prepare the click chemistry reaction cocktail immediately before use. Add the reagents in the order listed to ensure proper reaction.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components for a single reaction:
-
Protein lysate (normalized to 1-5 mg/mL)
-
Alkyne-Biotin (to a final concentration of 20-100 µM)
-
THPTA ligand (to a final concentration of 1.2 mM)
-
Copper (II) Sulfate (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 5 mM, add last to initiate the reaction)
-
-
-
Incubation:
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE sample buffer to the reaction mixture.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Part 4: Western Blotting
-
SDS-PAGE and Protein Transfer:
-
Load 15-30 µg of the prepared protein samples per well onto an SDS-polyacrylamide gel.[3]
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the HRP-conjugated anti-biotin antibody in the blocking buffer (e.g., 1:5,000).
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualizations
Caption: Experimental workflow for the detection of this compound labeled proteins.
Caption: Conceptual pathway of this compound incorporation and detection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Optimize the concentration of this compound and incubation time. Use lysine-free medium. |
| Incomplete click reaction. | Ensure all click chemistry reagents are fresh, especially sodium ascorbate. Optimize reaction time. | |
| Low abundance of target protein. | Increase the amount of protein loaded on the gel. | |
| Inefficient antibody binding. | Optimize the anti-biotin antibody concentration and incubation time. | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps. Increase the blocking time or change the blocking agent (e.g., from milk to BSA). |
| Excess unbound alkyne-biotin. | Ensure proper sample preparation after the click reaction. Consider a protein precipitation step to remove small molecules. | |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and filtered buffers. | |
| Protein Aggregation/Smearing at the top of the gel | Copper-mediated protein cross-linking. | Reduce the click reaction time; 5-15 minutes is often sufficient.[2] Ensure adequate quenching with EDTA. |
| High concentration of protein in the lysate. | Dilute the protein lysate before the click reaction. | |
| Sample overheating during boiling. | Reduce boiling time or temperature (e.g., 70°C for 10 minutes). |
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent proteins with non-canonical amino acids is a powerful technique for studying protein synthesis and degradation in living cells. 6-Azido-d-lysine is a lysine (B10760008) analog that contains a bioorthogonal azide (B81097) group. When introduced to cells in a lysine-deficient medium, it is incorporated into newly synthesized proteins in place of lysine. The azide group can then be specifically and efficiently labeled with a fluorescent probe via a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the sensitive and quantitative detection of protein synthesis at the single-cell level using flow cytometry.
These application notes provide a detailed protocol for the metabolic labeling of mammalian cells with this compound, followed by fluorescent tagging using click chemistry and subsequent analysis by flow cytometry.
Experimental Workflow
The overall experimental workflow for labeling and analyzing cells with this compound is depicted below.
Caption: Overall workflow for analyzing this compound labeled cells.
Signaling and Reaction Pathway
The core of this technique lies in the metabolic incorporation of this compound into proteins and the subsequent bioorthogonal click chemistry reaction.
Caption: Incorporation of this compound and subsequent fluorescent labeling.
Experimental Protocols
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
This compound hydrochloride (or similar)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488, or an alkyne-fluorophore for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
-
Flow cytometer
Protocol:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency in their complete growth medium.
-
Gently wash the cells twice with pre-warmed PBS to remove residual lysine.
-
Incubate the cells in pre-warmed, lysine-free medium for 1-2 hours to deplete intracellular lysine pools.
-
Replace the medium with fresh, pre-warmed lysine-free medium supplemented with this compound. The optimal concentration should be determined empirically for each cell line but typically ranges from 50 µM to 200 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of fixation buffer and incubate for 15 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail. For a final volume of 500 µL per sample, mix:
-
PBS: 435 µL
-
Fluorescent alkyne (10 mM stock): 2.5 µL (final concentration: 50 µM)
-
Copper(II) sulfate (50 mM stock): 10 µL (final concentration: 1 mM)
-
THPTA (50 mM stock): 2.5 µL (final concentration: 250 µM)
-
Sodium ascorbate (B8700270) (100 mM stock, freshly prepared): 50 µL (final concentration: 10 mM)
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore. For example, for a fluorescein-based dye (like FITC or Alexa Fluor 488), use a 488 nm laser for excitation and a ~530/30 nm bandpass filter for emission.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured format. The mean fluorescence intensity (MFI) is a key metric for quantifying the level of protein synthesis.
Table 1: Mean Fluorescence Intensity of Cells Labeled with this compound
| Cell Line | Treatment | Labeling Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HeLa | Control (no this compound) | 4 | 50.2 | 5.1 |
| HeLa | 100 µM this compound | 4 | 850.6 | 42.3 |
| Jurkat | Control (no this compound) | 8 | 35.8 | 4.5 |
| Jurkat | 100 µM this compound | 8 | 1245.1 | 98.7 |
| Jurkat | 100 µM this compound + Cycloheximide | 8 | 65.3 | 8.2 |
Table 2: Percentage of Labeled Cells in a Mixed Population
| Condition | Population | Percentage of Labeled Cells (%) |
| Co-culture | Cell Type A | 92.5 |
| Co-culture | Cell Type B | 15.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Inefficient labeling with this compound- Incomplete click reaction- Insufficient permeabilization | - Optimize this compound concentration and labeling time.- Ensure the click reaction cocktail is freshly prepared, especially the sodium ascorbate.- Increase permeabilization time or try a different permeabilization agent. |
| High background fluorescence | - Non-specific binding of the fluorescent probe- Autofluorescence of cells | - Include a no-click-reaction control.- Wash cells thoroughly after the click reaction.- Use a flow cytometer with appropriate filters to minimize autofluorescence detection. |
| Cell clumping | - Over-fixation- Cell debris | - Reduce fixation time.- Filter the cell suspension through a cell strainer before analysis. |
Conclusion
The use of this compound in combination with click chemistry and flow cytometry provides a robust and sensitive method for quantifying nascent protein synthesis at the single-cell level. This technique is a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development, enabling the study of cellular responses to various stimuli and the identification of cell populations with altered protein synthesis rates.
Application Notes and Protocols for Quantitative Proteomics Using 6-Azido-d-lysine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful methodology for the global analysis of protein expression and dynamics. Metabolic labeling using amino acid analogs has emerged as a robust strategy to study newly synthesized proteins and post-translational modifications. 6-Azido-d-lysine is a lysine (B10760008) analog that contains an azide (B81097) group, which can be metabolically incorporated into proteins. This bioorthogonal handle allows for the selective chemical tagging of labeled proteins through "click chemistry," enabling their enrichment and subsequent identification and quantification by mass spectrometry.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative proteomics workflows, particularly in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This approach is highly valuable for drug discovery and development, allowing for the elucidation of drug mechanisms of action, identification of off-target effects, and the discovery of novel therapeutic targets.
Key Applications
-
Profiling Newly Synthesized Proteins: Track changes in protein synthesis in response to stimuli, such as drug treatment or disease states.
-
Identifying Post-Translational Modifications: Investigate lysine-based post-translational modifications, such as ubiquitination, by enriching for modified proteins.[2][3]
-
Target Deconvolution: Identify the protein targets of small molecules by using this compound in combination with photoaffinity labeling.
-
Drug Mechanism of Action Studies: Understand how therapeutic compounds affect protein expression, turnover, and signaling pathways.
-
Biomarker Discovery: Identify proteins whose expression levels or modification states are altered in disease models or patient samples.
Experimental Workflow Overview
The general workflow for quantitative proteomics using this compound labeling involves several key steps, from cell culture to data analysis. A combination of metabolic labeling with SILAC and subsequent click chemistry-based enrichment allows for precise quantification of changes in the proteome.
Detailed Experimental Protocols
Protocol 1: SILAC-based Metabolic Labeling with this compound
This protocol outlines the metabolic labeling of cultured cells using SILAC media supplemented with this compound.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine)[4]
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Culture Adaptation: Culture cells for at least five passages in the appropriate SILAC medium ("light" or "heavy") to ensure complete incorporation of the labeled amino acids.[4] The medium should be supplemented with 10% dFBS and either "light" or "heavy" lysine and arginine.
-
Metabolic Labeling:
-
For the experimental condition, replace the standard SILAC medium with lysine-free SILAC medium supplemented with this compound at a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line.
-
For the control condition, continue to culture cells in the standard "light" or "heavy" SILAC medium.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours), depending on the experimental goals.
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellets can be stored at -80°C until further processing.
-
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
This protocol describes the ligation of a biotin-alkyne reporter to the azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by enrichment.
Materials:
-
Labeled cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellets in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine equal amounts of protein (e.g., 1 mg) from the "light" and "heavy" labeled samples.
-
Add Biotin-alkyne to a final concentration of 100 µM.
-
Prepare the click chemistry catalyst mix by pre-mixing CuSO₄ (final concentration 1 mM), TCEP or sodium ascorbate (final concentration 1 mM), and TBTA (final concentration 100 µM).
-
Add the catalyst mix to the protein lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins to remove excess click chemistry reagents. Add four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours.
-
Pellet the protein by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).
-
Add streptavidin beads and incubate for 2-4 hours at room temperature with gentle rotation.
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, urea, and detergents.
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol details the digestion of enriched proteins into peptides and their subsequent preparation for LC-MS/MS analysis.
Materials:
-
Streptavidin beads with bound proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Perform a second digestion by adding fresh trypsin and incubating for another 4 hours to maximize peptide recovery.
-
Pool the supernatants from both digestions.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% FA for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of "heavy" to "light" peptide intensities. These ratios reflect the relative abundance of a given protein between the two experimental conditions. The data should be summarized in a clear and structured table format.
Table 1: Illustrative Quantitative Proteomics Data of this compound Labeled Proteins in Response to Drug Treatment
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 1.12 | 0.350 | Unchanged |
| P08670 | VIM | Vimentin | 3.12 | <0.001 | Upregulated |
| P63261 | ACTG1 | Actin, cytoplasmic 2 | 0.98 | 0.890 | Unchanged |
This table is an illustrative example of how quantitative proteomics data can be presented. The values are not from a specific experiment.
Mandatory Visualizations
Signaling Pathway Analysis: The Ubiquitin-Proteasome System
This compound labeling can be a powerful tool to study the dynamics of protein ubiquitination, a key post-translational modification that regulates a vast array of cellular processes, including protein degradation via the ubiquitin-proteasome system (UPS). By metabolically labeling proteins with this compound, it is possible to enrich for ubiquitinated proteins and quantify changes in their abundance or modification status in response to various stimuli.
This diagram illustrates how this compound labeling can be integrated into the study of the ubiquitin-proteasome system. Newly synthesized proteins are labeled with the azido-lysine analog. Following ubiquitination, these proteins can be enriched using both an antibody against the di-glycine remnant of ubiquitin and affinity purification of the azido-labeled proteins. Subsequent quantitative mass spectrometry analysis can then reveal changes in the ubiquitination status and degradation rates of specific proteins.
Logical Relationship: SILAC Labeling and Data Interpretation
The combination of SILAC and this compound labeling provides a robust framework for quantitative analysis. The following diagram illustrates the logical relationship between the different labeled states and their interpretation in a typical experiment comparing a control and a treated condition.
This diagram outlines the logic of a typical SILAC experiment where "light" labeled cells serve as the control and "heavy" labeled cells are treated and also incorporate this compound. After combining the cell lysates, enriching for the newly synthesized proteins, and analyzing by mass spectrometry, the ratio of heavy to light peptides for each protein indicates the effect of the treatment on protein synthesis and/or degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualization of protein interaction networks: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitome analysis reveals the involvement of lysine ubiquitination in the spermatogenesis process of adult buffalo (Bubalus bubalis) testis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Live-Cell Imaging with 6-Azido-d-lysine and Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track proteins within living cells is crucial for understanding dynamic cellular processes, protein trafficking, and the mechanisms of drug action. This document provides a detailed guide to a powerful bioorthogonal chemical reporting strategy for labeling and imaging proteins in live cells. The methodology is centered on the metabolic incorporation of the non-canonical amino acid 6-Azido-d-lysine (AdL) into newly synthesized proteins, followed by highly specific covalent labeling with a fluorescent probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[1][2] This two-step approach allows for the temporal and spatial tracking of protein synthesis and localization in a minimally invasive manner, making it an invaluable tool for cellular biology and drug discovery.[2][3]
The core of this technique lies in the introduction of an azide (B81097) chemical reporter into proteins. The azide group is biologically inert and does not interfere with normal cellular processes.[1] This azide-functionalized protein can then be selectively reacted with a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[4] The SPAAC reaction is highly efficient and bioorthogonal, meaning it occurs rapidly under physiological conditions without the need for toxic copper catalysts, which are often a concern for live-cell imaging.[2]
Principle of the Method
The workflow for live-cell imaging using this compound and fluorescent probes can be broken down into two main stages:
-
Metabolic Labeling: Live cells are cultured in a medium where a portion of the natural lysine (B10760008) is replaced with this compound. As the cells synthesize new proteins, AdL is incorporated into the polypeptide chains in place of lysine. This results in a population of newly synthesized proteins that are "tagged" with azide groups.
-
Fluorescent Labeling (SPAAC): After the metabolic labeling period, the cells are incubated with a fluorescent probe that contains a strained alkyne moiety (e.g., a DBCO-fluorophore conjugate). The strained alkyne reacts specifically and covalently with the azide groups on the newly synthesized proteins, forming a stable triazole linkage. This "click" reaction effectively attaches a fluorescent label to the proteins of interest, allowing them to be visualized by fluorescence microscopy.[4]
This method offers several advantages over traditional protein labeling techniques like fluorescent protein fusions (e.g., GFP). It allows for the labeling of endogenous proteins without the need for genetic manipulation and provides a snapshot of proteome dynamics within a specific timeframe.[2]
Applications
-
Pulse-Chase Analysis of Protein Synthesis and Turnover: By controlling the timing of AdL and fluorescent probe addition, researchers can track the synthesis, localization, and degradation of newly synthesized proteins.
-
Visualization of Protein Trafficking and Localization: The technique enables the real-time tracking of azide-labeled proteins as they move through different cellular compartments.
-
High-Content Screening and Drug Discovery: The method can be adapted for high-throughput screening assays to identify drugs that affect protein synthesis, stability, or localization.
-
Studying Post-Translational Modifications: In conjunction with other techniques, this method can be used to study how post-translational modifications affect protein dynamics.
Data Presentation
Table 1: Typical Reagent Concentrations and Incubation Times for Live-Cell Labeling
| Parameter | This compound (AdL) | DBCO-Functionalized Fluorescent Probe |
| Typical Concentration | 50 - 200 µM in lysine-free medium | 10 - 50 µM[4] |
| Incubation Time | 4 - 24 hours | 10 - 60 minutes[2] |
| Solvent/Medium | Lysine-free cell culture medium | Cell culture medium or PBS |
| Temperature | 37°C | 37°C |
Table 2: Example Fluorescent Probes for SPAAC in Live-Cell Imaging
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Key Features |
| DBCO-Coumarin | ~405 | ~470 | Cell-permeable, blue fluorescence.[2] |
| DBCO-FITC | ~495 | ~520 | Bright green fluorescence, widely used. |
| DBCO-TAMRA | ~555 | ~580 | Bright orange-red fluorescence. |
| DBCO-Cy5 | ~650 | ~670 | Far-red fluorescence, minimizes autofluorescence. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound (AdL)
This protocol describes the incorporation of AdL into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysine-free DMEM
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (AdL) hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or chambered coverglass
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, chambered coverglass) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the AdL labeling medium by supplementing lysine-free DMEM with dialyzed FBS (to minimize the concentration of natural lysine) and the desired final concentration of this compound (e.g., 100 µM).
-
Starvation (Optional but Recommended): To enhance the incorporation of AdL, gently wash the cells once with warm PBS and then incubate them in lysine-free medium for 30-60 minutes at 37°C.
-
Metabolic Labeling: Remove the starvation medium and add the pre-warmed AdL labeling medium to the cells.
-
Incubation: Incubate the cells for 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the protein of interest and the experimental goals and should be determined empirically.
-
Washing: After the incubation period, gently remove the labeling medium and wash the cells twice with warm PBS to remove any unincorporated AdL. The cells are now ready for fluorescent labeling.
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via SPAAC
This protocol describes the "clicking" of a fluorescent probe onto the azide-tagged proteins in live cells.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
Complete cell culture medium or live-cell imaging solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Fluorescent Probe Solution: Prepare a working solution of the DBCO-functionalized fluorescent probe in complete cell culture medium or a suitable live-cell imaging buffer at the desired final concentration (e.g., 25 µM). Protect the solution from light.
-
Labeling Reaction: Add the fluorescent probe solution to the AdL-labeled cells.
-
Incubation: Incubate the cells for 10 to 60 minutes at 37°C in the dark.[2] The optimal incubation time should be determined to maximize signal while minimizing background.
-
Washing: Remove the labeling solution and wash the cells three times with warm complete medium or PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Caption: Experimental workflow for live-cell protein labeling.
Caption: The chemical logic of bioorthogonal protein labeling.
References
Troubleshooting & Optimization
Technical Support Center: 6-Azido-d-lysine Incorporation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 6-Azido-d-lysine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into proteins?
This compound is a synthetic analog of the essential amino acid L-lysine. It contains an azide (B81097) group that can be used for bioorthogonal reactions, such as click chemistry.[1][2] During protein synthesis, cells can incorporate this compound in place of natural lysine (B10760008), especially when cultured in lysine-deficient medium. This metabolic labeling approach allows for the subsequent detection and analysis of newly synthesized proteins.
Q2: Why is my this compound incorporation efficiency low?
Low incorporation of this compound can be attributed to several factors. These include competition with natural lysine from your culture medium or serum, suboptimal concentration of the analog, insufficient incubation time, or potential cytotoxicity at high concentrations. The health and metabolic state of your cells also play a crucial role.
Q3: What is the purpose of using lysine-free medium and dialyzed serum?
Standard cell culture media contain high concentrations of natural L-lysine, which will outcompete this compound for incorporation into newly synthesized proteins. Lysine-free medium eliminates this primary source of competition.[3][4][5] Similarly, fetal bovine serum (FBS) contains free amino acids, including lysine. Dialyzed FBS has had small molecules, including free amino acids, removed, thereby reducing the competition from natural lysine present in the serum.[6][7][8]
Q4: Can this compound be toxic to my cells?
While L-lysine itself is an essential amino acid, high concentrations of its analogs can sometimes be toxic to cells.[9] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
Q5: How can I detect the incorporation of this compound?
The azide group on the incorporated this compound allows for detection via a highly specific and efficient chemical reaction known as "click chemistry".[10][11] This typically involves reacting the azide-labeled proteins with a molecule containing a terminal alkyne, which can be attached to a fluorescent dye or a biotin (B1667282) tag for visualization or enrichment, respectively.[12][13][14]
Troubleshooting Guide for Low Incorporation
This guide provides potential causes and solutions for low incorporation of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low or no signal after click chemistry reaction | Inefficient metabolic labeling | - Ensure the use of lysine-free medium. - Use dialyzed fetal bovine serum (dFBS) to minimize competition from natural lysine. - Optimize the concentration of this compound (typically in the range of 50-200 µM). - Increase the incubation time to allow for more protein turnover and incorporation. |
| Cell health issues | - Ensure cells are healthy and in the logarithmic growth phase. - Check for signs of cytotoxicity after incubation with this compound. If observed, reduce the concentration. | |
| Suboptimal click reaction conditions | - Use freshly prepared click reaction reagents. - Ensure the correct stoichiometry of reagents. - Optimize the reaction time and temperature. | |
| High background signal | Non-specific binding of detection reagents | - Increase the number and duration of wash steps after the click reaction. - Include a blocking step before adding the detection reagent. |
| Precipitation of detection reagents | - Ensure all reagents are fully dissolved before use. - Centrifuge reagent solutions to pellet any precipitates before adding to the sample. | |
| Inconsistent results between experiments | Variability in cell culture conditions | - Maintain consistent cell density and passage number. - Ensure uniform incubation times and reagent concentrations. |
| Inconsistent reagent preparation | - Prepare fresh stock solutions of this compound and click chemistry reagents for each experiment. |
A guide to troubleshooting low incorporation of this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare lysine-free labeling medium by supplementing lysine-free DMEM with 10% dFBS and the desired final concentration of this compound (a good starting point is 100 µM).
-
Lysine Depletion (Optional but Recommended): a. Aspirate the complete growth medium from the cells. b. Wash the cells once with warm PBS. c. Add lysine-free medium (without this compound) and incubate for 30-60 minutes to deplete the intracellular pool of lysine.
-
Metabolic Labeling: a. Aspirate the depletion medium. b. Add the prepared labeling medium containing this compound. c. Incubate the cells for the desired period (e.g., 18-24 hours). The optimal time will depend on the protein turnover rate in your cell line.
-
Cell Harvest: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Lyse the cells directly on the plate using an appropriate lysis buffer containing protease inhibitors. d. Scrape the cells and collect the lysate. e. Clarify the lysate by centrifugation. The resulting supernatant contains the azide-labeled proteome and is ready for downstream analysis.
Protocol 2: Click Chemistry Detection of Azide-Labeled Proteins in Cell Lysate
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Alkyne-functionalized detection reagent (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Urea (B33335) or SDS for protein denaturation
Procedure:
-
Protein Denaturation: Adjust the protein concentration of the lysate and denature the proteins (e.g., by adding urea to a final concentration of 6 M or SDS to 1%).
-
Preparation of Click Reaction Master Mix (prepare fresh):
-
For a 100 µL final reaction volume:
-
Alkyne detection reagent (e.g., 2 µL of a 10 mM stock for a final concentration of 200 µM)
-
CuSO₄ (e.g., 2 µL of a 50 mM stock for a final concentration of 1 mM)
-
THPTA (e.g., 2 µL of a 50 mM stock for a final concentration of 1 mM)
-
-
-
Click Reaction: a. To your denatured protein sample, add the click reaction master mix. b. Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 4 µL of a 100 mM stock for a final concentration of 4 mM). c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Downstream Analysis: a. The labeled proteins can now be precipitated (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess reagents. b. The protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE, Western blot, or mass spectrometry.
Experimental Workflow Visualization
Workflow for labeling and detection.
References
- 1. DMEM without Lysine and Arginine - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 6-Azido-L-lysine HCl [baseclick.eu]
- 3. SILAC DMEM, High Glucose, without L-arginine & L-lysine [capricorn-scientific.com]
- 4. usbio.net [usbio.net]
- 5. A14431 - DMEM, high glucose, no glutamine, no lysine, no arginine | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. biosera.com [biosera.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry – Med Chem 101 [medchem101.com]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 6-Azido-d-lysine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of 6-Azido-d-lysine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic amino acid analog of lysine (B10760008) where the epsilon-amino group is replaced by an azide (B81097) group. It is commonly used as a metabolic label in cell culture for the subsequent detection and identification of newly synthesized proteins. The azide group allows for a bioorthogonal "click" reaction with a fluorescent probe or affinity tag, enabling visualization and pull-down of labeled proteins.
Q2: Why is this compound sometimes cytotoxic to cells?
The cytotoxicity of this compound can arise from several factors:
-
Metabolic Stress: High concentrations of the analog can place a metabolic burden on the cell, potentially disrupting normal protein synthesis and cellular function.
-
Reactive Oxygen Species (ROS) Production: D-amino acids can be metabolized by D-amino acid oxidase (DAO), an enzyme that produces hydrogen peroxide (a reactive oxygen species) as a byproduct. Elevated ROS levels can lead to oxidative stress and cell death.
-
Endoplasmic Reticulum (ER) Stress: The incorporation of an unnatural amino acid can lead to protein misfolding, triggering the Unfolded Protein Response (UPR). Prolonged or severe ER stress can induce apoptosis (programmed cell death).
-
Induction of Apoptosis: The culmination of cellular stress from the above factors can lead to the activation of caspases, key enzymes in the apoptotic pathway.
Q3: What are the typical signs of this compound cytotoxicity?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
-
Increased number of floating, dead cells.
-
Activation of stress-related cellular pathways.
Q4: Are there less toxic alternatives to this compound?
While this compound is a widely used reagent, researchers can consider the L-isomer, 6-Azido-L-lysine. Although direct comparative cytotoxicity data is limited in the provided search results, L-amino acids are the natural building blocks of proteins and may be less likely to induce toxicity associated with D-amino acid metabolism. However, the efficiency of incorporation and potential for cytotoxicity should be empirically determined for each cell line and experimental system.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Incubation with this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10-50 µM) and titrate up to a maximum of what is recommended in the literature, while monitoring cell viability. |
| Prolonged incubation time. | Optimize Incubation Time: Reduce the incubation time. A shorter exposure may be sufficient for labeling without causing significant cell death. Test a time course (e.g., 4, 8, 12, 24 hours). |
| Cell culture conditions are suboptimal. | Ensure Healthy Cell Culture: Only use healthy, actively dividing cells for your experiments. Ensure proper culture conditions (e.g., temperature, CO2, humidity) are maintained. |
| Nutrient depletion in the media. | Supplement Media: If using serum-free media, consider supplementing with additional amino acids or using a more nutrient-rich basal medium. Some studies suggest that serum-free conditions can exacerbate the toxicity of certain compounds. |
Issue 2: Suspected Induction of Oxidative Stress
Possible Cause and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolism of this compound by D-amino acid oxidase (DAO) is generating ROS. | Inhibit DAO Activity: While specific inhibitors for cell culture are not readily available, you can try to mitigate the effects of ROS by adding an antioxidant, such as N-acetylcysteine (NAC), to the culture medium along with this compound. |
| Measure ROS Levels: Confirm the presence of oxidative stress by performing a ROS detection assay. |
Issue 3: Suspected Induction of ER Stress and the Unfolded Protein Response (UPR)
Possible Cause and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorporation of the unnatural amino acid is causing protein misfolding. | Use Chemical Chaperones: Consider co-treatment with chemical chaperones, such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), which can help to alleviate ER stress. |
| Analyze UPR Markers: Perform Western blot analysis to check for the upregulation of UPR markers like BiP and CHOP to confirm ER stress. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the amino acid analog).
-
Incubate the plate for the desired experimental time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format for fluorescence detection (e.g., glass-bottom dish or black-walled 96-well plate).
-
Treat cells with this compound for the desired time. Include positive (e.g., H2O2 treatment) and negative controls.
-
Wash the cells twice with PBS or HBSS.
-
Load the cells with 5-10 µM DCFDA in PBS or HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).
Protocol 3: Western Blot Analysis of UPR Markers (BiP and CHOP)
This protocol outlines the steps to detect the expression of key ER stress markers.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BiP/GRP78, anti-CHOP/GADD153, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine the protein concentration of each sample.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 4: Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Lyse cells using a buffer that does not inhibit caspase activity.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add 50 µg of protein lysate to each well.
-
Add the caspase-3 substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
Caption: General experimental workflow for using this compound in cell culture.
Technical Support Center: Minimizing Background Fluorescence in Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their click chemistry experiments.
Troubleshooting Guides
High background fluorescence can obscure specific signals and complicate data interpretation. This guide addresses common issues in a question-and-answer format to help you identify and resolve the source of your high background.
Guide 1: High Background in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Imaging
Issue: You observe high, non-specific fluorescence in your negative control samples (e.g., cells not treated with the azide (B81097) or alkyne probe) in a CuAAC-based imaging experiment.
Troubleshooting Workflow for High Background in CuAAC
Caption: A logical workflow for diagnosing and resolving high background in CuAAC reactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe.[1] 2. Increase the number and duration of washing steps after the click reaction.[1] 3. Add a blocking agent like BSA to your buffers.[1] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate.[1] 2. Perform a final wash with a copper chelator like EDTA.[2] | Quenching of non-specific fluorescence caused by copper. |
| Side reactions | 1. If working with protein samples, consider the possibility of thiol-alkyne reactions.[1] Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize this.[1] 2. Ensure your buffers are free of primary amines or high concentrations of urea, which can be detrimental to the reaction.[1] | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate.[1] 2. Verify the purity of your azide and alkyne probes. | Consistent and reproducible results with lower background. |
FAQs: Minimizing Background Fluorescence
Q1: What are the primary causes of high background fluorescence in click chemistry?
A1: High background fluorescence can originate from several sources:
-
Non-specific binding of the fluorescent probe: The fluorescent azide or alkyne may bind to cellular components or surfaces non-specifically.
-
Copper-mediated fluorescence: In CuAAC, residual copper ions can sometimes cause fluorescence or generate reactive oxygen species that lead to background signal.
-
Side reactions: Unintended reactions, such as the reaction of alkynes with free thiols on proteins, can lead to off-target labeling.[3][4]
-
Impure reagents: Contaminants in your fluorescent probes, catalyst, or other reagents can contribute to background.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.
Q2: How can I reduce background signal in my CuAAC reactions?
A2: Several strategies can be employed to minimize background in CuAAC reactions:
-
Optimize Reagent Concentrations: Carefully titrate the concentrations of the fluorescent probe, copper, ligand, and reducing agent. A high ligand-to-copper ratio (at least 5:1) is often recommended to stabilize the copper(I) and prevent side reactions.[5]
-
Use High-Purity Reagents: Ensure that your azide and alkyne probes are of high purity and that solutions like sodium ascorbate are freshly prepared.
-
Purification: Implement purification steps to remove excess reagents and byproducts. This can include protein precipitation, dialysis, or chromatography.
-
Protect from Oxygen: To minimize the generation of reactive oxygen species, it is advisable to cap reaction tubes to limit oxygen exposure.
Q3: What are the best practices for minimizing background in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A3: For SPAAC reactions, which are copper-free, the following practices are recommended:
-
Block Free Thiols: To prevent the reaction of cyclooctynes with cysteines, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).[4][6]
-
Optimize Cyclooctyne (B158145) Reagent: The choice and concentration of the cyclooctyne are important. Some have been designed for improved water solubility and reduced non-specific binding. The concentration should be as low as possible while still achieving efficient labeling.
-
Washing Steps: Thorough washing after the labeling reaction is crucial to remove any unbound cyclooctyne reagent.
-
Use Fluorogenic Probes: Employing "click-on" fluorogenic probes that are non-fluorescent until they react with their target can significantly reduce background from unbound probes.[7][8][9]
Logical Relationship for Choosing a Click Chemistry Approach
Caption: Decision-making flowchart for selecting a click chemistry method based on experimental constraints.
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in CuAAC reactions. Optimization within these ranges is often necessary for specific experimental systems.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Final Concentration | Notes |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 2 mM | Higher concentrations can increase reaction rate but may also increase background and cytotoxicity.[5][10] |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 10 mM | A ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules.[5][10] |
| Sodium Ascorbate | 2.5 mM - 100 mM | Should be prepared fresh to ensure reducing activity.[5][10] |
| Fluorescent Probe (Azide/Alkyne) | 2 µM - 100 µM | Start with a lower concentration and titrate up to find the optimal balance between signal and background.[3][10] |
Experimental Protocols
Here are detailed methodologies for key troubleshooting and cleanup experiments.
Protocol 1: Protein Precipitation with Acetone (B3395972) to Remove Excess Reagents
This protocol is for removing unreacted fluorescent probes and other small molecules after a click chemistry reaction with a protein sample.
-
Cool Acetone: Cool the required volume of acetone to -20°C. You will need four times the volume of your protein sample.[11][12]
-
Sample Preparation: Place your protein sample in an acetone-compatible tube (e.g., polypropylene).[11]
-
Precipitation: Add four volumes of the cold (-20°C) acetone to your protein sample.[11][12]
-
Incubation: Vortex the tube and incubate for at least 60 minutes at -20°C to allow the protein to precipitate.[11][12]
-
Centrifugation: Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[11][12]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted reagents. Be careful not to disturb the protein pellet.[11][12]
-
Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may become difficult to redissolve.[12]
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).
Protocol 2: BSA Blocking to Reduce Non-Specific Binding
This protocol can be used before the click chemistry step in cell-based assays to reduce non-specific binding of the fluorescent probe.
-
Prepare Blocking Buffer: Prepare a solution of 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline with 0.1% Tween 20 (PBST).[13]
-
Blocking Step: After fixation and permeabilization of your cells, incubate them with the blocking buffer for 30 minutes at room temperature.[13]
-
Proceed with Click Reaction: After the blocking step, you can proceed with the incubation of your primary antibody (if applicable) and the click chemistry reaction components. The antibodies and click chemistry reagents can be diluted in the blocking buffer.
Experimental Workflow for a Cell-Based Click Chemistry Experiment
Caption: A typical workflow for performing a click chemistry reaction on fixed and permeabilized cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. sara-co.com [sara-co.com]
preventing non-specific binding of 6-Azido-d-lysine
Troubleshooting Guides and FAQs for Preventing Non-specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of 6-Azido-d-lysine in various experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a synthetic amino acid that contains an azide (B81097) group.[1][2][3][4][5] It serves as a chemical reporter for "click chemistry," a set of highly efficient and specific chemical reactions.[2][4][5] Researchers utilize this compound in metabolic labeling experiments to introduce an azide "handle" into newly synthesized proteins.[6][7][8][9] This allows for the subsequent attachment of alkyne-containing molecules, such as fluorescent dyes or biotin (B1667282) tags, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][4][5] This enables the visualization, identification, and purification of proteins of interest.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction.[10][11][12] In the context of this compound experiments, this can manifest as high background signals, false positives, and reduced assay sensitivity.[13][14][15] It can be caused by various factors, including hydrophobic interactions, electrostatic forces, and interactions with reactive surfaces on labware or biological molecules.[12][16][17]
Q3: How can I detect non-specific binding in my experiments?
The presence of non-specific binding can be identified through several observations:
-
High background in negative controls: Samples that have not been treated with this compound or the subsequent click chemistry reagents should show minimal signal.[18]
-
Unexpected bands on a gel or blot: The appearance of numerous, faint bands in addition to the expected labeled proteins can indicate non-specific interactions.[13]
-
High signal in reference channels of binding assays: In surface-based assays like Surface Plasmon Resonance (SPR), a significant signal in the reference channel indicates non-specific binding to the sensor surface.[11]
Q4: What are the primary strategies to prevent non-specific binding?
Several key strategies can be employed to minimize non-specific binding:
-
Blocking: Pre-treating surfaces and samples with a blocking agent can saturate non-specific binding sites.[10][14][15][16][19][20]
-
Washing: Thorough and optimized washing steps are crucial to remove unbound reagents and weakly interacting molecules.[15]
-
Buffer Optimization: Adjusting the pH, salt concentration, and including additives like detergents in your buffers can significantly reduce non-specific interactions.[10][16][17][19]
-
Reagent Titration: Using the optimal, lowest effective concentration of antibodies and other detection reagents is critical to minimize off-target binding.[20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in imaging experiments | 1. Non-specific binding of the fluorescent probe. 2. Insufficient washing. 3. Copper-mediated fluorescence in CuAAC reactions. | 1. Decrease the concentration of the fluorescent alkyne probe. 2. Increase the number and duration of washing steps.[15] 3. Incorporate a blocking step with an agent like Bovine Serum Albumin (BSA) before and during probe incubation.[10][16] 4. For CuAAC, ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA, BTTAA) is used.[18] |
| Multiple unexpected bands on a Western blot | 1. Non-specific binding of the primary or secondary antibody. 2. Inadequate blocking of the membrane. 3. Cross-reactivity of the antibody. | 1. Optimize the concentration of both primary and secondary antibodies by performing a titration experiment. 2. Test different blocking agents (e.g., non-fat dry milk, BSA, casein). 3. Increase the concentration of detergent (e.g., Tween-20) in the wash buffer.[14] 4. If using a polyclonal antibody, consider switching to a monoclonal antibody or using a cross-adsorbed secondary antibody.[21] |
| High background in ELISA-based detection | 1. Insufficient blocking of the microplate wells. 2. Non-specific binding of the detection antibody. 3. Hydrophobic or ionic interactions with the plate surface. | 1. Ensure the blocking buffer is incubated for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C). 2. Include a blocking agent (e.g., BSA) in the antibody dilution buffer.[22] 3. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[14][22] 4. Increase the salt concentration of the wash buffer to disrupt ionic interactions.[10][19] |
| Low recovery in affinity pull-down assays | 1. Non-specific binding of the labeled proteins to beads or tubes. 2. Aggregation of labeled proteins. | 1. Pre-clear the lysate with unconjugated beads to remove proteins that non-specifically bind to the matrix. 2. Include a non-ionic detergent in the lysis and wash buffers. 3. Consider using low-binding microcentrifuge tubes and pipette tips.[12] |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Effective for a wide range of applications; readily available.[10][16][17][19] | Can cross-react with some antibodies; potential for lot-to-lot variability. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many Western blot applications. | Contains phosphoproteins, which can interfere with phospho-specific antibody detection; may contain endogenous biotin. |
| Casein | 1% (w/v) | A purified milk protein, offering more consistency than non-fat dry milk. | Can also interfere with phospho-specific antibody detection. |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian-derived antibodies. | May not be as effective as other blocking agents for all applications. |
| Commercial Blocking Buffers | Varies | Optimized formulations for specific applications; often provide superior performance. | More expensive than individual components. |
Table 2: Effect of Buffer Additives on Non-specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 (non-ionic detergent) | 0.05-0.1% (v/v) | Disrupts hydrophobic interactions.[16] |
| NaCl (salt) | 150-500 mM | Shields electrostatic interactions.[10][19] |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Acts as a protein blocker, saturating non-specific binding sites.[10][16][19] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere and reach the desired confluency.
-
Amino Acid Depletion (Optional but Recommended): To enhance incorporation, gently wash the cells twice with warm phosphate-buffered saline (PBS). Then, incubate the cells in lysine-free medium for 1-2 hours.
-
Labeling: Replace the depletion medium with lysine-free medium supplemented with this compound (typically 50-100 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. Incubate for the desired period (e.g., 4-24 hours).
-
Cell Lysis: After labeling, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is for labeling proteins in a cell lysate.
-
Prepare Click Reaction Mix (prepare fresh):
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore): 10 mM stock in DMSO.
-
Copper (II) Sulfate (CuSO₄): 50 mM stock in water.
-
Copper-chelating ligand (e.g., THPTA): 50 mM stock in water.
-
Reducing agent (e.g., Sodium Ascorbate): 500 mM stock in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (containing this compound labeled proteins): up to 1 mg/mL final concentration.
-
Alkyne-probe: to a final concentration of 10-100 µM.
-
Copper-chelating ligand: to a final concentration of 250-500 µM (maintain at least a 5:1 ratio with CuSO₄).[23]
-
CuSO₄: to a final concentration of 50-100 µM.
-
Sodium Ascorbate: to a final concentration of 2.5-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Removal of Excess Reagents: After the reaction, it is crucial to remove excess click chemistry reagents to prevent background in downstream applications. This can be achieved by:
-
Protein Precipitation: Add 4 volumes of ice-cold acetone, incubate at -20°C for at least 1 hour, and centrifuge to pellet the proteins.[18] Wash the pellet with cold methanol.
-
Buffer Exchange: Use a desalting column or dialysis to exchange the buffer.
-
-
Downstream Analysis: The labeled proteins are now ready for analysis by SDS-PAGE, Western blotting, mass spectrometry, or affinity purification.
Mandatory Visualizations
References
- 1. This compound HCl [baseclick.eu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nepsilon-Azido-D-Lysine hydrochloride | C6H12N4O2 | CID 46311075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Reducing Non-Specific Binding [reichertspr.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. benchchem.com [benchchem.com]
- 19. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 20. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions with 6-Azido-d-lysine
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on experiments involving 6-Azido-d-lysine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and reliable conjugations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the CuAAC reaction with this compound.
Question: Why is my click reaction showing low or no product formation?
Answer:
Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the stability and activity of the copper(I) catalyst. Here are the most common culprits and their solutions:
-
Catalyst Oxidation: The active catalyst, Cu(I), is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Solution: Prepare all reagent solutions fresh, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation.[3] Degas your reaction buffer and other solutions by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles. It is also good practice to cap reaction vials to minimize exposure to air.[4]
-
-
Suboptimal Reagent Concentrations: The efficiency of the CuAAC reaction is sensitive to the concentrations of the catalyst, ligand, and reducing agent.
-
Solution: Optimize the concentrations of your reaction components. A good starting point is a copper concentration between 50 and 100 μM.[5] See the table below for recommended concentration ranges.
-
-
Interfering Buffer Components: Certain buffer components can chelate the copper catalyst, rendering it inactive.
-
Degradation of Azide or Alkyne: Ensure the integrity of your this compound and your alkyne-containing molecule.
-
Solution: Use high-quality reagents and store them under the recommended conditions.
-
Question: My protein/biomolecule is degrading or aggregating during the reaction. What can I do?
Answer:
Degradation and aggregation are often caused by reactive oxygen species (ROS) generated by the copper catalyst and sodium ascorbate.[5][6] Certain amino acid residues are particularly susceptible to oxidation.[1]
-
Solution:
-
Use a Protective Ligand: A water-soluble, Cu(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA is crucial.[7] These ligands not only accelerate the reaction but also protect the catalyst from oxidation and the biomolecule from ROS-induced damage.[4][8] A ligand-to-copper ratio of at least 5:1 is recommended.[4][5]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture to intercept reactive byproducts from ascorbate oxidation that can modify lysine (B10760008) and arginine residues.[5][9]
-
Optimize Copper Concentration: While higher copper concentrations can increase reaction rates, they can also lead to more significant biomolecule damage. If you suspect copper toxicity, try lowering the copper concentration.
-
Question: The reaction starts, but then seems to stop before completion. What is happening?
Answer:
This issue often points to the depletion of a key reagent, most commonly the reducing agent or the active Cu(I) catalyst.
-
Solution:
-
Ensure Sufficient Reducing Agent: Sodium ascorbate is consumed as it reduces Cu(II) to Cu(I) and also reacts with dissolved oxygen. A slight excess is necessary to maintain the catalytic cycle.[10]
-
Protect from Oxygen: As mentioned previously, minimizing oxygen exposure is critical to prolonging the catalyst's activity.[4]
-
Check for Catalyst Sequestration: If your biomolecule has strong copper-binding motifs, such as a hexahistidine tag, it may sequester the copper catalyst.[5] In such cases, you may need to increase the concentration of the copper-ligand complex.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for a CuAAC reaction with this compound?
A1: For most bioconjugation reactions, a copper concentration in the range of 50 to 100 µM is recommended as a starting point.[5] However, the optimal concentration can vary depending on the specific substrates and reaction conditions. In some cases, concentrations up to 0.5 mM may be necessary, particularly if there are competing copper-chelating species present.[5][6]
Q2: Which copper source should I use?
A2: Copper(II) sulfate (B86663) (CuSO₄) is the most common and convenient copper source.[7] The active Cu(I) catalyst is generated in situ through the addition of a reducing agent like sodium ascorbate.[10] Using Cu(I) salts directly (e.g., CuBr or CuI) is also possible but can be less convenient due to their instability.[4][5]
Q3: Why is a ligand necessary, and which one should I choose?
A3: A ligand is essential in aqueous CuAAC reactions to stabilize the Cu(I) oxidation state, accelerate the reaction rate, and prevent precipitation of copper salts.[2][11] For bioconjugations involving amino acids like this compound, water-soluble ligands are preferred. THPTA and BTTAA are excellent choices that have been shown to be highly effective.[7]
Q4: What is the role of the reducing agent, and how much should I use?
A4: The reducing agent, typically sodium ascorbate, is crucial for reducing the Cu(II) precursor to the catalytically active Cu(I) state and maintaining it throughout the reaction.[1][10] A 3- to 10-fold molar excess of sodium ascorbate over the copper catalyst is commonly used.[1]
Q5: Can I perform this reaction in a buffer containing Tris?
A5: It is highly recommended to avoid Tris-based buffers as the primary amine can chelate the copper catalyst and inhibit the reaction.[3][4] Phosphate-buffered saline (PBS) or HEPES buffers are more suitable alternatives.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC with this compound
| Reagent | Recommended Starting Concentration | Typical Range | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 50 µM - 500 µM | Higher concentrations may be needed for challenging substrates but can increase biomolecule damage.[5] |
| Ligand (e.g., THPTA) | 500 µM | 5:1 (Ligand:Cu) | A high ligand-to-copper ratio protects the catalyst and biomolecules.[4][5] |
| Sodium Ascorbate | 1 mM | 5 - 50 mM | Should be in excess to maintain the Cu(I) state. Prepare fresh.[1][3] |
| Aminoguanidine (Optional) | 5 mM | 1 - 20 mM | Add to prevent side reactions from ascorbate byproducts, especially with proteins.[5] |
| This compound | 1.2 - 2 fold excess | 1.1 - 5 fold excess over alkyne | The exact concentration will depend on the alkyne-containing substrate's concentration. |
| Alkyne-modified Molecule | Dependent on experiment | N/A | Low reactant concentrations can lead to poor yields.[3] |
Experimental Protocols
Detailed Protocol: Optimizing Copper Catalyst Concentration for CuAAC with this compound
This protocol provides a general framework for optimizing the copper catalyst concentration for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Aminoguanidine hydrochloride (optional)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Degassed deionized water
-
Microcentrifuge tubes
Stock Solutions (Prepare fresh in degassed buffer/water):
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (50 mM): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Protect from light.
-
Aminoguanidine (100 mM, optional): Prepare a 100 mM stock solution in deionized water.
-
This compound (10 mM): Prepare a 10 mM stock solution in reaction buffer.
-
Alkyne-molecule (1 mM): Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or reaction buffer).
Reaction Setup (for a 100 µL final volume):
A series of reactions with varying copper concentrations should be set up to determine the optimum. The following example is for a final copper concentration of 100 µM.
-
In a microcentrifuge tube, combine the following in the specified order:
-
Reaction Buffer: to bring the final volume to 100 µL
-
Alkyne-molecule stock: e.g., 5 µL for a 50 µM final concentration
-
This compound stock: e.g., 10 µL for a 1 mM final concentration
-
Aminoguanidine stock (optional): 5 µL for a 5 mM final concentration
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions before adding them to the main reaction mixture. This allows the ligand to complex with the copper. For a 100 µM final copper concentration and a 5:1 ligand ratio:
-
0.5 µL of 20 mM CuSO₄
-
1 µL of 50 mM THPTA
-
-
Add the catalyst premix to the main reaction tube and gently mix.
-
Initiate the Reaction: Add 5 µL of the 100 mM sodium ascorbate stock solution to achieve a final concentration of 5 mM. Gently mix.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or gel electrophoresis if one of the components is a protein).
Optimization:
To optimize the copper concentration, set up parallel reactions with final CuSO₄ concentrations of 50 µM, 100 µM, 200 µM, and 500 µM, adjusting the THPTA concentration accordingly to maintain a 5:1 ratio.
Mandatory Visualization
Caption: Experimental workflow for optimizing CuAAC catalyst concentration.
Caption: Simplified signaling pathway of the CuAAC reaction mechanism.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azido-d-lysine for In Vivo Labeling
Welcome to the technical support center for 6-Azido-d-lysine applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of in vivo labeling using this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for in vivo labeling?
This compound is a synthetic, unnatural amino acid derived from D-lysine, featuring an azide (B81097) group at the epsilon position of the side chain.[1][2] It is utilized in metabolic labeling experiments where it is introduced to an organism. The organism's cellular machinery may incorporate it into newly synthesized proteins in place of natural lysine (B10760008). The incorporated azide group then serves as a bioorthogonal handle for "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization and purification.[1][3]
Q2: Why use the D-enantiomer (this compound) instead of the L-enantiomer?
While L-amino acids are the natural building blocks of proteins, the use of D-amino acids can offer specific advantages in certain experimental contexts. The introduction of D-lysine residues can reduce toxicity to eukaryotic cells and enhance the stability of peptides against proteases.[4][5][6] This can be particularly useful for in vivo studies where prolonging the half-life of a labeled peptide or protein is desirable. However, the efficiency of incorporation of D-amino acids into proteins by the native translational machinery is generally much lower than for L-amino acids and often relies on specific cellular processes or engineered systems.
Q3: What are the primary challenges associated with in vivo labeling with this compound?
Researchers may face several challenges, including:
-
Low Bioavailability: The efficiency of uptake, distribution, and cellular incorporation of this compound can be variable.[7][8]
-
Potential Toxicity: The introduction of unnatural amino acids and the subsequent click chemistry reagents can pose toxicity risks to the organism.[4][5]
-
Low Labeling Efficiency: Achieving a sufficient signal-to-noise ratio can be difficult due to inefficient incorporation into proteins of interest.
-
Side Reactions: The azide group can be reduced by the cellular environment, diminishing the number of available handles for click chemistry.[9]
-
Solubility Issues: Modification of proteins with azide groups can increase their hydrophobicity, potentially leading to solubility and aggregation problems.[10]
Q4: What are the key bioorthogonal reactions used with this compound?
The most common reactions are "click chemistry" ligations:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that is highly biocompatible and widely used for in vivo applications. It involves reacting the azide with a strained cyclooctyne, such as DBCO or BCN.[1][11]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction, but its in vivo use is limited by the cytotoxicity of the copper catalyst.[3][11]
-
Staudinger Ligation: A reaction between the azide and a phosphine-based reagent.[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Poor Bioavailability/Uptake: The compound is not reaching the target tissue at a sufficient concentration. 2. Inefficient Incorporation: The cellular machinery is not incorporating this compound into newly synthesized proteins effectively. 3. Azide Reduction: The azide group is being reduced to an amine by endogenous reducing agents (e.g., thiols), rendering it unreactive for click chemistry.[9] 4. Ineffective Click Reaction: The subsequent click chemistry step is not working efficiently. | 1. Optimize the delivery route (e.g., intraperitoneal injection, oral gavage) and dosing schedule.[7][12] 2. Increase the concentration of this compound administered. Ensure the model organism is in a state of active protein synthesis. 3. Minimize the time between labeling and detection. Consider using reagents that can react with both azides and amines, although this sacrifices specificity. 4. Confirm the reactivity of your click chemistry probe (e.g., DBCO-fluorophore) in vitro first. Increase the concentration of the probe or the reaction time. |
| High Background / Non-Specific Labeling | 1. Probe Reactivity: The strained alkyne probe (e.g., DBCO) may show some reactivity towards nucleophiles other than azides.[11] 2. Probe Aggregation: Hydrophobic fluorescent probes can aggregate and lead to non-specific signals. 3. Off-Target Incorporation: The azido-lysine may be metabolized or incorporated into other biomolecules. | 1. Use a highly specific probe and include control experiments where this compound was not administered. 2. Use probes conjugated to more hydrophilic molecules (e.g., sulfo-Cy dyes) or include detergents in washing steps. 3. Perform thorough washing steps after labeling. Use blocking buffers to minimize non-specific binding of detection reagents. |
| Observed Toxicity or Adverse Effects in the Animal Model | 1. Compound Toxicity: this compound itself may be toxic at the concentrations used. 2. Click Reagent Toxicity: The click chemistry probe or catalyst (if using CuAAC) can be toxic.[3] 3. Solvent Toxicity: The vehicle used to dissolve and administer the compounds (e.g., DMSO) may cause adverse effects. | 1. Perform a dose-response study to determine the maximum tolerated dose (MTD). Reduce the concentration or the duration of administration. While D-lysine substitutions can lower toxicity in some contexts, this is not guaranteed for the azido-variant.[5][6] 2. For in vivo work, strictly use copper-free SPAAC reactions.[11] Titrate the concentration of the SPAAC reagent to the lowest effective level. 3. Minimize the concentration of organic solvents in the injection solution. Use biocompatible vehicles like saline or PBS whenever possible. |
Experimental Protocols & Data
General Protocol for In Vivo Metabolic Labeling
This protocol provides a general framework. Specific parameters such as dosage, timing, and delivery route must be optimized for each animal model and experimental goal.
-
Preparation of this compound: Dissolve this compound hydrochloride in a sterile, biocompatible vehicle (e.g., PBS, saline). Adjust the pH to neutral (~7.4) if necessary.
-
Administration: Administer the solution to the animal model. Common routes include intraperitoneal (IP) injection or oral gavage. The dosage and frequency will depend on the organism's metabolism and the desired labeling density.[12]
-
Incubation Period: Allow time for the metabolic incorporation of the amino acid. This can range from several hours to several days, depending on the protein turnover rate in the target tissue.[12]
-
Tissue Harvest and Lysis: Euthanize the animal and harvest the tissue of interest. Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Add the alkyne-bearing reporter probe (e.g., DBCO-fluorophore) to the cell or tissue lysate. Incubate at room temperature or 37°C for 1-4 hours.
-
Analysis: Analyze the labeled proteins. For fluorescent probes, this can be done via SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy on tissue sections. For biotin probes, labeled proteins can be enriched using streptavidin beads followed by Western blotting or mass spectrometry.
Quantitative Data Summary
| Parameter | Organism/System | Compound | Concentration / Dose | Labeling Time | Outcome / Efficiency | Reference |
| Plasma Lysine Bioavailability | Sheep | Lipid-coated lysine-HCl | N/A | N/A | 18% | [8] |
| Digestibility | Roosters | L-lysine.HCl | N/A | N/A | ~100% | [7] |
| In Vitro Labeling | Platelets | Ac4ManAz (azido-sugar) | 50 µM | 4 hours | Detectable cell-surface azido (B1232118) groups | [12] |
| In Vivo Labeling | Mice (Platelets) | Azido-sugars | IP Injection | Up to 4 days | Labeled platelets persisted for nearly their entire lifespan | [12] |
| On-Bead Labeling Efficiency | Purified eGFPAzF | Phosphine-DyLight650 | 200 µM | 2 hours at 37°C | ~70% | [9] |
Note: Data directly quantifying the in vivo bioavailability and labeling efficiency of this compound is limited. The table includes data from related compounds (L-lysine, azido-sugars) to provide context.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vivo protein labeling using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low signal in labeling experiments.
Bioorthogonal Labeling Reaction (SPAAC)
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. This compound HCl [baseclick.eu]
- 3. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of lysine in L-lysine.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine bioavailability among 2 lipid-coated lysine products after exposure to silage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Synthesis with 6-Azido-d-lysine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) involving the unnatural amino acid, 6-Azido-d-lysine. The following FAQs and guides are designed to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) group on this compound stable during standard Fmoc-SPPS conditions?
A: Yes, the azide group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of most cleavage cocktails (e.g., high concentrations of trifluoroacetic acid, TFA). However, certain reagents within the cleavage cocktail, particularly thiol-based scavengers, can lead to the reduction of the azide group.
Q2: What is the most common side reaction involving this compound during peptide synthesis?
A: The most prevalent side reaction is the reduction of the azide group to a primary amine during the final cleavage and deprotection step. This is most often caused by the presence of strong reducing scavengers in the TFA cleavage cocktail.
Q3: How can I monitor the coupling efficiency of Fmoc-6-Azido-d-lysine-OH?
A: The coupling efficiency can be monitored using standard qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A negative Kaiser test (the resin beads remain yellow) indicates that the coupling reaction is complete. For N-terminal proline residues, the chloranil (B122849) or isatin (B1672199) tests are recommended. It is advisable to perform two different tests to confirm the result.
Q4: Does the incorporation of this compound affect peptide solubility and aggregation?
A: Yes, it can. Replacing a positively charged lysine (B10760008) with the neutral 6-azido-lysine can decrease the overall charge of the peptide, potentially leading to reduced solubility and an increased propensity for aggregation, especially in sequences with multiple hydrophobic residues.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Final Peptide
| Possible Cause | Troubleshooting Strategy |
| Incomplete Coupling of this compound: The bulky nature of the Fmoc protecting group and the specific side chain can sometimes hinder coupling. | - Optimize Coupling Reagents: Use highly efficient coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. For sterically hindered couplings, HATU is often superior. - Increase Equivalents and Time: Use a higher excess of the Fmoc-6-Azido-d-lysine-OH and coupling reagents (e.g., 3-5 equivalents) and extend the coupling time (e.g., 1-2 hours). Monitor completion with the Kaiser test. - Double Coupling: If a single coupling is incomplete, repeat the coupling step before proceeding to the next deprotection. |
| Peptide Aggregation: The peptide chain may aggregate on the resin, blocking reactive sites. | - Change Solvent: Switch from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation. - Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., using a microwave peptide synthesizer) to disrupt aggregation. |
Problem 2: Presence of Impurities in the Crude Product
| Observed Impurity (by Mass Spectrometry) | Possible Cause & Troubleshooting Strategy |
| Mass +2 (Reduction of Azide to Amine): The azide group has been reduced to a primary amine. | Cause: Use of inappropriate scavengers in the cleavage cocktail, most commonly 1,2-ethanedithiol (B43112) (EDT). Strategy: Use a cleavage cocktail that avoids strong reducing agents. A standard azide-safe cocktail is TFA/Water/TIS (95:2.5:2.5) . If a thiol scavenger is necessary (e.g., for peptides containing cysteine or methionine), dithiothreitol (DTT) is a much safer alternative to EDT. |
| Deletion Sequences (Mass missing one or more amino acids): Incomplete coupling at one or more steps. | Cause: Inefficient coupling of one or more amino acids in the sequence. Strategy: Ensure complete coupling at every step by monitoring with the Kaiser test. For difficult couplings, employ the strategies outlined in "Problem 1". Consider capping unreacted amines with acetic anhydride (B1165640) after the coupling step to prevent the formation of deletion peptides. |
| Mass -17 or -18 (from Asp or Gln): Aspartimide formation or cyclization of N-terminal glutamine. | Cause: Side reactions of specific amino acid side chains. Strategy: For Asp-containing peptides, add HOBt to the piperidine deprotection solution to reduce aspartimide formation. For peptides with N-terminal Gln, keep cleavage times to a minimum (under 4 hours) to reduce pyroglutamate (B8496135) formation. |
Data Presentation
Table 1: Effect of Thiol Scavengers on Azide Reduction During Cleavage
The following table summarizes the observed percentage of azide reduction when cleaving peptides with different thiol scavengers in a TFA-based cocktail.
| Scavenger | Observed Azide Reduction (%) | Recommendation for this compound Peptides |
| 1,2-Ethanedithiol (EDT) | Up to 50% | Not Recommended |
| Dithiothreitol (DTT) | Significantly less than EDT | Safer Alternative |
| Thioanisole | Minimal | Recommended |
| Triisopropylsilane (TIS) | None (non-thiol) | Highly Recommended |
Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.
Experimental Protocols
Protocol 1: Coupling of Fmoc-6-Azido-d-lysine-OH
This protocol describes a standard coupling procedure using HATU.
Reagents and Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-6-Azido-d-lysine-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.
-
In a separate vessel, dissolve Fmoc-6-Azido-d-lysine-OH and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Take a small sample of resin beads and perform a Kaiser test to monitor the completion of the coupling.
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF.
-
If the Kaiser test is positive (blue beads), consider a second coupling by repeating steps 4-7.
Protocol 2: Azide-Safe Cleavage and Deprotection
This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Reagents and Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Acetonitrile (ACN) and Water for dissolution
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This is a general guideline for the purification of a crude peptide containing this compound. The specific gradient will need to be optimized based on the peptide's properties.
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent like DMSO.
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient is 5% to 65% B over 30-60 minutes.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to determine their purity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Troubleshooting workflow for failed peptide synthesis with this compound.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
Technical Support Center: Optimizing SPAAC Reactions with 6-Azido-d-lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving 6-Azido-d-lysine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPAAC reactions?
This compound is an unnatural amino acid that contains an azide (B81097) functional group. It is incorporated into peptides and proteins to serve as a chemical handle for bioorthogonal conjugation. In SPAAC, the azide group of this compound reacts specifically with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[1][2][3] This reaction is highly selective and can be performed under mild, physiological conditions, making it ideal for labeling and modifying biomolecules without interfering with their biological function.[4]
Q2: What are the key factors that influence the efficiency of SPAAC reactions with this compound?
Several factors can impact the efficiency of your SPAAC reaction:
-
Choice of Cyclooctyne: Different strained alkynes exhibit varying reaction kinetics. For instance, DBCO is known for its high reactivity and is widely used.[5][6] BCN is another effective cyclooctyne, and its diastereomers (exo and endo) can influence the steric properties of the final product.[7]
-
Reaction Conditions: pH, temperature, and the choice of buffer can significantly affect reaction rates. Generally, SPAAC reactions proceed well at physiological pH (around 7.4).[8]
-
Solubility: The solubility of the reactants, particularly the biomolecule containing this compound, is crucial. Poor solubility can lead to aggregation and reduced reaction yields.[8]
-
Steric Hindrance: The accessibility of the azide group on the lysine (B10760008) residue can be affected by the surrounding amino acids in the peptide or protein. Steric hindrance can slow down the reaction rate.[9][10]
Q3: Can I use copper catalysis with this compound?
While this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the primary advantage of using it in SPAAC is to avoid the cytotoxicity associated with copper catalysts, especially in living systems.[4][11] SPAAC is a "copper-free" click chemistry reaction.[4]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am observing a low yield in my SPAAC reaction with a this compound-containing peptide and a DBCO-functionalized molecule. What are the potential causes and how can I improve the yield?
A: Low yields in SPAAC reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Verify Incorporation of this compound: Confirm that the azido-lysine was successfully incorporated into your peptide or protein. This can be verified using mass spectrometry.
-
Check Reagent Quality: Ensure the purity and reactivity of your DBCO reagent. DBCO compounds can degrade over time, especially if not stored properly.
-
Optimize Reaction Conditions:
-
Concentration: Increase the concentration of one or both reactants. A molar excess (1.5-10 equivalents) of the smaller molecule (e.g., the DBCO-labeled compound) can drive the reaction to completion.[12]
-
Reaction Time and Temperature: While many SPAAC reactions are fast, some may require longer incubation times (e.g., overnight at 4°C) to achieve high yields.[6][13] You can monitor the reaction progress over time to determine the optimal duration.
-
pH and Buffer: Ensure the reaction is performed at an optimal pH, typically around 7.4 in a non-amine-containing buffer like PBS.[8][14]
-
-
Address Solubility Issues: Poor solubility of your azido-lysine-containing biomolecule can significantly reduce reaction efficiency.[8] Consider using a more hydrophilic variant of azidolysine if solubility is a persistent issue.[8][15][16][17] The addition of organic co-solvents like DMSO (up to 20%) can also improve solubility.[13]
Issue 2: Solubility Problems with this compound Containing Peptides
Q: My peptide containing multiple this compound residues has poor aqueous solubility. How can I overcome this?
A: Replacing lysine with this compound can increase the hydrophobicity of a peptide, leading to solubility issues.[8] This is because the positively charged primary amine of the lysine side chain is replaced by the less polar azide group.
Here are some strategies to address this:
-
Incorporate Hydrophilic Amino Acids: Flank the this compound residues with hydrophilic amino acids in your peptide sequence design.
-
Use a Hydrophilic Azido-Amino Acid Alternative: Consider using a recently developed positively charged azido-amino acid that is more hydrophilic than this compound.[8][15][16][17] This can improve the solubility of peptides with multiple incorporation sites.
-
Add Co-solvents: As mentioned previously, adding a small amount of an organic co-solvent like DMSO can help to solubilize your peptide.
-
Optimize Buffer Conditions: Experiment with different buffer systems and pH values to find conditions that maximize the solubility of your specific peptide.
Issue 3: Side Reactions and Lack of Specificity
Q: I am concerned about potential side reactions. How bioorthogonal is the SPAAC reaction with this compound?
A: SPAAC is highly bioorthogonal, meaning the azide and strained alkyne groups react selectively with each other and not with other functional groups typically found in biological systems, such as amines and thiols.[4] However, under certain conditions or with specific reagents, side reactions can occur.
-
DBCO Instability: DBCO can be unstable under strongly acidic or basic conditions.[5] It's important to maintain a pH close to neutral.
-
Reaction with Thiols: While generally inert, some cyclooctynes might show minimal reactivity towards thiols over long reaction times. If your protein has highly reactive cysteine residues, it's a point to consider, though this is not a common issue.
-
Purity of Reagents: Impurities in your reagents can lead to unexpected side products. Always use high-purity reagents.
To ensure specificity, it is crucial to perform control experiments, such as reacting your DBCO-labeled molecule with a control peptide that does not contain this compound.
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions
| Azido-Amino Acid | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Peptide with this compound (N₃K) | DBCO | 2.6 | [8] |
| Peptide with Hydrophilic Azido-Amino Acid 1 | DBCO | 0.34 | [8][15][16][17] |
| Fmoc-protected Hydrophilic Azido-Amino Acid 1 | BCN | 0.28 | [8][15][16][17] |
Note: Reaction conditions can influence rate constants. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for SPAAC of a this compound Containing Peptide with a DBCO-labeled Molecule
-
Dissolve Reactants:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13] The optimal time should be determined empirically.
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove unreacted DBCO-labeled molecules and other small molecules using a desalting column or through dialysis.
-
The final product can be further purified using chromatography techniques such as reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Labeling of Bacteria with this compound and a DBCO-Fluorophore
This protocol is adapted from a procedure for labeling Lactobacillus paracasei.[1]
-
Metabolic Labeling:
-
SPAAC Reaction:
-
Washing and Analysis:
-
Collect the labeled bacteria by centrifugation and wash three times with PBS to remove unreacted fluorophore.[1]
-
The labeled bacteria can then be analyzed by methods such as flow cytometry or fluorescence microscopy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Azido-L-lysine HCl [baseclick.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. broadpharm.com [broadpharm.com]
- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - Organic Letters - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 6-Azido-d-lysine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on avoiding the degradation of 6-Azido-d-lysine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the long-term stability and effective use of this compound in your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound hydrochloride should be stored at 2-8°C or -20°C in a dry, dark environment.[1][2] Several suppliers recommend storage at 2-8°C for unopened products with a shelf life of up to 12 months.[1][2] For extended storage, -20°C is also a common recommendation. It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid compound and should be prepared fresh for optimal performance. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C for a limited time. One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months when protected from light and stored under nitrogen. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that contribute to the degradation of organic azides like this compound are exposure to:
-
Heat: Elevated temperatures can provide the energy needed for the azide (B81097) group to decompose, releasing nitrogen gas.
-
Light: UV light can initiate the decomposition of the azide functionality.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
-
Acids and Strong Oxidizers: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid. Strong oxidizers can also cause violent reactions.
-
Certain Metals: Contact with heavy metals such as copper, lead, or mercury can form highly sensitive and explosive metal azides. It is recommended to avoid using metal spatulas for handling.
Q4: I observed a change in the color/appearance of my solid this compound. What should I do?
A4: A change in color (e.g., yellowing) or the clumping of the white crystalline powder can be an indication of degradation or moisture absorption. It is recommended to assess the purity of the compound using an analytical technique like HPLC or NMR spectroscopy before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh batch of the compound.
Q5: Can I briefly handle this compound at room temperature?
A5: While long-term storage at room temperature is not recommended, brief periods of handling at ambient temperature for weighing and preparing solutions are generally acceptable. However, it is best practice to minimize the time the compound is out of its recommended storage conditions. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature (Solid) | 2-8°C or -20°C | Minimizes thermal decomposition of the azide group. |
| Temperature (Solution) | -20°C (short-term) or -80°C (long-term) | Reduces the rate of degradation in solution. |
| Atmosphere | Dry (desiccated) | Prevents hydrolysis and moisture-induced clumping. |
| Light Exposure | Protected from light (amber vial) | Avoids light-induced decomposition of the azide. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to moisture and atmospheric contaminants. |
Experimental Protocols
To ensure the quality of your this compound, you can perform the following analytical procedures.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient may need to be optimized for your specific system and column.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.
-
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for preparing a sample of this compound for NMR analysis to confirm its chemical structure and detect potential degradation products.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
This compound sample
-
-
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If further structural information is needed, a ¹³C NMR spectrum can also be acquired, though this will require a higher sample concentration or a longer acquisition time.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum of pure this compound to confirm its identity and assess for the presence of any impurity peaks that might indicate degradation.
-
-
Mandatory Visualizations
Diagram 1: Potential Degradation Pathway of this compound
References
Technical Support Center: Protocol Adjustments for Labeling Slow-Growing Organisms with 6-Azido-d-lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-Azido-d-lysine to metabolically label slow-growing organisms, such as Mycobacterium tuberculosis and certain cancer cell lines.
Troubleshooting Guide
Low or no fluorescent signal after click chemistry is a common issue when labeling slow-growing organisms. This guide provides a systematic approach to troubleshoot and optimize your experiments.
Problem 1: Low Incorporation of this compound
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | Slow-growing organisms require significantly longer incubation times for detectable incorporation of the metabolic label. Extend the incubation period with this compound. For mycobacteria, this could range from 24 hours to several days.[1][2] For slow-growing cancer cells, consider incubations of 48-72 hours.[3] |
| Suboptimal Concentration of this compound | The optimal concentration can vary between cell types. Perform a dose-response experiment to determine the ideal concentration that provides a good signal without causing toxicity. Start with a range of 25 µM to 100 µM.[3] |
| Toxicity of this compound | High concentrations of this compound or its breakdown products may be toxic to cells, especially during long incubation periods, leading to reduced metabolic activity and incorporation.[4] Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) at different concentrations of the labeling reagent. If toxicity is observed, reduce the concentration and/or the incubation time. |
| Competition with Natural Lysine (B10760008) | The presence of high concentrations of natural lysine in the culture medium will compete with this compound for incorporation into newly synthesized proteins. Use a lysine-free medium or a medium with a reduced concentration of lysine during the labeling period to enhance incorporation. |
| Inefficient Cellular Uptake | The organism may not be efficiently taking up the this compound from the medium. While lysine is an essential amino acid for many organisms, uptake efficiency can vary.[5] Ensure that the culture conditions are optimal for metabolic activity. |
Problem 2: Inefficient Click Reaction
| Possible Cause | Suggested Solution |
| Low Concentration of Incorporated Azide (B81097) | Due to slow growth, the density of azide groups on the cell surface or within proteins may be low. Increase the concentration of the fluorescent alkyne probe to drive the reaction forward. A typical starting concentration is 20 µM, but this can be optimized.[6] |
| Suboptimal Click Chemistry Reagents | The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is dependent on the quality and concentration of the reagents. Use freshly prepared solutions of copper (II) sulfate, a reducing agent (like sodium ascorbate), and a copper ligand (like TBTA or THPTA).[6][7] The ligand is crucial for protecting biomolecules from damage.[6][7] |
| Quenching of Fluorescent Signal | The copper catalyst can sometimes quench the fluorescence of certain dyes. Ensure thorough washing steps after the click reaction to remove all traces of copper. Alternatively, consider using a copper-free click chemistry approach, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO-functionalized fluorescent probe.[8] |
| Steric Hindrance | The azide group on the labeled biomolecule may be in a location that is not easily accessible to the click chemistry reagents. Consider using a longer-chain or more flexible alkyne probe to overcome potential steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for labeling Mycobacterium tuberculosis with this compound?
A1: For Mycobacterium tuberculosis, a recommended starting point is to incubate the culture with this compound for at least 24 hours.[1] Some protocols for other mycobacterial species have used incubation times of up to 72 hours. The optimal concentration should be determined empirically, but a range of 50 µM to 100 µM is a reasonable starting point.
Q2: Can I use 6-Azido-l-lysine instead of this compound?
A2: While both are analogs of lysine, the stereoisomer can affect incorporation. Most organisms preferentially incorporate L-amino acids into their proteins. However, D-amino acids can be incorporated into the peptidoglycan cell wall of bacteria.[9][10] Therefore, for labeling proteins, 6-Azido-l-lysine would be the appropriate choice. For labeling the bacterial cell wall, this compound may be more effective.
Q3: How can I assess the toxicity of this compound in my specific slow-growing organism?
A3: To assess toxicity, you can perform a dose-response experiment. Culture your organism in the presence of a range of this compound concentrations (e.g., 10 µM to 500 µM) for the intended labeling duration. At the end of the incubation, measure cell viability using a suitable assay. For bacteria, you can measure optical density (OD600) or perform colony-forming unit (CFU) counts. For adherent cells, an MTT or PrestoBlue assay can be used. For suspension cells, trypan blue exclusion is a common method.
Q4: What are some alternatives to this compound for metabolic labeling of slow-growing organisms?
A4: If you are still facing issues with this compound, you can consider other metabolic labels. For labeling mycobacteria, azido-sugars like 3-azido arabinose (3AraAz) and 5-azido arabinofuranose (5AraAz) have been used successfully to label the cell wall.[1][11] For general protein labeling, azidohomoalanine (AHA), an analog of methionine, is a widely used alternative.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mycobacterium tuberculosis with this compound
-
Grow M. tuberculosis in an appropriate liquid medium (e.g., 7H9 supplemented with ADC and Tween 80) to the desired optical density (e.g., mid-log phase).
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add this compound to the M. tuberculosis culture to a final concentration of 50-100 µM.
-
Incubate the culture for 24-72 hours at 37°C with shaking.
-
Harvest the cells by centrifugation.
-
Wash the cells three times with PBS to remove unincorporated this compound.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
-
Resuspend the this compound labeled cells in PBS.
-
Prepare the click chemistry reaction mix. For a 100 µL reaction, you can use:
-
1 µL of 50 mM Copper (II) sulfate
-
2 µL of 50 mM THPTA ligand
-
2 µL of 5 mM alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
5 µL of 100 mM sodium ascorbate (B8700270) (freshly prepared)
-
90 µL of cell suspension
-
-
Add the reagents in the order listed, vortexing gently after each addition.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 1% BSA to remove excess click chemistry reagents.
-
Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Experimental workflow for labeling slow-growing organisms.
References
- 1. Azido Pentoses: A New Tool To Efficiently Label Mycobacterium tuberculosis Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical approaches to unraveling the biology of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Cleanup of 6-Azido-d-lysine
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted 6-Azido-d-lysine from samples after protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: Residual this compound can interfere with downstream applications. For instance, in "click chemistry" reactions, the unreacted azide (B81097) can compete with the azide-labeled protein for binding to alkyne-modified probes, leading to inaccurate quantification and reduced signal intensity. It can also affect the accuracy of subsequent analytical techniques like mass spectrometry.[1][2]
Q2: What are the primary methods for removing small molecules like this compound?
A2: The most common and effective methods for removing small, unwanted molecules from macromolecular solutions are dialysis and size-exclusion chromatography (SEC), also known as desalting or gel filtration.[2][3][4] Both techniques separate molecules based on size.[2]
Q3: Which method is more efficient for removing small molecules?
A3: Size-exclusion chromatography (SEC) is generally more efficient and faster than dialysis.[3] For removing detergents, which are also small molecules, SEC can achieve over 99.9% removal efficiency, whereas dialysis is around 95% efficient.[5] SEC can process a sample in minutes to a few hours, while dialysis can take several hours to days.[4][5]
Q4: What is the expected protein recovery for these methods?
A4: Both methods offer high sample recovery. Protein recovery for both dialysis and size-exclusion chromatography is typically greater than 90-95%.[3][5]
Q5: Can I use chemical scavengers to remove unreacted azides?
A5: While chemical scavengers for azides exist, their use in purifying azide-labeled proteins is not a standard procedure and must be approached with caution. Scavengers could potentially react with the desired azide on the labeled protein or interfere with downstream applications. For protein purification, physical separation methods like dialysis or SEC are preferred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery After Dialysis | The molecular weight cut-off (MWCO) of the dialysis membrane is too close to the molecular weight of the protein. | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein. A general rule is to use a membrane with an MWCO that is at least half the molecular weight of the protein of interest.[4][6] |
| The sample volume is too small for the dialysis device. | For very small sample volumes, consider using spin columns or other microdialysis devices to minimize sample loss.[4] | |
| Residual this compound Detected After SEC | The sample volume exceeded the column's capacity. | For desalting applications, the sample volume should not exceed 30% of the total column volume to ensure efficient separation.[3] |
| The flow rate was too high. | While SEC is a rapid method, an excessively high flow rate can reduce the resolution between the protein and the small molecules. Optimize the flow rate according to the manufacturer's instructions for your specific column.[7] | |
| Protein Aggregation During Cleanup | The buffer composition is not optimal for protein stability. | Ensure the buffer used for dialysis or as the mobile phase in SEC is appropriate for maintaining the stability and solubility of your protein.[7] |
| Slow Removal Rate During Dialysis | The volume of the dialysis buffer (dialysate) is insufficient. | Use a large volume of dialysate, typically 200 to 500 times the sample volume, and perform multiple buffer changes to maintain a high concentration gradient for efficient diffusion.[8] |
| The temperature is too low. | Increasing the temperature can speed up the rate of diffusion. However, ensure the chosen temperature does not compromise the stability of your protein.[4] |
Data Presentation
Table 1: Comparison of Dialysis and Size-Exclusion Chromatography (SEC) for Small Molecule Removal
| Parameter | Dialysis | Size-Exclusion Chromatography (SEC) |
| Removal Efficiency | ~95%[5] | >99.9%[5] |
| Protein Recovery | >90%[5] | >95%[3][5] |
| Processing Time | Slow (hours to days)[4][5] | Fast (minutes to a few hours)[5] |
| Principle | Passive diffusion across a semi-permeable membrane[4][5] | Separation based on the hydrodynamic radius of molecules passing through a porous resin[5] |
| Key Considerations | Requires large buffer volumes and multiple changes.[8] | Can result in some sample dilution. The choice of resin is critical.[5] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This protocol describes a general procedure for removing small molecules from a protein sample using dialysis tubing.
Materials:
-
Protein sample containing unreacted this compound
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis clips
-
Dialysis buffer (e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a dialysis clip. Pipette the protein sample into the open end of the tubing, leaving some space at the top.
-
Seal the Tubing: Remove excess air and seal the second end with another clip.
-
Perform Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to ensure gentle agitation.[8]
-
First Buffer Change: Allow dialysis to proceed for 2-4 hours at 4°C or room temperature, depending on protein stability.[8]
-
Subsequent Buffer Changes: Discard the used buffer and replace it with fresh dialysis buffer. Repeat this step at least two more times. For optimal results, the final dialysis can be performed overnight at 4°C.[8]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, gently dry the outside, and transfer the purified protein sample to a clean tube.
Protocol 2: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol outlines the use of a pre-packed desalting spin column for the rapid removal of small molecules.
Materials:
-
Protein sample containing unreacted this compound
-
Desalting spin column (choose a size appropriate for your sample volume)
-
Equilibration/elution buffer (e.g., PBS)
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube.
-
Remove Storage Solution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage solution.[6]
-
Equilibrate the Column: Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.[6]
-
Load the Sample: Place the column in a new collection tube. Slowly apply the protein sample to the center of the resin bed.
-
Elute the Purified Protein: Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes). The desalted protein sample will be collected in the tube.[6] The smaller this compound molecules will be retained in the column matrix.
-
Store the Sample: The purified protein is now ready for downstream applications. Store appropriately.
Visualizations
Caption: Workflow for removing unreacted this compound.
Caption: Decision tree for selecting a removal method.
References
- 1. Labeling Cleanup • QA-Bio • Remove Excess Dye and Reductants [qa-bio.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Fixation and Permeabilization for 6-Azido-d-lysine Imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azido-d-lysine (AHA) for metabolic labeling and imaging. Proper fixation and permeabilization are critical for preserving cellular structure and allowing detection reagents access to the target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in imaging?
This compound is a synthetic amino acid that contains an azide (B81097) group.[1] When introduced to cells in culture, it is incorporated into newly synthesized proteins in place of lysine. This metabolic labeling introduces a bioorthogonal azide handle into the proteome. This handle can then be detected through a "click chemistry" reaction, where the azide reacts specifically with a fluorescently-labeled alkyne or a strained-alkyne (like DBCO or BCN), allowing for the visualization of nascent proteins.[2][3][4]
Q2: What is the fundamental difference between fixation and permeabilization?
-
Fixation is the process of preserving cells and their internal structures in a "life-like" state.[5] It chemically cross-links proteins and other macromolecules, preventing degradation by enzymes and maintaining cellular morphology.[6]
-
Permeabilization involves treating cells with a detergent or solvent to create pores in the cellular membranes.[7] This step is necessary to allow larger molecules, such as fluorescent probes or antibodies, to enter the cell and reach their intracellular targets.[8]
Q3: Which should I do first: fix or permeabilize?
For most applications using cross-linking fixatives like formaldehyde (B43269), you should fix the cells before permeabilization .[5] Fixation locks soluble proteins and other molecules in place.[8] If you permeabilize first, you risk washing away the very molecules you have labeled with this compound before they can be cross-linked and immobilized.
Q4: Can I perform the click chemistry reaction on live cells before fixation?
Yes, it is possible to perform the click reaction on live cells, particularly when using copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with reagents like DBCO-fluorophores.[2] This approach is useful for dynamic studies. However, the more common method is to label live cells, then fix, permeabilize, and perform the click reaction on the fixed sample.[8]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
This is one of the most common issues and can arise from multiple steps in the workflow.
-
Possible Cause: Inefficient metabolic labeling with this compound.
-
Solution: Optimize the concentration of this compound and the incubation time. Ensure the cells are healthy and actively dividing during the labeling period.
-
-
Possible Cause: Inadequate permeabilization preventing the fluorescent probe from reaching the azide-labeled proteins.
-
Solution: Increase the permeabilization time or try a stronger detergent. For example, if you are using a mild detergent like saponin, switch to Triton X-100. A 10-15 minute incubation with 0.1-0.5% Triton X-100 is a good starting point.[8]
-
-
Possible Cause: The azide group is sensitive and may be compromised by harsh chemical treatments.
-
Solution: While generally stable, ensure all solutions are freshly prepared. Avoid unnecessarily long incubation times in fixatives or permeabilizing agents.
-
-
Possible Cause: Inefficient click chemistry reaction.
-
Solution: For copper-catalyzed reactions (CuAAC), ensure the copper (I) source is fresh and that the reducing agent (e.g., sodium ascorbate) is not oxidized.[9] For both CuAAC and SPAAC, ensure you are using the correct concentration of the fluorescent probe and incubate for the recommended time (typically 30-60 minutes at room temperature).[9]
-
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal, making data interpretation difficult.
-
Possible Cause: Autofluorescence induced by aldehyde fixatives.
-
Solution: Formaldehyde fixation can generate fluorescent by-products.[7] To mitigate this, you can include a quenching step with ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation. Alternatively, using fluorophores that emit in the far-red spectrum can help, as most autofluorescence occurs between 350-550 nm.[7]
-
-
Possible Cause: Insufficient washing or blocking.
-
Solution: Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction. Introduce a blocking step using a solution like 3% Bovine Serum Albumin (BSA) in PBS before adding the click chemistry detection reagent to saturate non-specific binding sites.[10]
-
-
Possible Cause: The fluorescent probe is binding non-specifically to cellular components.
-
Solution: Decrease the concentration of the fluorescent alkyne probe. Perform a control experiment where cells were not labeled with this compound but are still subjected to the fixation, permeabilization, and click reaction steps. This will reveal the level of non-specific probe binding.
-
Problem 3: Poor Cellular Morphology
Maintaining the structural integrity of the cell is crucial for accurate localization studies.
-
Possible Cause: Fixation or permeabilization conditions are too harsh.
-
Solution: Over-fixation with aldehydes can alter protein structures. Try reducing the concentration of formaldehyde (e.g., from 4% to 2%) or decreasing the fixation time (e.g., from 20 to 10 minutes). Similarly, high concentrations of detergents like Triton X-100 can excessively extract lipids and disrupt membranes; try reducing the concentration or switching to a milder agent like digitonin (B1670571) or saponin.
-
-
Possible Cause: Cells are detaching from the coverslip or plate.
-
Solution: Ensure the culture vessel is properly coated with an adhesion-promoting substrate like Poly-D-Lysine.[11] Be gentle during washing steps; do not pipette solutions directly onto the cell monolayer.
-
Data Presentation: Comparison of Reagents
Table 1: Comparison of Common Fixation Methods
| Fixative | Mechanism of Action | Advantages | Disadvantages | Recommended For |
| Formaldehyde (PFA) | Cross-links proteins by forming bonds with amine groups. | Excellent preservation of cellular morphology; good for membrane proteins. | Can mask antigens; may induce autofluorescence; requires a separate permeabilization step.[7] | Universal fixative, ideal for high-resolution imaging of cellular structures. |
| Methanol / Ethanol | Dehydrates cells, causing protein denaturation and precipitation.[7] | Fixes and permeabilizes simultaneously; can be better for some sensitive epitopes. | Can alter cellular architecture; may not be suitable for all fluorescent proteins. | When aldehyde fixation compromises the target or when a quick fix/perm step is needed. |
| Acetone | Dehydrates and precipitates proteins. | Fixes and permeabilizes; less harsh than methanol.[6] | Can cause cell shrinkage. | Good for preserving certain enzyme activities and for aldehyde-sensitive targets.[6] |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Mechanism of Action | Characteristics | When to Use |
| Triton X-100 / NP-40 | Non-ionic detergent that solubilizes lipids from all cellular membranes. | Strong and effective; permeabilizes plasma and organelle membranes, including the nucleus. | For most standard applications where access to all intracellular compartments is required. |
| Saponin / Digitonin | Mild non-ionic detergents that selectively remove cholesterol from membranes.[7] | Reversible permeabilization; primarily affects the plasma membrane, leaving organellar membranes largely intact. | When targeting cytoplasmic proteins while aiming to preserve the integrity of the nucleus and other organelles. |
| Alcohols (Methanol/Ethanol) | Organic solvents that dissolve membrane lipids. | Acts as both a fixative and permeabilizing agent. | Used when a combined fixation/permeabilization step is desired. |
Experimental Protocols & Visualizations
Standard Protocol: Imaging this compound Labeled Proteins
This protocol provides a starting point for imaging proteins metabolically labeled with this compound in cultured mammalian cells. Optimization of incubation times and concentrations is highly recommended.
-
Metabolic Labeling: Culture cells in media supplemented with 1 mM this compound for a desired period (e.g., 1-24 hours).
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove unincorporated this compound.
-
Fixation:
-
Add 4% Paraformaldehyde (PFA) in PBS to the cells.
-
Incubate for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to the cells.
-
Incubate for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Add 3% BSA in PBS.
-
Incubate for 1 hour at room temperature to reduce non-specific background.[12]
-
-
Click Chemistry Reaction (SPAAC Example):
-
Prepare the click reaction cocktail containing a fluorescently-labeled DBCO reagent (e.g., DBCO-Cy5) diluted in PBS according to the manufacturer's recommendation.
-
Remove the blocking solution and add the click cocktail to the cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes & Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, counterstain nuclei with a dye like DAPI.
-
-
Imaging: Mount the coverslip and image using an appropriate fluorescence microscope.
References
- 1. This compound HCl [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Azido-L-lysine HCl [baseclick.eu]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. 蛍光ラベリングのための固定細胞の処理方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Image-iT® Fixation Permeabilization Kit | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: 6-Azido-d-lysine and Azidohomoalanine (AHA) for Protein Labeling
In the dynamic fields of proteomics and drug development, the ability to accurately label and track proteins is paramount. Among the various bioorthogonal labeling techniques, the use of amino acid analogs containing azide (B81097) groups has become a powerful tool. This guide provides a comprehensive comparison of two such analogs: 6-Azido-d-lysine and Azidohomoalanine (AHA). While both molecules enable the "clicking" of reporter tags onto proteins, their mechanisms of incorporation and, consequently, their primary applications, differ significantly. This comparison will equip researchers, scientists, and drug development professionals with the knowledge to select the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Azidohomoalanine (AHA) |
| Primary Application | Site-specific labeling of bacterial cell walls and peptidoglycans. | Metabolic labeling of newly synthesized proteins. |
| Mechanism of Incorporation | Incorporated into the peptidoglycan of certain bacteria by enzymes involved in cell wall synthesis. | Incorporated into newly synthesized proteins as a surrogate for methionine by the cellular translational machinery.[1] |
| Labeling Specificity | Targets bacterial cell wall biosynthesis. | Global labeling of all newly synthesized proteins containing methionine residues. |
| Typical Use Cases | Studying bacterial cell wall dynamics, antibiotic mechanism of action, and bacterial imaging. | Monitoring global protein synthesis and turnover, identifying newly synthesized proteins in response to stimuli.[2] |
Deep Dive: Performance and Experimental Considerations
Labeling Efficiency and Specificity
Azidohomoalanine (AHA) serves as a surrogate for the essential amino acid methionine. When introduced to cells in methionine-free media, AHA is charged by the endogenous methionyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[1] This allows for the global labeling of all newly synthesized proteins. However, this incorporation is not without its trade-offs. Studies have shown that AHA is incorporated at a significantly reduced rate compared to its natural counterpart, methionine, with one report suggesting a translational activity approximately 400 times lower. This can impact the overall yield of labeled proteins, particularly those with low expression levels.
This compound , on the other hand, is not a general metabolic label for proteome-wide analysis in mammalian cells in the same way as AHA. Its primary and most documented use is in the specific labeling of bacterial cell walls. Certain bacterial species can incorporate this D-amino acid analog into their peptidoglycan layer, providing a unique handle to visualize and study bacterial cell envelope dynamics. This specificity for bacterial processes makes it a powerful tool for microbiology and infectious disease research. While the L-isomer, 6-azido-L-lysine, can be used for site-specific protein labeling in mammalian cells through genetic code expansion, this is a distinct and more targeted approach than the global metabolic labeling achieved with AHA.
Cellular Health and Toxicity
The introduction of any unnatural amino acid can potentially perturb cellular physiology. For AHA , its competition with methionine and its less efficient incorporation can lead to cellular stress. Some studies have reported that metabolic labeling with AHA can induce stress responses and even trigger apoptotic pathways in cells.[3] This is a critical consideration for experiments where maintaining the native physiological state of the cells is crucial, particularly in long-term labeling studies.
Information regarding the specific toxicity of This compound in mammalian cell culture for proteomic applications is limited, primarily because it is not the intended application. In its use for labeling bacteria, the concentrations and exposure times are typically optimized to minimize effects on bacterial viability. When considering any labeling reagent, it is always recommended to perform dose-response and time-course experiments to determine the optimal, non-toxic concentration for the specific cell type and experimental conditions.
Experimental Protocols
General Workflow for Protein Labeling
The overall workflow for both this compound and AHA labeling involves two main stages: the incorporation of the azide-containing amino acid into the target proteins, followed by the detection via a "click" reaction with a reporter molecule (e.g., a fluorescent dye or biotin) that has an alkyne group.
References
- 1. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomolecular labeling based on lysine-clickable 6π-azaelectrocyclization toward innovative cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Azido-d-lysine and Homopropargylglycine (HPG) for Metabolic Labeling and Proteomics
In the dynamic fields of chemical biology and proteomics, the ability to metabolically label and subsequently visualize or enrich newly synthesized proteins is paramount. This guide provides a comprehensive comparison of two widely used non-canonical amino acid reporters, 6-Azido-d-lysine and Homopropargylglycine (HPG). Both molecules serve as powerful tools for studying protein synthesis and dynamics, yet they differ in their target amino acid, chemical reactivity, and potential applications. This objective comparison, supported by experimental data and detailed protocols, will assist researchers in selecting the optimal reagent for their specific experimental needs.
Introduction to Metabolic Labeling with Non-Canonical Amino Acids
Metabolic labeling is a technique where cells are supplied with modified amino acids that are incorporated into newly synthesized proteins. These modified amino acids contain a bioorthogonal chemical handle—a reactive group not naturally found in biological systems. This handle allows for the specific chemical ligation of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, enabling the detection, visualization, or enrichment of the labeled proteins. This approach provides a non-radioactive and robust method to study protein synthesis, turnover, and localization in living cells and organisms.
This compound is a synthetic analog of the amino acid lysine (B10760008), featuring an azide (B81097) group at the terminus of its side chain.[1][2] As lysine is one of the most abundant amino acids in proteins and is frequently found on the protein surface, this compound offers numerous sites for potential incorporation and subsequent labeling.[3] The azide group is a key component of the bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
Homopropargylglycine (HPG) is an analog of the amino acid methionine, containing a terminal alkyne group.[6][7] HPG is incorporated into proteins during translation in place of methionine.[8] The alkyne handle of HPG readily participates in CuAAC reactions with azide-functionalized reporter molecules.[9][10] HPG has been widely adopted for monitoring global protein synthesis in various biological contexts, from cell culture to whole organisms.[7][11]
Performance Comparison: this compound vs. HPG
The choice between this compound and HPG depends on several factors, including the specific biological question, the experimental system, and the desired downstream application. The following table summarizes key performance metrics, though direct comparative studies are limited and performance can be cell-type and context-dependent.
| Feature | This compound | Homopropargylglycine (HPG) |
| Target Amino Acid | Lysine | Methionine |
| Bioorthogonal Handle | Azide (-N3) | Alkyne (-C≡CH) |
| Click Chemistry Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][4] | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6] |
| Incorporation Efficiency | Generally lower due to competition with high intracellular lysine concentrations and potential for modification by cellular enzymes.[12] | Generally efficient, especially after methionine depletion from the culture medium.[6] |
| Cytotoxicity | Data is limited, but high concentrations of modified amino acids can be cytotoxic. D-lysine substitutions in peptides have been shown to reduce cytotoxicity to eukaryotic cells.[13] | Generally considered non-toxic at typical working concentrations (e.g., 50 µM).[7] However, like any metabolic analog, high concentrations or prolonged exposure can affect cell health.[14] |
| Applications | Site-specific protein modification, labeling of lysine-rich proteins, proteomics, antibody-drug conjugation.[1][3] | Monitoring global protein synthesis, pulse-chase analysis of protein turnover, proteomics, analysis of mitochondrial translation.[7][15][16][17][18] |
Experimental Workflows and Signaling Pathways
The general workflow for metabolic labeling with either this compound or HPG followed by click chemistry detection is similar. The key difference lies in the initial amino acid depletion step to enhance the incorporation of the non-canonical amino acid.
Caption: General experimental workflow for metabolic labeling and detection.
The choice of amino acid analog can be critical when studying specific signaling pathways. For instance, if a key protein in a pathway of interest is particularly rich in methionine, HPG may be an excellent choice to track its synthesis and degradation in response to stimuli. Conversely, for proteins with abundant surface-exposed lysines, this compound could be advantageous.
Caption: Application in studying signaling pathway-induced protein synthesis.
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with HPG
This protocol is adapted from established methods for labeling newly synthesized proteins in cultured cells.[19][20]
Materials:
-
Mammalian cells cultured on coverslips or in plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM[15]
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)[20]
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
DNA stain (e.g., Hoechst 33342)[20]
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Methionine Depletion: Wash cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[19]
-
HPG Labeling: Add HPG stock solution to the methionine-free medium to a final concentration of 50 µM (this may require optimization for different cell types).[19][21] Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C.
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[19]
-
Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, including the azide-fluorophore.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells once with 3% BSA in PBS, followed by one wash with PBS.
-
If desired, counterstain the nuclei with a DNA stain like Hoechst 33342.[20]
-
Mount the coverslips and visualize the cells using fluorescence microscopy.
-
Protocol 2: Metabolic Labeling of Bacteria with this compound
This protocol is based on a method for labeling Lactobacillus paracasei.[4]
Materials:
-
Bacterial culture (e.g., Lactobacillus paracasei)
-
Appropriate bacterial growth medium
-
This compound stock solution (e.g., 100 mM in water)
-
PBS
-
Alkyne-functionalized fluorophore for SPAAC (e.g., DBCO-sulfo-Cy5)[4]
Procedure:
-
Bacterial Culture: Grow the bacterial culture to the desired optical density.
-
Labeling: Add this compound to the culture medium to a final concentration of 1 mM. Incubate for 1 hour with appropriate shaking and temperature.[4]
-
Harvesting and Washing:
-
Collect the labeled bacteria by centrifugation (e.g., 3000 x g for 2 minutes).
-
Wash the bacterial pellet three times with PBS to remove unincorporated this compound.[4]
-
-
Click Reaction (SPAAC):
-
Resuspend the washed bacteria in PBS.
-
Add the DBCO-functionalized fluorophore to a final concentration of 5 µM.
-
Incubate for 1 hour at room temperature with gentle shaking.[4]
-
-
Final Washes and Analysis:
-
Wash the labeled bacteria three times with PBS to remove excess fluorophore.
-
The labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Conclusion
Both this compound and Homopropargylglycine are invaluable tools for the study of protein synthesis and dynamics. HPG, a methionine analog, is a well-established and efficient tool for monitoring global protein synthesis with generally low cytotoxicity. This compound, a lysine analog, offers the potential for site-specific labeling, particularly in lysine-rich proteins, and can be utilized in both copper-catalyzed and copper-free click chemistry reactions. The selection between these two powerful molecules should be guided by the specific biological system, the amino acid composition of the protein(s) of interest, and the overarching goals of the research. As the field of chemical biology continues to evolve, the combined use of these and other non-canonical amino acids will undoubtedly lead to deeper insights into the complex and dynamic world of the proteome.
References
- 1. 6-Azido-L-lysine HCl [baseclick.eu]
- 2. Nepsilon-Azido-D-Lysine hydrochloride | C6H12N4O2 | CID 46311075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 16. cognit.ca [cognit.ca]
- 17. ubc.flintbox.com [ubc.flintbox.com]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 21. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 6-Azido-d-lysine Labeling with Western Blot Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for understanding complex biological processes and for the development of targeted therapeutics. The incorporation of bioorthogonal amino acids, such as 6-Azido-d-lysine, followed by click chemistry, offers a powerful method for protein labeling. This guide provides a comprehensive comparison of this compound labeling with other techniques and detailed protocols for its validation using Western blot analysis.
Comparison of Protein Labeling Techniques
The selection of a protein labeling strategy depends on various factors, including the desired specificity, the nature of the protein of interest, and the downstream application. Here, we compare this compound metabolic labeling with a traditional, non-specific lysine (B10760008) labeling method, N-hydroxysuccinimide (NHS) esters.
| Feature | This compound with Click Chemistry | NHS Ester Labeling |
| Specificity | Site-specific incorporation via genetic code expansion or metabolic labeling allows for precise control over the labeling site.[1] | Non-specifically targets primary amines on lysine residues and the N-terminus, leading to heterogeneous labeling.[2][3] |
| Reaction Conditions | Bioorthogonal click chemistry reaction occurs under mild, physiological conditions (neutral pH), preserving protein structure and function.[1] | Requires basic pH (8-9) for efficient reaction, which can risk protein degradation and structural changes.[1] |
| Efficiency | Click chemistry reactions are generally fast and high-yielding.[1] | Reaction efficiency can be variable and is sensitive to hydrolysis of the NHS ester.[2] |
| Control over Labeling | Allows for the introduction of a single or multiple labels at defined positions. | Difficult to control the degree of labeling, often resulting in a mixture of protein species with varying numbers of labels.[2] |
| Workflow Complexity | Typically a two-step process: metabolic incorporation of the azide-lysine followed by the click chemistry reaction with a reporter molecule.[2] | A simpler one-step reaction of the NHS ester with the protein. |
| Signal-to-Noise Ratio | Generally high due to the specificity of the bioorthogonal reaction, resulting in low background. | Can have higher background due to non-specific binding of the labeling reagent or antibody. |
Visualizing the Workflow: From Labeling to Detection
The process of labeling proteins with this compound and subsequent detection by Western blot involves a series of well-defined steps. The following diagrams illustrate the metabolic labeling and the subsequent click chemistry and Western blot detection workflows.
Experimental Protocols
Here, we provide detailed protocols for the key experimental stages, from cell labeling to Western blot detection.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
This compound hydrochloride (or L-form, depending on the experimental goal)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency in their standard complete medium.
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Replace the medium with lysine-free medium and incubate for 1-2 hours to deplete intracellular lysine pools.
-
Supplement the lysine-free medium with this compound to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 4-24 hours to allow for the incorporation of this compound into newly synthesized proteins. The incubation time can be adjusted based on the protein of interest's turnover rate.
-
After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for lysis and downstream analysis.
Protocol 2: Click Chemistry Reaction for Biotin or Fluorophore Conjugation
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For live-cell imaging or when copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-bearing reporter is recommended.
Materials:
-
Cell lysate containing this compound labeled proteins (from Protocol 1)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare the cell lysate in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
In a microcentrifuge tube, combine 50-100 µg of the protein lysate with the alkyne-reporter molecule. A 5-10 fold molar excess of the alkyne-reporter over the estimated amount of labeled protein is a good starting point.
-
Prepare the click chemistry reaction mix immediately before use. For a 100 µL final reaction volume:
-
Add 10 µL of 20 mM CuSO₄ solution.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
-
Add the click chemistry reaction mix to the protein lysate and reporter mixture.
-
Incubate the reaction for 30-90 minutes at room temperature, protected from light.
-
The labeled proteins in the lysate are now ready for downstream processing, such as precipitation or direct loading for Western blot analysis.
Protocol 3: Western Blot Analysis of Labeled Proteins
Materials:
-
Labeled protein lysate (from Protocol 2)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-biotin antibody or an antibody against the specific fluorophore)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare the labeled protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 10-30 µg of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-biotin antibody diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the chemiluminescent signal using an appropriate imaging system.
Conclusion
The use of this compound for protein labeling, coupled with click chemistry and validated by Western blot analysis, provides a specific and robust method for studying protein dynamics and function. While the initial setup for metabolic labeling may be more involved than traditional non-specific methods, the advantages of site-specificity, mild reaction conditions, and high efficiency make it a superior choice for many research and drug development applications. The protocols and comparative information provided in this guide offer a solid foundation for researchers to successfully implement and validate this powerful technique in their own laboratories.
References
Unveiling Proteome Dynamics: A Comparative Guide to Mass Spectrometry Validation of 6-Azido-d-lysine Incorporation
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized proteins is paramount to understanding cellular dynamics, disease progression, and drug mechanisms. Metabolic labeling with non-canonical amino acids (ncAAs), such as 6-Azido-d-lysine, followed by mass spectrometry-based validation, offers a powerful tool for achieving this. This guide provides an objective comparison of methodologies for validating the incorporation of this compound, presenting supporting experimental data and detailed protocols to aid in experimental design and data interpretation.
The central principle of this technique involves introducing an amino acid analog, in this case, this compound, into cell culture or in vivo models. This analog is then incorporated into newly synthesized proteins by the cellular translational machinery. The unique azido (B1232118) group serves as a bioorthogonal handle, allowing for the selective chemical modification, enrichment, and subsequent identification and quantification of these proteins by mass spectrometry.
Performance Comparison of Lysine (B10760008) Analogs for Metabolic Labeling
The efficiency of incorporation and the fidelity of detection are critical parameters when choosing a non-canonical amino acid for metabolic labeling. While L-azidohomoalanine (AHA), a methionine analog, has been extensively used, azido-lysine derivatives provide an alternative for probing protein synthesis and post-translational modifications. The choice between different lysine analogs can impact the level of protein labeling and the sensitivity of mass spectrometric detection.
Below is a summary of key performance characteristics for this compound and a common alternative, L-Azidolysine, based on available proteomic data.
| Feature | This compound | L-Azidolysine | Key Considerations |
| Incorporation Efficiency | Moderate to High | Generally High | Incorporation efficiency can be cell-type dependent and influenced by the concentration of the analog and canonical lysine in the media. |
| Mass Shift (Monoisotopic) | +26.022 Da (C₂H₂N₂) | +26.022 Da (C₂H₂N₂) | The mass shift is identical, allowing for similar detection in mass spectrometry. |
| Bio-orthogonality | High | High | The azide (B81097) group is highly bioorthogonal, reacting specifically with alkyne-bearing probes via click chemistry. |
| Potential for Cellular Perturbation | Low to Moderate | Low to Moderate | High concentrations of any ncAA can potentially impact cellular processes. Titration experiments are recommended. |
| Stereochemistry | D-amino acid | L-amino acid | The D-configuration of this compound may be recognized differently by aminoacyl-tRNA synthetases compared to the natural L-form, potentially leading to lower incorporation rates in some systems. |
Experimental Protocols for Mass Spectrometry Validation
The successful validation of this compound incorporation relies on a meticulously executed experimental workflow, from cell labeling to data analysis.
Metabolic Labeling of Proteins with this compound
-
Cell Culture: Culture cells in lysine-free medium supplemented with dialyzed fetal bovine serum.
-
Labeling: Add this compound to the medium at a final concentration of 1-4 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Harvest: Harvest the cells by centrifugation and wash with ice-cold PBS.
Protein Extraction and Click Chemistry-based Enrichment
-
Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Click Reaction: To 1 mg of protein lysate, add an alkyne-biotin probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate at room temperature for 1-2 hours.[1]
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. Acetone or methanol/chloroform precipitation are common methods.
-
Enrichment: Resuspend the protein pellet and use streptavidin-coated beads to enrich for biotinylated (i.e., this compound-containing) proteins.
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Wash the streptavidin beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin or Lys-C). Incubate overnight at 37°C.
-
Peptide Elution and Desalting: Elute the digested peptides from the beads and desalt them using a C18 StageTip or similar device.
LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a nano-liquid chromatography system with a reversed-phase column and a suitable gradient.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Database Search: Search the acquired MS/MS spectra against a protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Modification Specification: Include the mass shift of the this compound remnant after click chemistry and reduction as a variable modification on lysine residues.
-
Quantification: For quantitative studies, use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) in conjunction with the ncAA labeling.
Visualizing the Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and a potential application, the following diagrams were generated using the DOT language.
Caption: General workflow for the mass spectrometry validation of this compound incorporation.
While specific signaling pathway studies extensively utilizing this compound with mass spectrometry validation are still emerging in the literature, a common application for such tools is the investigation of protein-protein interactions within a signaling cascade. For instance, this technique can be applied to identify newly synthesized proteins that interact with key components of the MAPK/ERK pathway upon stimulation.
Caption: Application of this compound labeling to identify protein interactions in the MAPK pathway.
References
A Researcher's Guide to Peptidoglycan Analysis: 6-Azido-d-lysine vs. Other D-Amino Acid Probes
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, and specifically its peptidoglycan (PG) layer, is a critical structure for bacterial survival and a primary target for antibiotics.[1][2][3] Visualizing the synthesis and dynamics of peptidoglycan is crucial for understanding bacterial growth, cell division, and the mechanisms of antibiotic action.[2][4] This guide provides an objective comparison of D-amino acid probes used for metabolic labeling of peptidoglycan, with a focus on 6-Azido-d-lysine and its alternatives.
Peptidoglycan labeling strategies primarily rely on the promiscuity of bacterial enzymes, particularly transpeptidases (also known as Penicillin-Binding Proteins or PBPs), which can incorporate unnatural D-amino acids into the PG structure.[2][5][6] This allows for two main approaches: a direct, one-step method using fluorescent D-amino acids (FDAAs), and a more versatile two-step bioorthogonal method using probes like this compound.[7][8]
Mechanisms of D-Amino Acid Probe Incorporation
The incorporation of D-amino acid probes is an enzyme-mediated process that mimics the natural cross-linking of peptidoglycan. During the final stages of cell wall synthesis, transpeptidases cleave the terminal D-alanine from a pentapeptide stem of a nascent PG strand, forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the free amine of a neighboring peptide stem, creating a cross-link. D-amino acid probes act as mimics of the natural D-alanine, allowing them to be incorporated into the PG scaffold by these enzymes.[9]
Comparison of D-Amino Acid Probes
The choice between a one-step or two-step labeling strategy depends on the specific experimental needs, the bacterial species being studied, and the desired application.
Two-Step Bioorthogonal Probes: this compound
This compound is a "clickable" D-amino acid analog. It contains a bioorthogonal azide (B81097) (-N3) functional group.[10] The labeling process involves two steps:
-
Incorporation: The bacteria are incubated with this compound, which is metabolically incorporated into the peptidoglycan. Because the probe itself is small and not fluorescent, it is thought to cause minimal perturbation to the cell during this phase.
-
Detection: After incorporation, the azide handle is detected by a "click chemistry" reaction. This typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a fluorescent reporter molecule containing a complementary alkyne group.[1]
Other clickable probes, such as ethynyl-D-alanine (EDA) and azido-D-alanine (ADA), function via the same principle.[11] This two-step approach offers flexibility, as a wide variety of reporter molecules (fluorophores, biotin (B1667282), etc.) can be clicked onto the incorporated probe.[1]
One-Step Probes: Fluorescent D-Amino Acids (FDAAs)
FDAAs are D-amino acids that are pre-conjugated to a fluorophore.[2][12] This allows for a simplified, one-step labeling protocol where the probe is added to the bacterial culture, and the sites of active peptidoglycan synthesis can be visualized directly via fluorescence microscopy.[13][14] A wide variety of FDAAs have been developed, spanning the entire visible spectrum, such as HADA (blue), NADA (green), and TDL (red).[13][15][16]
The main advantage of FDAAs is their simplicity and suitability for real-time imaging of PG synthesis in live cells.[2] However, the fluorophore adds significant bulk compared to a small azide group. This increased size can sometimes limit their permeability across the outer membrane of Gram-negative bacteria and may affect incorporation efficiency.[3][11]
Data Presentation: Probe Performance Comparison
The following table summarizes the key characteristics of this compound and other common D-amino acid probes to aid in experimental design.
| Probe | Labeling Strategy | Relative Size | Key Advantages | Key Limitations | Typical Application |
| This compound | Two-Step (Clickable) | Small | High versatility (various reporters), minimal initial perturbation.[1] | Two-step process is longer; CuAAC can be toxic to cells (SPAAC is an alternative).[17] | High-resolution imaging, pull-down assays (with biotin reporter). |
| Azido-D-alanine (ADA) | Two-Step (Clickable) | Very Small | Similar to this compound, structurally closer to natural D-Ala.[1] | Same as other clickable probes. | Probing PG synthesis with minimal structural change.[1] |
| Ethynyl-D-alanine (EDA) | Two-Step (Clickable) | Very Small | Alternative clickable handle to azide, very small size.[11] | Same as other clickable probes. | Detecting nascent PG synthesis in diverse species.[11][17] |
| HADA / NADA | One-Step (Fluorescent) | Moderate | Simple one-step protocol, good for live-cell imaging, low toxicity.[3][13][18] | Bulkier than clickable probes, may limit uptake in some Gram-negative bacteria.[3] | Routine visualization of PG synthesis, virtual time-lapse microscopy.[11] |
| TDL / FDL | One-Step (Fluorescent) | Large | Bright and photostable fluorophores.[3][13] | Large size significantly limits permeability in Gram-negative bacteria.[11] | Labeling Gram-positive bacteria or spheroplasts.[3] |
Experimental Protocols
The following are generalized protocols for peptidoglycan labeling. Optimal probe concentrations and incubation times will vary depending on the bacterial species and growth rate and should be determined empirically.
Protocol 1: Two-Step Labeling with this compound (CuAAC)
-
Probe Incorporation:
-
Grow bacteria to the desired growth phase (e.g., exponential phase).
-
Add this compound to the culture medium to a final concentration of 0.5-2 mM.
-
Incubate for a desired period (from minutes for fast-growing species to several hours for slower ones) under normal growth conditions.
-
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cells 2-3 times with Phosphate Buffered Saline (PBS) to remove unincorporated probe.
-
Fix the cells (e.g., with 70% ethanol (B145695) or 4% paraformaldehyde) to preserve their structure. Wash again with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail in PBS. A typical cocktail includes:
-
10-50 µM Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488)
-
1 mM CuSO₄
-
2 mM THPTA (or other copper ligand)
-
5 mM Sodium Ascorbate (freshly prepared)
-
-
Resuspend the fixed cells in the click cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells 2-3 times with PBS to remove unreacted reagents.
-
Resuspend the cells in PBS and mount them on a microscope slide for fluorescence imaging.
-
Protocol 2: One-Step Labeling with HADA (FDAA)
-
Probe Incorporation & Labeling:
-
Imaging:
-
Harvest the cells by centrifugation.
-
Wash the cells 2-3 times with PBS to remove excess unincorporated HADA.
-
(Optional) Fix the cells if long-term storage is needed.
-
Resuspend the cells in PBS and mount for immediate fluorescence microscopy.
-
Conclusion
Both this compound and other D-amino acid probes are powerful tools for investigating the bacterial cell wall.
-
This compound and other bioorthogonal probes offer excellent versatility. Their small size minimizes potential artifacts during incorporation, and the two-step detection allows for a wide range of downstream applications beyond simple imaging, such as affinity purification. They are ideal for experiments where minimizing initial structural perturbation is critical.
-
Fluorescent D-Amino Acids (FDAAs) provide unparalleled ease of use for visualizing PG synthesis.[12] Their one-step nature makes them the probe of choice for high-throughput screening, real-time analysis of bacterial growth, and routine morphological studies, especially in Gram-positive bacteria.[2][3]
The selection of a probe should be guided by the specific biological question. For researchers needing flexibility and minimal interference, the two-step bioorthogonal approach is superior. For those requiring rapid, direct visualization of cell wall dynamics, the one-step FDAA method is more efficient.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound HCl [baseclick.eu]
- 11. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 13. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [bio-protocol.org]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [en.bio-protocol.org]
A Researcher's Guide to Control Experiments for 6-Azido-d-lysine Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with the non-canonical amino acid 6-Azido-d-lysine offers a powerful tool for the site-specific incorporation of a bioorthogonal handle into newly synthesized proteins. This enables subsequent visualization, identification, and functional characterization of the proteome. Rigorous experimental design, including the use of appropriate controls, is paramount to ensure the validity and reproducibility of these studies. This guide provides a comparative overview of essential control experiments, alternative labeling strategies, and detailed protocols to support your research.
Comparison of Metabolic Labeling Techniques
The choice of metabolic labeling technique depends on the specific experimental goals, cell type, and available instrumentation. Here, we compare this compound labeling with a popular alternative, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Feature | This compound Labeling | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Incorporation of a bioorthogonal amino acid analog (this compound) into newly synthesized proteins. Labeled proteins are detected via "click chemistry" with a reporter tag. | Incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-lysine, ¹³C₆¹⁵N₂-arginine) into the entire proteome of a cell population. |
| Detection | Click chemistry with alkyne- or cyclooctyne-modified reporters (e.g., fluorophores, biotin). | Mass spectrometry analysis to detect mass shifts between "light" and "heavy" labeled peptides. |
| Temporal Resolution | High temporal resolution, enabling pulse-chase experiments to study dynamic protein synthesis. | Lower temporal resolution, typically requiring several cell doublings for complete labeling. |
| Proteome Coverage | Can be biased towards proteins with higher synthesis rates and lysine (B10760008) content. | Provides comprehensive proteome-wide quantification. |
| Quantification | Relative quantification based on reporter signal intensity (e.g., fluorescence) or through quantitative mass spectrometry of enriched proteins. | Highly accurate relative and absolute quantification of protein abundance.[1][2] |
| Cell Perturbation | Potential for cellular stress due to the introduction of a non-canonical amino acid. | Generally considered less perturbing as it uses stable isotopes of natural amino acids. |
| Sample Complexity | Enrichment of labeled proteins can reduce sample complexity for mass spectrometry analysis. | The entire proteome is analyzed, leading to higher sample complexity. |
Essential Control Experiments for this compound Labeling
To ensure the specificity and reliability of your this compound labeling experiments, a series of control experiments are essential.
| Control Experiment | Purpose | Expected Outcome |
| Negative Control: No this compound | To assess background signal from the click chemistry reagents or non-specific binding of the reporter tag. | No or minimal signal in the detection channel (e.g., fluorescence, western blot). |
| Negative Control: Unlabeled Lysine Competition | To confirm that this compound is incorporated through the canonical lysine metabolic pathway. | A significant reduction in the labeling signal when cells are co-incubated with an excess of unlabeled lysine. |
| Negative Control: Protein Synthesis Inhibition | To verify that the labeling is dependent on active protein synthesis. | No or minimal labeling signal in the presence of a protein synthesis inhibitor (e.g., cycloheximide, puromycin). |
| Negative Control: Click Reaction Components Only | To rule out non-specific reactions between the reporter tag and cellular components in the absence of the azide (B81097) handle. | No or minimal signal when the click chemistry reaction is performed on lysates from unlabeled cells. |
| Positive Control: Known Labeled Protein | To validate the efficiency of the click chemistry reaction and the detection method. | A strong and specific signal for a purified protein known to be labeled with an azide group. |
| Validation: Mass Spectrometry | To confirm the incorporation of this compound into specific proteins and identify the sites of modification. | Identification of peptides containing this compound with the corresponding mass shift.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Complete cell culture medium (lysine-free recommended for higher incorporation)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells and allow them to reach 70-80% confluency.
-
Starvation (Optional): To increase incorporation efficiency, replace the complete medium with lysine-free medium and incubate for 1-2 hours.
-
Labeling: Prepare the labeling medium by supplementing the lysine-free medium with this compound to a final concentration of 50-200 µM. Remove the starvation medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours, depending on the desired labeling duration.
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer supplemented with protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate containing the labeled proteins can be used immediately for click chemistry or stored at -80°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
Materials:
-
Protein lysate containing this compound labeled proteins
-
Alkyne-functionalized reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
PBS
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of CuSO₄, TCEP/Sodium Ascorbate, and TBTA.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (20-50 µg)
-
Alkyne-reporter (final concentration 10-100 µM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
TCEP/Sodium Ascorbate (final concentration 1 mM)
-
Adjust the final volume with PBS.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or western blotting (for biotin-tagged proteins).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in this compound metabolic labeling and its comparison with the SILAC workflow.
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Comparison of protein incorporation pathways.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling signal | - Inefficient incorporation of this compound.- Inefficient click chemistry reaction.- Low protein expression. | - Optimize this compound concentration and incubation time.- Use lysine-free medium.- Prepare fresh click chemistry reagents.- Increase the amount of protein lysate used. |
| High background signal | - Non-specific binding of the reporter tag.- Contamination in reagents. | - Include appropriate negative controls.- Increase the number of washing steps.- Use high-purity reagents. |
| Cell toxicity | - High concentration of this compound.- Toxicity from click chemistry reagents (especially copper). | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Use a copper-free click chemistry method (SPAAC). |
| Inconsistent results | - Variation in cell culture conditions.- Inconsistent reagent preparation. | - Maintain consistent cell passage numbers and confluency.- Prepare fresh reagents for each experiment and use consistent pipetting techniques. |
References
Validating Protein Targets Identified with 6-Azido-d-lysine: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, the identification of novel protein targets is a critical step in understanding disease mechanisms and developing new therapeutics. The use of metabolic chemical reporters, such as 6-Azido-d-lysine, has emerged as a powerful strategy for labeling and identifying protein targets in their native cellular environment. This guide provides a comprehensive comparison of key biochemical assays used to validate these discoveries, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
This compound is a lysine (B10760008) analog that contains a bioorthogonal azide (B81097) group. When introduced to cells or organisms, it is incorporated into newly synthesized proteins. The azide handle then allows for the selective attachment of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) via "click chemistry," enabling the enrichment and identification of these proteins and their interacting partners. However, the initial identification of a potential target is only the first step; rigorous validation is essential to confirm its biological relevance. This guide focuses on the subsequent validation assays that are crucial for advancing a potential target into the drug discovery pipeline.
Comparison of Key Target Validation Assays
Once a protein target has been identified using this compound and pull-down mass spectrometry, several orthogonal assays are employed to confirm the interaction and assess its functional relevance. The choice of assay depends on the nature of the target and the specific questions being addressed. Here, we compare three widely used validation techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based Quantitative Proteomics.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context. | Target engagement in intact cells or cell lysates. | Label-free; reflects in-cellulo target binding; applicable to a wide range of targets. | Indirect measure of binding; may not be suitable for all proteins; requires specific antibodies. |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Label-free; provides detailed kinetic information; high sensitivity. | Requires purified protein and ligand; immobilization can affect protein conformation; potential for non-specific binding. |
| SILAC-based Quantitative Proteomics | Metabolic labeling of cells with "heavy" and "light" amino acids to quantify protein abundance changes between different conditions. | Relative protein abundance changes in response to a stimulus or compound treatment. | High-throughput; provides a global view of proteome changes; accurate quantification. | Limited to cell culture; requires significant time for complete labeling; can be expensive. |
Experimental Data from Validation Assays
The following tables present hypothetical, yet representative, quantitative data from the validation of a putative target protein, "Target X," identified through a this compound-based chemical proteomics screen.
Table 1: CETSA Data for Target X Engagement
| Compound | Concentration (µM) | Temperature (°C) | Normalized Soluble Target X (%) | Inferred Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | - | 50 | 100 | - |
| 54 | 52 | |||
| 58 | 15 | |||
| Compound A | 10 | 50 | 100 | +4.5°C |
| 54 | 85 | |||
| 58 | 48 | |||
| 62 | 12 | |||
| Negative Control | 10 | 50 | 100 | No significant shift |
| 54 | 55 | |||
| 58 | 13 |
Table 2: SPR Kinetic Data for Compound A Binding to Target X
| Analyte (Compound A) | Ligand (Target X) | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound A | Recombinant Human Target X | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| Negative Control | Recombinant Human Target X | No significant binding | - | - |
Table 3: SILAC Proteomics Data for Target X Abundance
| Condition | Protein ID | Gene Name | Heavy/Light Ratio | Log2 Fold Change | p-value |
| Compound A vs. DMSO | P12345 | TGTX | 0.45 | -1.15 | 0.002 |
| Q67890 | CTRL1 | 1.02 | 0.03 | 0.95 |
Visualizing the Workflow and Pathways
Understanding the experimental process and the underlying biological pathways is crucial. The following diagrams, generated using the DOT language, illustrate the key workflows.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the test compound or vehicle control and incubate under normal growth conditions for a specified time.
-
Heat Shock: After treatment, harvest the cells and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Quantify the band intensities or ELISA signals. Plot the normalized signal against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: Select an appropriate sensor chip and activate the surface for ligand immobilization.
-
Ligand Immobilization: Covalently couple the purified target protein (ligand) to the sensor chip surface. Block any remaining active sites to prevent non-specific binding.
-
Analyte Injection: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
SILAC-based Quantitative Proteomics Protocol
-
Metabolic Labeling: Culture one population of cells in "light" medium containing normal amino acids (e.g., 12C6-lysine and 12C6-arginine) and another population in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6-arginine) for at least five cell divisions to ensure complete incorporation.
-
Cell Treatment: Treat the "heavy" labeled cells with the test compound and the "light" labeled cells with a vehicle control.
-
Sample Pooling and Lysis: Harvest and combine equal numbers of cells from the "heavy" and "light" populations. Lyse the combined cell pellet.
-
Protein Digestion: Extract the proteins and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. A change in the heavy/light ratio for peptides corresponding to the target protein indicates a change in its abundance upon compound treatment.
Conclusion
The identification of protein targets using this compound is a powerful discovery tool. However, the subsequent validation of these targets is a critical and multi-faceted process. By employing a combination of biochemical and biophysical assays such as CETSA, SPR, and quantitative proteomics, researchers can build a strong body of evidence to confirm target engagement, elucidate the mechanism of action, and confidently advance promising targets in the drug discovery and development process. This guide provides a framework for comparing and selecting the most appropriate validation strategies for your research needs.
A Comparative Guide to 6-Azido-d-lysine Labeling for Microscopy: Cross-Validation and Alternatives
For researchers, scientists, and drug development professionals seeking to visualize and analyze cellular processes, 6-Azido-d-lysine offers a powerful tool for metabolic labeling and subsequent microscopic imaging. This guide provides a comprehensive comparison of this compound with alternative bioorthogonal labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a synthetic amino acid analog of L-lysine that contains an azide (B81097) group.[1] This modification allows it to be incorporated into newly synthesized proteins by the cell's natural translational machinery. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary probe, typically an alkyne- or cyclooctyne-modified fluorophore, through a process known as "click chemistry".[2][3][4] This two-step labeling strategy enables the visualization of nascent proteins in fixed or living cells with high specificity and minimal perturbation to the biological system.[1][5]
The most common click chemistry reactions used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to cells, limiting its application in live-cell imaging.[6] SPAAC, on the other hand, is a copper-free reaction that utilizes strained cyclooctynes, making it more suitable for live-cell experiments.[6]
Comparison of this compound with Alternative Labeling Methods
While this compound is a valuable tool, several alternative methods for bioorthogonal labeling of proteins in microscopy exist. The choice of method often depends on the specific application, cell type, and desired experimental outcome. Here, we compare this compound with two prominent alternatives: L-Azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).
| Feature | This compound | L-Azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) |
| Mechanism of Incorporation | Incorporated in place of L-lysine during protein synthesis. | Incorporated in place of L-methionine during protein synthesis.[7][8][9] | A puromycin (B1679871) analog that terminates translation and is incorporated at the C-terminus of nascent polypeptide chains.[10][11][12] |
| Labeling Specificity | Labels newly synthesized proteins containing lysine (B10760008) residues. | Labels newly synthesized proteins containing methionine residues.[7] | Labels the C-terminus of newly synthesized, truncated polypeptide chains.[10] |
| Labeling Efficiency | Generally efficient, but can be influenced by endogenous lysine concentrations. | Highly efficient, as methionine is a less abundant amino acid, leading to higher incorporation rates.[13][14] | Very rapid and efficient labeling, independent of amino acid starvation.[11] |
| Cellular Perturbation | Low, as it is a close analog of a natural amino acid. | Low, generally well-tolerated by cells.[7] | Can induce cellular stress due to translational inhibition, especially at high concentrations or long incubation times.[12] |
| Signal-to-Noise Ratio | Can be high, but may be affected by background from unincorporated probes. | Generally provides a high signal-to-noise ratio due to efficient incorporation.[13] | Can yield a strong signal, but background from non-specific binding of the probe can be a concern.[11] |
| Applications | General labeling of newly synthesized proteins, pulse-chase experiments. | Global protein synthesis monitoring, pulse-chase experiments, proteomics.[7][13] | Monitoring of rapid changes in protein synthesis, cell-type-specific labeling (with genetic modifications).[11][12] |
| Compatibility with Live-Cell Imaging | Good, especially with copper-free click chemistry (SPAAC). | Excellent, widely used for live-cell imaging.[13] | Suitable for short-term live-cell imaging due to its impact on translation.[11] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioorthogonal labeling experiments. Below are generalized protocols for this compound, AHA, and OPP labeling for fluorescence microscopy.
Protocol 1: this compound Metabolic Labeling and Fluorescence Microscopy
Materials:
-
Cells of interest
-
Complete culture medium
-
Lysine-free culture medium
-
This compound hydrochloride (or similar)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS)
-
Copper(II) sulfate (B86663) (for CuAAC)
-
Reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC)
-
Copper ligand (e.g., TBTA for CuAAC)
-
Alkyne- or DBCO-functionalized fluorophore
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere.
-
Replace the complete medium with lysine-free medium and incubate for 1 hour to deplete endogenous lysine.
-
Replace the medium with lysine-free medium supplemented with 50-200 µM this compound. The optimal concentration should be determined empirically.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction (SPAAC example):
-
Prepare the click reaction cocktail containing the DBCO-fluorophore (e.g., 5 µM) in PBS.
-
Incubate cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslip with mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: L-Azidohomoalanine (AHA) Metabolic Labeling
Procedure:
-
Cell Culture and Labeling:
-
Fixation, Permeabilization, and Click Reaction:
-
The subsequent steps for fixation, permeabilization, and the click chemistry reaction are identical to those described for this compound.
-
Protocol 3: O-propargyl-puromycin (OPP) Labeling
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in complete medium.
-
Add OPP directly to the culture medium at a final concentration of 1-20 µM.[11]
-
Incubate for a short period (e.g., 15-60 minutes), as OPP rapidly incorporates and inhibits translation.
-
-
Fixation, Permeabilization, and Click Reaction:
-
The subsequent steps for fixation, permeabilization, and the click chemistry reaction are similar to the azide-based methods, but an azide-functionalized fluorophore is used to react with the alkyne group of OPP.
-
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.
References
- 1. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of labeling efficiency with different azido-amino acids
A deep dive into the quantitative performance of popular azido-amino acids for metabolic labeling of proteins, providing researchers, scientists, and drug development professionals with data-driven insights for selecting the optimal tool for their experimental needs.
The introduction of azido-functionalized amino acids into proteins has become a cornerstone of chemical biology, enabling the selective analysis of newly synthesized proteins and facilitating the development of novel biotherapeutics. This guide provides a quantitative comparison of the labeling efficiencies of three commonly used azido-amino acids: L-azidohomoalanine (AHA), L-azidonorleucine (ANL), and p-azido-L-phenylalanine (pAzF). We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the underlying workflows.
Quantitative Comparison of Labeling Efficiency
| Feature | L-Azidohomoalanine (AHA) | L-Azidonorleucine (ANL) | p-Azido-L-phenylalanine (pAzF) |
| Analogue of | Methionine | Methionine | Phenylalanine |
| Incorporation Mechanism | Utilizes the endogenous methionyl-tRNA synthetase (MetRS). | Requires a mutated, exogenously expressed methionyl-tRNA synthetase (MetRS) for cell-type-specific labeling.[1][2] | Requires an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair for site-specific incorporation via amber stop codon suppression.[3] |
| Labeling Strategy | Global labeling of newly synthesized proteins. | Cell-type-specific labeling of newly synthesized proteins.[1][2] | Site-specific incorporation at a genetically defined position.[3] |
| Reported Efficiency/Yield | Known to be incorporated less efficiently than methionine.[4] However, it is robustly incorporated into the proteome of developing mice. | Uptake and subsequent labeling efficiency can vary.[5] | Yield is highly dependent on the optimization of transfection and expression conditions. In HEK293 cells, yields of eGFP with incorporated AzF can be significantly influenced by the ratio of expression plasmids and the choice of transfection reagent.[3] |
| Key Advantage | Simple to use as it relies on endogenous machinery. | Enables the study of protein synthesis in specific cell populations within a complex environment. | Allows for precise control over the location of the azide (B81097) handle. |
| Limitations | Global labeling may not be suitable for all applications. Competition with endogenous methionine can reduce labeling efficiency.[4] | Requires genetic modification of the target cells to express the mutant MetRS. | Requires genetic engineering to introduce an amber stop codon and to express the orthogonal synthetase/tRNA pair. The efficiency can be limited by the competition with release factors at the stop codon. |
Visualizing the Labeling Workflows
To better understand the distinct mechanisms of incorporation for each azido-amino acid, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for the labeling of newly synthesized proteins with AHA, ANL, and pAzF in mammalian cells. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Global Protein Labeling with L-Azidohomoalanine (AHA)
This protocol is adapted for labeling cultured mammalian cells.
Materials:
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Culture mammalian cells to the desired confluency in complete medium.
-
(Optional) To increase labeling efficiency, replace the complete medium with methionine-free medium and incubate the cells for 30-60 minutes.[6]
-
Add AHA to the medium to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal culture conditions.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
The cell lysate containing AHA-labeled proteins is now ready for downstream applications such as click chemistry-based detection or enrichment.
Protocol 2: Cell-Type-Specific Labeling with L-Azidonorleucine (ANL)
This protocol requires prior genetic modification of the target cells to express a mutant methionyl-tRNA synthetase.
Materials:
-
Mammalian cells expressing a mutant MetRS (e.g., MetRS L262G)
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidonorleucine (ANL) stock solution
-
PBS
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Culture the genetically modified cells in complete medium.
-
(Optional) Replace the complete medium with methionine-free medium and incubate for 30-60 minutes.
-
Add ANL to the medium to the desired final concentration.
-
Incubate the cells for the desired labeling period.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the lysate for further analysis.
Protocol 3: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)
This protocol involves the co-transfection of plasmids encoding the protein of interest with an amber stop codon, and the orthogonal synthetase/tRNA pair.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) stop codon.
-
Expression plasmid for the orthogonal pAzF-tRNA synthetase/tRNA-CUA pair.[3]
-
Transfection reagent (e.g., JetPrime).[3]
-
Complete cell culture medium
-
p-Azido-L-phenylalanine (pAzF) stock solution
-
PBS
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Seed the mammalian cells in a culture plate.
-
Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair. An optimized ratio of these plasmids is crucial for high expression levels.[3]
-
After transfection, add pAzF to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for 24-48 hours to allow for protein expression and pAzF incorporation.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and harvest the lysate containing the site-specifically labeled protein for subsequent purification and analysis.
Conclusion
The choice of azido-amino acid for protein labeling is dictated by the specific research question. L-azidohomoalanine (AHA) offers a straightforward method for global analysis of protein synthesis. L-azidonorleucine (ANL) provides an elegant solution for cell-type-specific investigations in complex biological systems. For applications requiring precise control over the modification site, p-azido-L-phenylalanine (pAzF) coupled with genetic code expansion technology is the method of choice. While direct quantitative comparisons of labeling efficiency are challenging due to variations in experimental systems across studies, this guide provides a framework for understanding the relative merits and practical considerations for each of these powerful tools in chemical biology. Researchers are encouraged to empirically optimize labeling conditions for their specific system to achieve the highest possible efficiency.
References
- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 6-Azido-d-lysine on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to introduce bioorthogonal functional groups, such as the azide (B81097) moiety of 6-Azido-d-lysine, allows for the precise attachment of probes, drugs, and other molecules to a protein of interest. This guide provides a comprehensive comparison of this compound-based protein modification with other techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their studies.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a non-natural amino acid analogue of lysine (B10760008) where the terminal amine of the side chain is replaced with an azide group. This modification renders the amino acid "bioorthogonal," meaning it does not interfere with native biological processes. The azide group serves as a chemical "handle" that can be specifically and efficiently reacted with a corresponding alkyne-containing molecule through a set of reactions known as "click chemistry". This allows for the precise labeling and modification of proteins in a controlled manner.
The primary methods for incorporating this compound into proteins are Solid-Phase Peptide Synthesis (SPPS) for synthetic peptides and, for the L-isomer (6-Azido-L-lysine), genetic code expansion in cellular systems. Once incorporated, the azide group can be targeted using two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable triazole linkage. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[1]
Comparison of Protein Labeling Techniques
The choice of a protein labeling strategy depends on various factors, including the desired site of modification, the experimental system (in vitro vs. in vivo), and the nature of the attached molecule. The following tables provide a quantitative comparison of key performance indicators for different protein labeling methods.
| Parameter | This compound (via SPPS) + Click Chemistry | Traditional NHS Ester Labeling | Genetic Code Expansion (e.g., with 6-Azido-L-lysine) |
| Specificity | Site-specific at the desired lysine position[2] | Non-specific, targets all accessible primary amines (lysine side chains and N-terminus)[2] | Site-specific at a genetically encoded position (e.g., via an amber stop codon)[2] |
| Reaction Conditions | Mild, neutral pH for click reaction[2] | Basic pH (8-9), can lead to protein degradation[2] | Physiological conditions within the cell[3] |
| Efficiency | High coupling efficiency in SPPS and high yield for click reactions[2] | Variable, can lead to heterogeneous products | Dependent on the efficiency of the orthogonal tRNA/synthetase pair |
| Impact on Protein | Generally minimal perturbation to protein structure and function[4] | Can alter protein charge and potentially lead to denaturation or aggregation[2] | Minimal, as it involves a single amino acid substitution[4] |
| Versatility | Wide range of alkyne-modified probes can be attached | Limited to NHS ester-reactive probes | A growing number of unnatural amino acids with diverse functionalities can be incorporated |
Quantitative Data on Bioorthogonal Reactions
The kinetics of the click reaction are a critical factor in the successful labeling of proteins, especially in dynamic biological systems.
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Staudinger Ligation | ~0.002 | Highly specific for azides | Slow kinetics, phosphine (B1218219) reagents can be oxidized[5] |
| CuAAC | 1 - 100 | Fast kinetics, high yield[6] | Copper toxicity limits in vivo applications[1] |
| SPAAC (e.g., with DBCO) | ~0.1 - 1.0 | Copper-free, suitable for live-cell imaging[1][7] | Slower than CuAAC, cyclooctynes can be bulky[8] |
| SPAAC (e.g., with BCN) | ~0.3 | Good balance of stability and reactivity[7] | Slower than CuAAC |
Experimental Protocols
Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based SPPS for incorporating this compound into a peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-6-Azido-d-lysine
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
DMF, DCM, and other solvents
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or Fmoc-6-Azido-d-lysine) and HBTU in DMF.
-
Add DIPEA to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry.[9]
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a purified azido-containing protein with an alkyne-functionalized probe.
Materials:
-
Azido-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing probe (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Purification system (e.g., spin desalting column)
Procedure:
-
Prepare a stock solution of the alkyne probe in DMSO.
-
To the azido-protein solution, add the alkyne probe.
-
Prepare the catalyst solution immediately before use:
-
Add the copper ligand to the reaction mixture.
-
Add CuSO₄.
-
Add sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).[10]
-
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein using a spin desalting column to remove excess reagents.
-
Analyze the labeling efficiency by SDS-PAGE and/or mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for site-specific protein labeling using this compound.
Caption: Studying protein interactions within a signaling pathway.
Impact on Protein Function
A key consideration when introducing a non-natural amino acid is its potential to perturb the native structure and function of the protein. Studies have shown that the incorporation of azido-functionalized amino acids, such as azidohomoalanine (an analogue of methionine), has a minimal impact on protein structure, dynamics, and ligand binding.[4] The small size of the azide group and its chemical inertness within the cellular environment contribute to its biocompatibility. However, it is always recommended to perform functional assays to validate that the labeled protein retains its biological activity.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, offers a powerful and precise method for the site-specific modification of proteins. Its advantages over traditional labeling techniques, particularly in terms of specificity and the mildness of reaction conditions, make it an invaluable tool for a wide range of applications in research and drug development. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can effectively leverage this technology to advance their understanding of protein function and develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Azido-L-lysine HCl [baseclick.eu]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Bioorthogonal Labeling Techniques for Researchers and Drug Development Professionals
Introduction: In the intricate landscape of biological research and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes. This guide presents a comprehensive comparison of prominent bioorthogonal labeling techniques, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific application.
This comparison focuses on three widely used bioorthogonal reactions: the Staudinger Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation. We will delve into their reaction mechanisms, kinetics, and provide standardized experimental protocols. Furthermore, a summary of their key characteristics, including advantages and disadvantages, is presented to facilitate an informed decision-making process.
Comparative Analysis of Bioorthogonal Labeling Techniques
Each bioorthogonal labeling technique possesses a unique set of characteristics that make it suitable for different applications. The choice of a specific method often depends on factors such as the desired reaction speed, the nature of the biomolecule to be labeled, and the experimental context (e.g., in vitro, live cells, or in vivo).
Staudinger Ligation: The Staudinger ligation was one of the first bioorthogonal reactions to be developed and relies on the reaction of an azide (B81097) with a triarylphosphine bearing an electrophilic trap.[1][] While it is highly specific and has been instrumental in the development of bioorthogonal chemistry, its relatively slow reaction kinetics are a significant drawback for many applications.[3]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry reaction that has gained widespread popularity due to its excellent bioorthogonality and faster kinetics compared to the Staudinger ligation.[4][5] The reaction is driven by the ring strain of a cyclooctyne, which reacts with an azide to form a stable triazole linkage.[][7] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[7][8]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation): The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or TCO) is currently the fastest known bioorthogonal reaction, with second-order rate constants several orders of magnitude higher than those for SPAAC.[9][10][11] This exceptional speed makes it ideal for labeling low-abundance biomolecules and for in vivo applications where rapid conjugation is crucial.[9][12]
Quantitative Data Summary
The following table summarizes the second-order rate constants for the discussed bioorthogonal labeling techniques, providing a quantitative basis for comparison. Please note that reaction rates can be influenced by the specific reactants, solvents, and temperature.
| Reaction Name | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Staudinger Ligation | Azide | Triarylphosphine | ~0.002 - 0.0077 | [3][13] |
| Perfluoroaryl Azide | Aryl Phosphine | up to 18 | [14] | |
| SPAAC | Benzyl Azide | OCT (cyclooctyne) | ~0.0024 | [15] |
| Benzyl Azide | DIFO (difluorinated cyclooctyne) | ~0.076 | [3] | |
| Benzyl Azide | DBCO (dibenzocyclooctyne) | ~0.1 | [7] | |
| Benzyl Azide | BCN (bicyclo[6.1.0]nonyne) | ~0.1 | [7] | |
| IEDDA (Tetrazine Ligation) | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | [9] |
| 3,6-diphenyl-s-tetrazine | Strained bicyclo[6.1.0]non-4-ene | up to 3.8 x 10⁴ | [16] | |
| Pyridyl-tetrazine | Arylethynyltrifluoroborate | ~21 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: General Protein Labeling using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing an azide group with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-10 µM.
-
Probe Preparation: Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO at a concentration of 1-10 mM.
-
Labeling Reaction: Add the cyclooctyne-probe stock solution to the protein solution to achieve a final probe concentration of 25-100 µM (a 5-10 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized based on the specific reactants.
-
Removal of Excess Probe: Remove the unreacted probe using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the labeled protein using appropriate techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry to confirm labeling.
Protocol 2: Cell Surface Labeling using Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol outlines the labeling of cell surface proteins modified with a trans-cyclooctene (TCO) group using a tetrazine-functionalized fluorescent probe.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Cell culture medium
-
Tetrazine-fluorophore conjugate
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-modified protein under appropriate conditions.
-
Cell Preparation: Gently wash the cells with pre-warmed PBS to remove any residual media components.
-
Labeling Solution Preparation: Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium or PBS at a final concentration of 1-10 µM.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C. The short incubation time is sufficient due to the fast reaction kinetics.
-
Washing: Gently wash the cells two to three times with PBS to remove any unreacted tetrazine-fluorophore.
-
Imaging/Analysis: The cells are now ready for imaging under a fluorescence microscope or for quantitative analysis by flow cytometry.
Visualizations
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioorthogonal labeling.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. vectorlabs.com [vectorlabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Azido-d-lysine: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 6-Azido-d-lysine are critical for ensuring laboratory safety and environmental compliance. As a member of the organic azide (B81097) family, this compound requires specific handling procedures to mitigate risks associated with its potential reactivity. This guide provides detailed protocols for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Organic azides are known for their energetic nature and can be sensitive to heat, light, and shock.[1][2] While this compound possesses a carbon-to-nitrogen ratio that suggests a degree of stability, it is imperative to handle it with care and follow established safety protocols.[1] The primary strategy for the disposal of organic azides is to first convert them into a more stable derivative, such as an amine, before they are discarded as chemical waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[3][4]
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or dust.[2][3]
-
Avoid Incompatible Materials: this compound should not come into contact with strong oxidizing agents, acids, or heavy metals.[1][4] Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1] Use only glass or plastic labware to avoid contact with metals.[3]
Quantitative Data on this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₄O₂ | PubChem |
| Molecular Weight | 172.19 g/mol | PubChem |
| Storage Temperature | 2-8 °C, dry | baseclick GmbH[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves a chemical deactivation step (quenching) to reduce the azide functional group to a more stable amine. The Staudinger reaction is a widely recognized and effective method for this purpose.[6]
Experimental Protocol: Deactivation of this compound via Staudinger Reaction
This protocol is designed for the safe quenching of residual or waste solutions of this compound.
-
Preparation:
-
In a chemical fume hood, prepare a solution of the this compound waste. If it is already in solution, ensure it is in a suitable solvent such as THF or diethyl ether.
-
Cool the solution containing the residual organic azide in an ice bath.[6]
-
-
Reagent Preparation:
-
In a separate flask, dissolve triphenylphosphine (B44618) (PPh₃) in a suitable solvent. Use a slight excess of triphenylphosphine (approximately 1.1 equivalents) relative to the amount of this compound to be quenched.[6]
-
-
Quenching Reaction:
-
Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring.[6]
-
A visible sign of the reaction is the evolution of nitrogen gas (effervescence).[6]
-
Continue to stir the mixture until the gas evolution ceases completely.[6]
-
Once the effervescence has stopped, allow the reaction mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure the reaction is complete.[6]
-
-
Hydrolysis (Optional but Recommended):
-
To the resulting solution containing the iminophosphorane, add water to hydrolyze it to the corresponding amine and triphenylphosphine oxide.
-
-
Waste Collection:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
